N-Cyclopropylsulfamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(sulfamoylamino)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSKHUOAWDXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154743-01-8 | |
| Record name | N-cyclopropylaminosulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The N-Cyclopropylsulfamide Moiety: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Integration of Cyclopropyl and Sulfamide Scaffolds in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs employed to optimize drug candidates, the N-cyclopropylsulfamide moiety has emerged as a compelling scaffold. This guide provides an in-depth technical overview of the this compound core, intended for researchers, scientists, and professionals engaged in drug development. We will delve into its constituent components—the cyclopropyl ring and the sulfamide group—to elucidate the synergistic advantages they confer upon a molecule's physicochemical and biological properties.
The cyclopropyl group, a three-membered carbocycle, is far from being a mere saturated linker. Its inherent ring strain results in unique electronic properties, with the C-C bonds exhibiting partial π-character. In drug design, the incorporation of a cyclopropyl ring can lead to a number of favorable outcomes, including increased metabolic stability by blocking potential sites of oxidation, enhanced potency through conformational restriction of flexible molecules, and improved membrane permeability.[1][2] The sulfamide group, on the other hand, is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to target binding affinity. It is often employed as a bioisostere for less stable or less effective functional groups.[3][4][5] The strategic combination of these two moieties in the this compound scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.
This guide will navigate through the fundamental aspects of the this compound moiety, from its core structure and resulting physicochemical properties to synthetic strategies and its application in drug discovery, supported by insights into its potential biological activities.
Core Structure and Physicochemical Implications
The generalized structure of an this compound features a cyclopropyl group directly attached to a nitrogen atom of a sulfamide core. The sulfamide itself can be further substituted, offering multiple points for diversification.
The amalgamation of the cyclopropyl and sulfamide functionalities imparts a unique set of physicochemical properties that are highly advantageous in drug design:
-
Lipophilicity and Solubility: The cyclopropyl group, being a small, rigid, and non-polar carbocycle, tends to increase the lipophilicity of a molecule. This can enhance membrane permeability and oral bioavailability. However, the sulfamide group, with its capacity for hydrogen bonding, can help to maintain or even improve aqueous solubility, striking a crucial balance for drug absorption and distribution.
-
Metabolic Stability: The cyclopropyl ring is known to be resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] By strategically placing a cyclopropyl group on the nitrogen of the sulfamide, it can shield the N-S bond from enzymatic cleavage, thereby prolonging the half-life of the drug.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule.[1] This pre-organization of the molecule into a more defined shape can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and potency.
-
Hydrogen Bonding: The sulfamide moiety possesses two N-H protons and two sulfonyl oxygens, all of which can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. This multi-point interaction capability can significantly contribute to the binding energy and selectivity of a drug candidate.
-
pKa Modulation: The electronic nature of the sulfamide group can influence the pKa of neighboring ionizable groups, which can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
While specific data for a singular "this compound" is not available due to it being a structural motif, we can infer general properties from related, well-characterized molecules. For instance, Cyclopropanesulfonamide (CAS: 154350-29-5) provides a reference for a closely related structure.[6]
| Property | Value (for Cyclopropanesulfonamide) | Implication for this compound Moiety |
| Molecular Weight | 121.16 g/mol [6] | Low molecular weight contribution from the core motif. |
| XLogP3 | -0.5[6] | The core is relatively hydrophilic; overall lipophilicity will be dictated by other substituents. |
| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |
Synthetic Strategies for N-Cyclopropylsulfamides
The synthesis of N-cyclopropylsulfamides can be approached through several established methodologies for the formation of sulfonamides and the introduction of N-substituents. A common and versatile approach involves the reaction of a sulfamoyl chloride with cyclopropylamine or the reaction of a primary sulfonamide with a cyclopropyl halide or other cyclopropylating agent.
Experimental Protocol: General Synthesis of an N-Substituted Sulfamide
This protocol outlines a generalized, two-step procedure for the synthesis of an this compound, starting from a commercially available sulfonyl chloride.
Step 1: Formation of the Primary Sulfonamide
-
Reaction Setup: In a well-ventilated fume hood, dissolve the desired sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Ammonolysis: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude primary sulfonamide.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure primary sulfonamide.
Step 2: N-Alkylation with a Cyclopropyl Group
-
Reaction Setup: To a solution of the primary sulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) (1.1 - 1.5 eq).
-
Addition of Cyclopropylating Agent: Add a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl triflate (1.1 - 1.5 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 60-100 °C and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound.
Caption: Generalized synthetic workflow for N-Cyclopropylsulfamides.
Applications in Drug Discovery and Medicinal Chemistry
The this compound moiety is a valuable building block in the design of new therapeutic agents across various disease areas. Its unique combination of properties makes it an attractive scaffold for lead optimization.
-
Antimicrobial Agents: Derivatives of cyclopropyl piperazine containing a sulfonyl group have shown promising antibacterial and antifungal activities.[7] The N-cyclopropylsulfonamide core can be incorporated into molecules designed to inhibit essential microbial enzymes or disrupt cell wall synthesis.
-
Anticancer Therapeutics: The sulfonamide group is a well-established pharmacophore in a number of anticancer drugs. The addition of a cyclopropyl group can enhance the potency and selectivity of these agents. For example, N-cyclopropyl-2-nitrobenzenesulfonamide has been investigated for its potential anticancer activity.[8] The conformational rigidity imparted by the cyclopropyl ring can lead to improved binding to kinase targets, which are often implicated in cancer progression.
-
Enzyme Inhibition: The sulfamide group can act as a zinc-binding group in metalloenzyme inhibitors. The N-cyclopropyl substituent can provide additional hydrophobic interactions within the enzyme's active site, leading to enhanced inhibitory activity.
-
Bioisosteric Replacement: The this compound moiety can be used as a bioisostere for other functional groups, such as carboxylic acids or amides, to improve a molecule's ADME properties.[9][10] For instance, replacing a metabolically labile amide with a more stable this compound can lead to a drug candidate with a longer half-life and improved oral bioavailability.
Safety and Handling Considerations
While specific toxicity data for "this compound" as a class is not available, general safety precautions for handling sulfonamides and cyclopropylamines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these compounds.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
The this compound moiety represents a strategically important structural motif for modern drug discovery. The synergistic combination of the metabolic stability and conformational rigidity conferred by the cyclopropyl group with the hydrogen bonding capacity and bioisosteric potential of the sulfamide core provides medicinal chemists with a powerful tool for the design and optimization of novel therapeutic agents. As our understanding of the intricate structure-activity relationships of this scaffold continues to grow, we can anticipate the emergence of new and improved drug candidates featuring the this compound core, addressing a wide range of unmet medical needs.
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Available at: [Link].
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Acyl sulfonamide anti-proliferatives. Part 2: activity of heterocyclic sulfonamide derivatives. Available at: [Link].
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PubMed Central. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. Available at: [Link].
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Introduction: The Strategic Value of the N-Cyclopropylsulfamide Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of N-Cyclopropylsulfamide and its Derivatives
The confluence of unique structural motifs in medicinal chemistry often yields compounds with exceptional pharmacological profiles. The this compound scaffold is a prime example, merging the desirable attributes of the cyclopropyl ring with the versatile sulfamide linker. The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring; its strained nature imparts a unique electronic character, often described as having partial sp2 hybridization.[1][2] In drug design, it is frequently employed as a "bioisostere" for alkenes or carbonyl groups, or as a rigid linker to optimize ligand-receptor interactions.[3] Its introduction into a molecule can enhance metabolic stability, improve potency, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[2][3]
The sulfamide moiety (R-SO₂-NR'R''), on the other hand, is a cornerstone of sulfonamide-based drugs, known for its ability to act as a stable, non-hydrolyzable transition-state mimetic and engage in crucial hydrogen bonding interactions with biological targets. When combined, the this compound core offers a synthetically accessible framework that has found application in a range of therapeutic areas, including the development of novel anticancer agents like Lysine Specific Demethylase 1 (LSD1) inhibitors.[4]
This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, intended for researchers and professionals in drug development. We will deconstruct the synthetic challenges, explore robust methodologies for constructing the key building blocks, and detail modern catalytic systems for derivatization. The focus will be on not just the procedural steps, but the underlying chemical principles and strategic considerations that inform the selection of a particular synthetic route.
Retrosynthetic Strategy and Key Disconnections
A logical retrosynthetic analysis of a derivatized this compound reveals two primary bond disconnections that define the principal synthetic strategies. The most common approach involves disconnecting the nitrogen-sulfur bond, leading back to two key precursors: cyclopropylamine and a substituted sulfamoyl chloride. A secondary, more convergent approach involves a three-component coupling strategy.
Caption: Retrosynthetic analysis of this compound derivatives.
This analysis logically structures our investigation into three main parts: the synthesis of the requisite cyclopropylamine, the preparation of sulfamoyl chlorides, and finally, the coupling strategies to form the target scaffold and its derivatives.
Synthesis of Key Precursor: Cyclopropylamine
The synthesis of primary cyclopropylamines is a well-explored area, driven by their prevalence in bioactive molecules.[5] Several methods exist, each with distinct advantages and limitations.
Overview of Synthetic Methodologies
| Method | Starting Materials | Key Features | Considerations |
| Kulinkovich-Szymoniak Reaction | Nitriles, Grignard Reagents | Direct, one-step synthesis from readily available materials.[6] | Requires titanium(IV) isopropoxide and a Lewis acid. Yields can be moderate.[6][7] |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | A classical and widely used method.[5] | Involves the use of potentially explosive acyl azides. |
| Reductive Amination | Cyclopropanecarboxaldehyde | Utilizes standard, mild reducing agents.[1] | The aldehyde precursor may require a separate synthetic step. |
| Amination of Cyclopropanol | Cyclopropanol | Can be an efficient and scalable route.[1] | Requires activation of the hydroxyl group or specific catalytic conditions. |
Experimental Protocol: Synthesis of Cyclopropylamine via Kulinkovich-Szymoniak Reaction
This method provides a direct and efficient route from nitriles, avoiding multiple steps. The protocol is adapted from the work of Bertus and Szymoniak.[6] The causality behind this reaction involves the formation of a titanacyclopropane intermediate from the nitrile and Grignard reagent, which, facilitated by a Lewis acid, rearranges to form the cyclopropylamine.
Materials:
-
Alkanenitrile (e.g., Phenylacetonitrile)
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl
Procedure:
-
To a solution of the nitrile (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add Ti(OiPr)₄ (0.2 equiv).
-
Cool the mixture to 0 °C and add BF₃·OEt₂ (1.2 equiv) dropwise.
-
Slowly add EtMgBr (2.5 equiv) via syringe, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1M aqueous HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the primary cyclopropylamine.
Synthesis of Key Precursor: Sulfamoyl Chlorides
Sulfamoyl chlorides are versatile electrophilic reagents for the synthesis of sulfamides. Their preparation requires careful handling due to their reactivity. An improved method reported by Kloek and Leschinsky avoids some of the limitations of older procedures, such as long reaction times and low yields.[8][9]
Experimental Protocol: Synthesis of a Generic Sulfamoyl Chloride
This procedure involves the direct reaction of an amine hydrochloride with sulfuryl chloride. The hydrochloride salt is crucial as it prevents side reactions with the free amine.
Materials:
-
Primary or Secondary Amine Hydrochloride
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile (anhydrous)
Procedure:
-
Suspend the amine hydrochloride (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere.
-
Add sulfuryl chloride (1.5-2.0 equiv) dropwise at room temperature. An ice bath may be used to control any initial exotherm.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove excess sulfuryl chloride and solvent.
-
The resulting crude sulfamoyl chloride is often used immediately in the next step without further purification due to its instability.[8]
A milder alternative involves the reaction of chlorosulfonyl isocyanate with formic acid, which generates the parent sulfamoyl chloride (H₂NSO₂Cl) quantitatively and avoids harsh reagents.[10]
Core Synthesis and Derivatization Strategies
With the key precursors in hand, the this compound scaffold can be constructed and further elaborated.
Strategy 1: Direct Coupling of Cyclopropylamine and a Sulfamoyl Chloride
This is the most straightforward approach to the parent this compound or its N-substituted analogues.
Caption: Direct synthesis of this compound.
Experimental Protocol:
-
Dissolve cyclopropylamine (1.2 equiv) and a base such as triethylamine or pyridine (1.5 equiv) in an anhydrous solvent like Dichloromethane (DCM) or THF at 0 °C.
-
Slowly add a solution of the sulfamoyl chloride (1.0 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Strategy 2: N-Arylation of this compound for Derivative Synthesis
For creating libraries of derivatives, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig and Ullmann-type couplings allow for the arylation of the sulfamide nitrogen. Palladium-catalyzed methods are particularly effective for this transformation due to their high functional group tolerance and broad substrate scope.[11][12]
The choice of ligand is critical for a successful transformation. Bulky, electron-rich phosphine ligands like AdBippyPhos have been shown to be highly effective for the N-arylation of poorly nucleophilic sulfonamides, as they promote the reductive elimination step in the catalytic cycle.[11][12]
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-Arylation.
Experimental Protocol: Palladium-Catalyzed N-Arylation This protocol is based on general methods for sulfonamide arylation.[11] Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., [Pd(crotyl)Cl]₂) (1-3 mol %)
-
Ligand (e.g., AdBippyPhos) (4-12 mol %)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., CPME or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the this compound, aryl halide, base, palladium catalyst, and ligand.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are typically complete within 2-24 hours.
-
Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Strategy 3: Convergent Three-Component Synthesis
For rapid library synthesis, a three-component reaction using sulfuryl chloride as a linchpin offers high efficiency. This palladium-catalyzed Suzuki-Miyaura type coupling combines an amine, sulfuryl chloride, and a boronic acid to generate diverse sulfonamides in a single pot.[13]
Experimental Protocol: Three-Component Sulfonamide Synthesis
-
In situ formation of sulfamoyl chloride: React cyclopropylamine with sulfuryl chloride in an appropriate solvent.
-
Suzuki-Miyaura Coupling: To the in situ generated sulfamoyl chloride, add an aryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₃PO₄).
-
Heat the mixture under an inert atmosphere until the reaction is complete as monitored by LC-MS.
-
Perform a standard aqueous workup followed by purification to yield the N-aryl-N-cyclopropylsulfamide derivative.
Conclusion and Future Perspectives
The synthesis of this compound and its derivatives is a field rich with established protocols and opportunities for innovation. The choice of synthetic strategy depends heavily on the specific target and the scale of the synthesis. For targeted synthesis, the sequential approach of forming the key precursors followed by coupling remains a robust and reliable method. For discovery chemistry, where rapid diversification is paramount, modern catalytic methods, including N-arylation cross-couplings and multi-component reactions, provide powerful tools to explore chemical space efficiently.[14]
Future advancements will likely focus on developing even more efficient and sustainable methodologies. This includes the use of greener solvents, more economical catalysts based on earth-abundant metals, and the application of flow chemistry and automated synthesis platforms to accelerate the discovery-to-development pipeline.[14] The this compound scaffold, with its compelling blend of structural rigidity and synthetic tractability, is poised to remain a valuable platform in the ongoing quest for novel therapeutics.
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Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides Source: Organic Letters URL: [Link]
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Title: New and easy route to primary cyclopropylamines from nitriles Source: Organic Chemistry Portal URL: [Link]
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Title: An improved synthesis of sulfamoyl chlorides Source: The Journal of Organic Chemistry URL: [Link]
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Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]
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Title: Navigating the Synthesis of Cyclopropylamines: Insights for Chemical Manufacturers Source: APIChem URL: [Link]
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Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides Source: Semantic Scholar URL: [Link]
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Title: An improved synthesis of sulfamoyl chlorides Source: The Journal of Organic Chemistry URL: [Link]
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Title: Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes Source: Organic Letters URL: [Link]
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Title: S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]
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Title: N-Arylation of Sulfonamides on Solid Supports Source: ACS Combinatorial Science URL: [Link]
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Title: Advances in the Synthesis of Cyclopropylamines Source: PubMed URL: [Link]
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Title: CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides Source: ResearchGate URL: [Link]
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Title: Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling Source: PubMed URL: [Link]
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Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of N-Cyclopropylsulfamide in Biological Systems
Abstract
N-cyclopropylsulfamide is a synthetic molecule that incorporates two pharmacologically significant moieties: a cyclopropylamine and a sulfamide group. While direct and extensive research on the specific biological activities of this compound is nascent, a comprehensive understanding of its potential mechanisms of action can be extrapolated from the well-documented pharmacology of its constituent functional groups. This guide deconstructs this compound to explore the established biological roles of cyclopropylamines and sulfamides, thereby reconstructing a scientifically grounded, hypothetical framework for its mechanism of action. We will delve into potential enzyme inhibition, receptor modulation, and metabolic pathways, providing researchers, scientists, and drug development professionals with a foundational understanding to guide future investigations.
Introduction: Deconstructing this compound for Mechanistic Insights
The rational design of novel therapeutic agents often involves the strategic combination of chemical motifs with known biological activities. This compound presents an intriguing case study in this regard, wedding the unique properties of the strained cyclopropane ring to the versatile pharmacology of the sulfamide functional group. The absence of a substantial body of literature specifically detailing the mechanism of action of this compound necessitates a "deconstruction-reconstruction" approach. By dissecting the molecule into its core components—the cyclopropylamine and the sulfamide—we can leverage the extensive existing knowledge on these pharmacophores to build a predictive model of its biological behavior.
This guide will, therefore, explore the distinct and potentially synergistic contributions of each moiety to the overall pharmacological profile of this compound. The insights presented herein are intended to serve as a robust starting point for hypothesis-driven research into this promising compound.
The Sulfamide Moiety: A Versatile Pharmacophore
The sulfamide group, -NH-SO₂-NH-, is a cornerstone of medicinal chemistry, featured in a wide array of drugs with diverse therapeutic applications.[1][2][3][4][5][6] Its biological activities are largely dictated by the nature of the substituents on the nitrogen atoms.
Putative Antibacterial Activity: Inhibition of Folate Synthesis
A primary and well-established mechanism of action for many sulfonamide-containing drugs is the inhibition of bacterial folic acid synthesis.[1][3][7][8][9][][11] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.
Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[1][3][11] By binding to the active site of the enzyme, they prevent the synthesis of dihydropteroic acid, a crucial precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Its depletion ultimately halts bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[6][8]
It is plausible that this compound could exert antibacterial effects through this mechanism. The presence of the sulfamide core suggests the potential for competitive inhibition of DHPS.
Figure 1: Proposed inhibition of the bacterial folic acid synthesis pathway by this compound.
Other Potential Mechanisms of the Sulfamide Group
Beyond antibacterial action, the sulfamide moiety is present in drugs with a variety of other mechanisms:
-
Diuretic Activity: Some sulfonamides inhibit the carbonic anhydrase enzyme in the renal tubules, leading to diuretic effects.
-
Anti-inflammatory Effects: Certain sulfonamides, like celecoxib, are selective COX-2 inhibitors.[4]
-
Anticonvulsant Properties: Some sulfonamides act on ion channels in the central nervous system.
-
Anticancer Activity: Sulfonamides have been investigated for their ability to inhibit carbonic anhydrases that are overexpressed in certain tumors.
The specific substitutions on the this compound molecule would ultimately determine which, if any, of these alternative mechanisms are plausible.
The Cyclopropyl Group: A Modifier of Biological Activity
The cyclopropane ring is a fascinating structural element in medicinal chemistry. Its strained three-membered ring imparts unique conformational rigidity and electronic properties that can significantly influence a molecule's pharmacological profile.[12][13][14]
Mechanism-Based Enzyme Inhibition
One of the most compelling potential mechanisms of action for this compound stems from the known behavior of cyclopropylamines as mechanism-based or "suicide" inhibitors of certain enzymes, particularly cytochrome P450 (CYP) and monoamine oxidase (MAO).[15]
This process typically involves an initial one-electron oxidation of the amine nitrogen by the enzyme's active site (e.g., the heme iron of a P450). This oxidation generates a highly reactive radical cation. The inherent strain in the adjacent cyclopropane ring facilitates its rapid opening, producing a reactive carbon-centered radical. This radical can then form a covalent bond with the enzyme, leading to its irreversible inactivation.[16][17]
Given this precedent, it is highly probable that this compound could act as a mechanism-based inhibitor of specific CYP isozymes or other oxidoreductases. This could have significant implications for its pharmacokinetic profile and potential drug-drug interactions.
Figure 2: Hypothetical mechanism-based inhibition of an enzyme by this compound.
Modulation of Receptor Binding and Other Activities
The rigid structure of the cyclopropane ring can also serve to lock the molecule into a specific conformation that is favorable for binding to a biological target, such as a receptor or an enzyme active site. This can lead to increased potency and selectivity. Furthermore, cyclopropane itself has been shown to act as an NMDA receptor antagonist.[18] While it is unclear if the cyclopropyl group in this compound would retain this activity, it remains a possibility for its neurological effects.
The inclusion of a cyclopropyl group can also enhance a molecule's metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by CYPs.[16]
Synergistic Effects and a Unified Hypothesis
The combination of the sulfamide and cyclopropylamine moieties in a single molecule opens up the possibility of synergistic or unique pharmacological effects. For instance, the cyclopropyl group could enhance the binding affinity of the sulfamide portion for its target enzyme (e.g., DHPS) or improve its pharmacokinetic properties. Conversely, the sulfamide group could modulate the electronic properties of the cyclopropylamine, influencing its susceptibility to oxidative activation and subsequent mechanism-based inhibition.
A unified hypothesis for the mechanism of action of this compound would therefore encompass a multi-faceted pharmacological profile:
-
Primary Antibacterial Action: Potential inhibition of bacterial dihydropteroate synthase.
-
Enzyme Inactivation: Likely mechanism-based inhibition of specific cytochrome P450 enzymes or other oxidoreductases.
-
Modulation of Other Targets: The potential for activity at other targets associated with sulfonamides (e.g., carbonic anhydrase) or cyclopropane derivatives (e.g., NMDA receptors).
Experimental Protocols for Elucidating the Mechanism of Action
To validate the proposed mechanisms of action for this compound, a systematic experimental approach is required.
In Vitro Enzyme Inhibition Assays
-
Dihydropteroate Synthase (DHPS) Inhibition Assay:
-
Recombinant bacterial DHPS is incubated with its substrates, PABA and dihydropterin pyrophosphate.
-
Varying concentrations of this compound are added to determine its IC₅₀ value.
-
Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to confirm competitive inhibition.
-
-
Cytochrome P450 Inhibition Assays:
-
A panel of recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP1A2) are incubated with their respective fluorescent probe substrates.
-
The ability of this compound to inhibit the metabolism of these probes is measured to determine its inhibitory profile.
-
Time-dependent inhibition studies are crucial to investigate potential mechanism-based inhibition.
-
Cell-Based Assays
-
Antibacterial Susceptibility Testing:
-
The minimum inhibitory concentration (MIC) of this compound is determined against a panel of clinically relevant bacterial strains.
-
Checkerboard assays can be performed with known antibiotics to assess for synergistic effects.
-
-
Hepatocyte Metabolism and Toxicity Assays:
-
Primary human hepatocytes are incubated with this compound.
-
Metabolite identification studies are conducted using LC-MS/MS to identify products of oxidative metabolism and potential reactive intermediates.
-
Cell viability assays are performed to assess for potential cytotoxicity.
-
Conclusion and Future Directions
While the precise mechanism of action of this compound in biological systems awaits empirical validation, a robust and scientifically plausible framework can be constructed by analyzing its constituent chemical moieties. The sulfamide group suggests a potential for antibacterial activity via the inhibition of folate synthesis, among other possibilities. The cyclopropylamine component strongly implies a role as a mechanism-based inhibitor of oxidative enzymes like cytochrome P450s.
Future research should focus on the experimental validation of these hypotheses. A thorough investigation of its enzyme inhibition profile, antibacterial spectrum, and metabolic fate will be critical in elucidating the true pharmacological nature of this compound and its potential as a therapeutic agent. This in-depth understanding will be paramount for any future drug development efforts involving this intriguing molecule.
References
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Spectroscopic data for N-Cyclopropylsulfamide (NMR, IR, Mass Spec)
Chemical Structure of N-Cyclopropylsulfamide
This compound is comprised of a cyclopropyl ring bonded to one of the nitrogen atoms of a sulfamide group. The sulfamide core consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. In this case, one nitrogen is substituted with the cyclopropyl group, while the other remains as a primary amine.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropyl ring and the sulfamide group. The unique strained nature of the cyclopropyl ring results in upfield chemical shifts for its protons compared to other aliphatic systems.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH₂ | 4.5 - 5.5 | Broad singlet | - |
| NH | 5.0 - 6.0 | Broad singlet | - |
| CH (cyclopropyl) | 2.2 - 2.6 | Multiplet | J_vicinal, J_geminal |
| CH₂ (cyclopropyl) | 0.5 - 0.9 | Multiplet | J_vicinal, J_geminal |
Causality Behind Predictions:
-
NH and NH₂ Protons: The protons on the nitrogen atoms are expected to appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Their chemical shifts are influenced by the electronegativity of the adjacent sulfonyl group. Protons of sulfonamide –SO₂NH– groups typically manifest as singlet peaks in the range of 8.78 to 10.15 ppm, though this can vary based on substitution and solvent.[3]
-
Cyclopropyl Protons: The methine proton (CH) attached to the nitrogen will be shifted downfield due to the deshielding effect of the electronegative nitrogen atom. The methylene protons (CH₂) on the cyclopropyl ring will appear at significantly higher field, a characteristic feature of cyclopropanes.[1][2][4][5] The complex splitting pattern (multiplet) arises from both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions, which have different signs in cyclopropyl systems.[1]
Caption: Correlation of ¹H environments in this compound with predicted NMR signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH (cyclopropyl) | 30 - 35 |
| CH₂ (cyclopropyl) | 5 - 10 |
Causality Behind Predictions:
-
The carbon atoms of the cyclopropyl ring are expected to be significantly shielded, appearing at high field in the ¹³C NMR spectrum.[6] The methine carbon (CH), being attached to nitrogen, will be deshielded relative to the methylene carbons (CH₂).
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse sequence: Standard single pulse (zg30)
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Pulse sequence: Proton-decoupled single pulse (zgpg30)
-
Spectral width: ~200 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Predicted Characteristic IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₂) | 3390 - 3320 (asymmetric) | Medium |
| 3280 - 3230 (symmetric) | Medium | |
| N-H Stretch (NH) | ~3250 | Medium |
| C-H Stretch (cyclopropyl) | 3100 - 3000 | Medium-Weak |
| S=O Stretch | 1345 - 1315 (asymmetric) | Strong |
| 1185 - 1145 (symmetric) | Strong | |
| Cyclopropyl Ring Deformation | ~1020 | Medium |
| S-N Stretch | 925 - 905 | Medium |
Causality Behind Predictions:
-
N-H Stretches: The primary amine (NH₂) of the sulfamide group is expected to show two distinct stretching bands (asymmetric and symmetric).[7] The secondary amine (NH) will show a single stretching band.
-
C-H Stretch: The C-H bonds of the cyclopropyl ring will exhibit stretching vibrations at a higher frequency than those in typical alkanes, a characteristic feature of strained rings.[8][9]
-
S=O Stretches: The sulfonyl group (SO₂) will give rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes.[7][10]
-
Cyclopropyl Ring Deformation: A characteristic absorption band for the cyclopropane ring deformation is expected around 1020 cm⁻¹.[8][11]
-
S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is also anticipated.[7]
Caption: Correlation of functional groups in this compound with predicted IR absorptions.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₃H₈N₂O₂S, which corresponds to a molecular weight of 136.18 g/mol .
| Ion | m/z | Identity |
| [M+H]⁺ | 137 | Protonated Molecular Ion |
| [M]⁺˙ | 136 | Molecular Ion |
| [M-SO₂]⁺˙ | 72 | Loss of sulfur dioxide |
| [C₃H₅NH₂]⁺˙ | 57 | Cyclopropylamine fragment |
| [SO₂NH₂]⁺ | 80 | Sulfamoyl fragment |
| [C₃H₅]⁺ | 41 | Cyclopropyl cation |
Causality Behind Predictions:
-
Molecular Ion: In electron ionization (EI), the molecular ion peak [M]⁺˙ at m/z 136 is expected. In soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 137 would be prominent.[12][13]
-
Fragmentation:
-
A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).[14]
-
Cleavage of the S-N bond can lead to the formation of a cyclopropylamine radical cation ([C₃H₅NH₂]⁺˙, m/z 57) or a sulfamoyl cation ([SO₂NH₂]⁺, m/z 80).
-
Loss of the sulfamide group can result in the formation of the cyclopropyl cation ([C₃H₅]⁺, m/z 41).[15]
-
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-200).
-
For fragmentation studies (MS/MS), select the protonated molecular ion (m/z 137) as the precursor ion and apply collision-induced dissociation (CID) to generate a product ion spectrum.[16][17]
Summary and Conclusion
This technical guide provides a detailed prediction of the key spectroscopic features of this compound based on established principles and data from analogous compounds. The ¹H NMR is expected to be characterized by the upfield signals of the cyclopropyl methylene protons, while the IR spectrum should be dominated by the strong S=O stretching absorptions of the sulfonyl group. The mass spectrum is predicted to show characteristic losses of SO₂ and fragmentation around the S-N bonds. These predicted data, along with the provided experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this compound in a research setting.
References
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- Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
- Topacli, A., & Ulusoy, T. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(2), 207-217.
- Chang, C. J., & Gutowski, H. S. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Jia, Q., & Ganesan, A. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 938-947.
- Li, Y., et al. (2021). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 69(31), 8824-8834.
- Topacli, A., & Ulusoy, T. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(2), 207-217.
- Pop, R., et al. (2019). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 9, 3925-3936.
- Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
- Royal Society of Chemistry. (2012). Supporting Information: Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-sulfonamide.
- Warnke, S., et al. (2015). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. The Journal of Physical Chemistry A, 119(11), 2416-2425.
- Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. E-Journal of Chemistry, 8(1), 211-218.
- Franklin, E. (2025). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.
- ResearchGate. (n.d.). (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c)
- ResearchGate. (n.d.). 1 H NMR spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) adsorbed into HSZ-Y zeolite.
- Franklin, E. M., & Brodbelt, J. S. (2020). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 31(10), 2077-2084.
- Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.
- Akerman, M. H., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7467.
- ChemicalBook. (n.d.). Sulfanilamide(63-74-1) 13C NMR spectrum.
- Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.
- Reynolds, W. F., et al. (1983). Correlations of cyclopropyl proton chemical shifts for 4-substituted (2,2-dichlorocyclopropyl)-benzenes with σI and σR0. Canadian Journal of Chemistry, 61(10), 2367-2373.
- Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623-625.
- Simmons, H. E., et al. (1965). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society, 87(13), 295-300.
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N-Cyclopropylsulfamide CAS number and chemical identifiers
This guide provides a comprehensive overview of Cyclopropanesulfonamide, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document will delve into its chemical identity, synthesis protocols, key applications, and safety information, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers
Cyclopropanesulfonamide is a unique organic compound featuring a strained three-membered cyclopropane ring directly bonded to a sulfonamide functional group. This combination of a cyclic hydrocarbon and a sulfonamide moiety imparts specific chemical properties and reactivity.[1]
| Identifier | Value | Source |
| CAS Number | 154350-29-5 | PubChem[2] |
| IUPAC Name | cyclopropanesulfonamide | PubChem[2] |
| Molecular Formula | C₃H₇NO₂S | PubChem[2] |
| Molecular Weight | 121.16 g/mol | PubChem[2] |
| Canonical SMILES | C1CC1S(=O)(=O)N | PubChem[2] |
| InChI Key | WMSPXQIQBQAWLL-UHFFFAOYSA-N | PubChem[2] |
| Synonyms | Cyclopropane sulfonamide, Cyclopropanesulfonic acid amide, Cyclopropanesulfonyl Amide | CymitQuimica[3] |
| Physical Description | White to off-white crystalline solid | Guidechem[4] |
| Melting Point | 95-98 °C | Guidechem[4] |
Synthesis of Cyclopropanesulfonamide
The synthesis of Cyclopropanesulfonamide can be achieved through several routes. The selection of a particular method may depend on the scale of the synthesis, availability of starting materials, and desired purity.
Synthesis from Cyclopropanesulfonyl Chloride
A common and direct method for the preparation of Cyclopropanesulfonamide is the amination of cyclopropanesulfonyl chloride.[5] This precursor is commercially available and serves as a versatile reagent in the synthesis of various sulfonamides.[1][6]
Reaction Scheme:
Caption: Synthesis of Cyclopropanesulfonamide from Cyclopropanesulfonyl Chloride.
Experimental Protocol:
This protocol is based on analogous amination reactions of sulfonyl chlorides.
Materials:
-
Cyclopropanesulfonyl chloride
-
Ammonia (gas or aqueous solution, e.g., ammonium hydroxide)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve cyclopropanesulfonyl chloride in CH₂Cl₂ in a reaction vessel and cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution for approximately 5 minutes, or add an excess of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.
-
Filter the mixture through Celite to remove any solid byproducts (e.g., ammonium chloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude Cyclopropanesulfonamide as a solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Cyclopropanesulfonamide.[7]
Three-Step Synthesis from 3-Chloropropane Sulfonyl Chloride
An alternative, multi-step synthesis is particularly useful for larger-scale production and avoids the direct handling of cyclopropyl precursors which can be more expensive. This process involves the formation of an N-tert-butyl protected intermediate, followed by ring closure and deprotection.[8]
Workflow Diagram:
Caption: Three-step synthesis of Cyclopropanesulfonamide.
Detailed Experimental Protocol:
This protocol is adapted from a patented manufacturing process.[8][9]
Step 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide
-
To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL) cooled to 0-5 °C, add 3-chloropropane sulfonyl chloride (0.41 mol) over 30-60 minutes.
-
Stir the resulting mixture at 5 °C for 10 minutes.
-
Warm the mixture to room temperature and wash with 1 M hydrochloric acid (200 mL) and then with water (100 mL).
-
Partially distill off the toluene.
Step 2: Ring Closure to N-tert-butyl-cyclopropanesulfonamide
-
Replace the distilled toluene with tetrahydrofuran (THF) to a final volume of approximately 600 mL.
-
Cool the mixture to -30 °C and add n-butyllithium (15% in hexane, 2.2 equivalents) while maintaining the low temperature.
-
After 30 minutes, warm the mixture to 0 °C and quench with water (200 mL).
-
Separate the organic layer, wash with water (100 mL), and concentrate under reduced pressure.
Step 3: Deprotection to Cyclopropanesulfonamide
-
Treat the residue from the previous step with formic acid (300 mL) at 80 °C for 20 hours.
-
After cooling, concentrate the mixture to remove the formic acid.
-
Dissolve the residue in ethanol and treat with charcoal.
-
Filter and concentrate the solution.
-
Crystallize the product from a toluene/ethanol mixture to afford pure Cyclopropanesulfonamide.[8]
Key Applications
Cyclopropanesulfonamide's unique structural features make it a valuable building block in both the pharmaceutical and agrochemical sectors.[6][7]
Pharmaceutical Intermediate
The rigid cyclopropane ring and the hydrogen-bonding capabilities of the sulfonamide group make this compound an attractive scaffold in medicinal chemistry.[1]
-
Protease Inhibitors: The cyclopropyl group can confer metabolic stability and desirable conformational constraints to drug candidates. Cyclopropanesulfonyl chloride, the precursor to the amide, is used in the synthesis of potent hepatitis C virus (HCV) NS3 protease inhibitors.[1][6]
-
Oncology: Derivatives of Cyclopropanesulfonamide have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) with the C797S mutation, which is a known resistance mechanism in non-small cell lung cancer.[10] These derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10]
Agrochemical Applications
In agriculture, Cyclopropanesulfonamide plays a crucial role as a herbicide safener.[7]
-
Herbicide Safener for Corn: It is used in conjunction with the herbicide nicosulfuron in corn cultivation.[7] Cyclopropanesulfonamide accelerates the metabolic breakdown of the herbicide within the corn plant, thereby protecting the crop from potential damage while maintaining the herbicide's efficacy against weeds.[7]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| XLogP3-AA | -0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 68.5 Ų | PubChem[2] |
| Boiling Point (Predicted) | 263.1 ± 23.0 °C | ChemicalBook[5] |
-
¹H NMR: The spectrum is expected to show multiplets for the cyclopropyl protons and a broad singlet for the NH₂ protons.
-
¹³C NMR: Distinct signals for the CH and CH₂ carbons of the cyclopropane ring are expected.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1330 and 1150 cm⁻¹), and S-N stretching (around 910 cm⁻¹) are anticipated.[11]
-
Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 121 would be expected, along with characteristic fragmentation patterns for sulfonamides, which may include the loss of SO₂.[12]
Safety and Handling
Cyclopropanesulfonamide is classified as harmful if swallowed and causes skin and eye irritation.[13]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261, P264, P270, P280, P301+P312, P305+P351+P338.[13]
-
Personal Protective Equipment (PPE): It is recommended to handle this compound with appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Cyclopropanesulfonamide is a chemical intermediate of significant value, bridging the gap between basic chemical synthesis and high-value applications in life sciences. Its straightforward synthesis and unique structural properties ensure its continued importance in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
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An In-depth Technical Guide to the Solubility and Stability of N-Cyclopropylsulfamide
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of N-Cyclopropylsulfamide, a molecule of interest in medicinal chemistry and materials science. Recognizing the limited publicly available data on this specific compound, this document emphasizes foundational principles and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately characterize this compound and similar molecules. The guide details theoretical considerations for solubility and stability, provides step-by-step experimental workflows for their determination, and outlines the necessary analytical techniques for quantification. By synthesizing established scientific principles with practical, field-proven methodologies, this guide serves as an essential resource for advancing research and development involving this compound.
Introduction
This compound is a chemical entity featuring a strained cyclopropyl ring appended to a sulfamide functional group. While specific applications are not widely documented, its structural motifs are prevalent in pharmacologically active compounds, suggesting its potential as a valuable building block in drug discovery. The cyclopropyl group can modulate steric and electronic properties, while the sulfamide group is a known pharmacophore.
A thorough understanding of a compound's solubility and stability is paramount for its successful application, particularly in drug development. Solubility directly impacts bioavailability and formulation strategies, while stability determines a compound's shelf-life and degradation pathways, which is critical for safety and efficacy. This guide provides the theoretical basis and practical instruction for the comprehensive characterization of this compound's physicochemical properties.
Physicochemical Properties: A Structural Perspective
The solubility and stability of this compound are intrinsically linked to its molecular structure. The sulfamide group (-SO₂(NH₂)₂) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents. Conversely, the nonpolar cyclopropyl ring contributes to its lipophilicity. The molecule's overall solubility will therefore be a balance of these competing characteristics. The strained three-membered ring of the cyclopropyl group may also represent a site of potential chemical reactivity, influencing its stability profile.
Solubility Profile of this compound
Aqueous solubility is a critical determinant of a compound's behavior in biological systems. Poor solubility can hinder in vitro testing and lead to poor oral absorption.[1][2]
Theoretical Considerations
Based on its structure, this compound is expected to exhibit moderate solubility in polar solvents and limited solubility in nonpolar solvents. The presence of two amine groups and two sulfonyl oxygens allows for hydrogen bonding with protic solvents like water and alcohols. However, the hydrophobic cyclopropyl moiety will favor partitioning into less polar environments.
Predicted Solubility in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | Hydrogen bonding potential is offset by the nonpolar cyclopropyl group. |
| Methanol/Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding and some nonpolar character. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor and can solvate a wide range of compounds. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO but should still be an effective solvent. |
| Dichloromethane (DCM) | Nonpolar | Low | Limited ability to form favorable interactions with the polar sulfamide group. |
| Hexanes | Nonpolar | Very Low | Dominated by nonpolar interactions, unfavorable for the polar sulfamide. |
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[1][2][3] This protocol outlines a standard procedure for its determination.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader or HPLC-UV/LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Mapping: Design the layout of the 96-well plate, including wells for blanks, standards, and test compound dilutions.
-
Sample Preparation: Add 2 µL of the 10 mM DMSO stock solution to the appropriate wells of the microtiter plate.
-
Solubilization: Add 98 µL of PBS (pH 7.4) to each well containing the compound. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours, to allow the solution to reach equilibrium.[2]
-
Analysis: After incubation, analyze the concentration of the dissolved compound. This can be done directly in the plate using a UV/Vis plate reader if the compound has a suitable chromophore and if precipitation is not significant enough to cause light scattering. For more accurate results, especially in the presence of precipitate, the samples should be filtered or centrifuged, and the supernatant analyzed by a validated HPLC-UV or LC-MS/MS method.[4]
-
Data Interpretation: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Diagram: Kinetic Solubility Assay Workflow
Caption: Workflow for the determination of kinetic solubility.
Stability Profile of this compound
Stability testing is crucial for identifying potential degradation pathways and establishing a compound's shelf-life.[5] Forced degradation, or stress testing, is performed to accelerate the degradation process and is a key component of pharmaceutical development as mandated by guidelines from the International Council for Harmonisation (ICH).[6][7][8]
Theoretical Considerations
The sulfamide functional group and the cyclopropyl ring are the most likely sites of degradation in this compound.
-
Hydrolytic Stability: Sulfamides can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to the cleavage of the S-N bond.[9]
-
Oxidative Stability: The nitrogen atoms of the sulfamide could be susceptible to oxidation.
-
Photostability: While the molecule lacks a strong chromophore for absorbing UV-Vis light, photolytic degradation cannot be ruled out without experimental evidence.
-
Thermal Stability: The strained cyclopropyl ring may undergo thermal rearrangement or degradation at elevated temperatures.
Experimental Protocol: Forced Degradation Study
This protocol is designed based on the ICH Q1A(R2) guideline for stability testing.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products can be reliably detected.[6][10]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents for dissolving the compound (e.g., acetonitrile, water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradants)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Stress: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]
-
-
Control Sample: A control sample, protected from stress conditions, should be stored at a recommended temperature (e.g., 5°C).
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may be adjusted based on the compound's lability.
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including the control, using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance to ensure that all degradation products are accounted for.
-
Diagram: Forced Degradation Study Conditions
Caption: Key stress conditions for forced degradation studies.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a commonly used technique.[12] For enhanced sensitivity and selectivity, especially for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[12]
A stability-indicating analytical method must be developed and validated. This involves demonstrating that the method can accurately measure the concentration of the parent compound without interference from degradation products, impurities, or excipients.
Conclusion
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. By following the detailed protocols for kinetic solubility and forced degradation studies, researchers can generate the critical data needed to advance their research and development efforts. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, ensuring scientific rigor and supporting informed decision-making in drug discovery and development.
References
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YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
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Chen, H., & Xie, S. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 642, 444-453. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF. Retrieved from [Link]
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Li, D., Yang, T., Wang, C., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(21), 31191-31206. Retrieved from [Link]
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ResolveMass Laboratories. (2024, May 29). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Steller, W. A. (1974). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 57(2), 344-352. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Retrieved from [Link]
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Slideshare. (2016, December 15). Analysis of sulfonamides. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
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YouTube. (2024, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
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USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
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Alsante, K. M., Ando, A., Brown, R., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-70. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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Felis, E., Kalka, J., Sochacka, J., & Gebicka, L. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(11), 3828. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropanesulfonamide. PubChem Compound Database. Retrieved from [Link]
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European Medicines Agency. (2021, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
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U.S. Food and Drug Administration. (2003, August). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
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Intertek. (n.d.). ICH Stability Storage & cGMP Stability Studies. Retrieved from [Link]
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U.S. Food and Drug Administration. (1998, June). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of α-S 8 in organic solvents at 25°C unless otherwise indicated (in wt%). Retrieved from [Link]
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An In-depth Technical Guide: The Role of the Cyclopropyl Group in Enhancing Metabolic Stability
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of a drug from administration to therapeutic action, it must navigate the body's metabolic machinery. Drug metabolism, primarily occurring in the liver, is a series of biochemical modifications intended to render foreign substances (xenobiotics) more water-soluble for easier excretion.[1][2] While essential for detoxification, this process is a major hurdle in drug development, often leading to the premature inactivation of promising therapeutic candidates. A high rate of metabolism can result in poor oral bioavailability, a short duration of action, and the formation of potentially toxic metabolites.[2][3] Consequently, enhancing metabolic stability is a critical objective in medicinal chemistry, directly influencing a drug's pharmacokinetic profile and overall efficacy.
This guide provides a comprehensive exploration of a powerful and increasingly utilized strategy in modern drug design: the incorporation of the cyclopropyl group to enhance metabolic stability. We will delve into the unique chemical properties of this small, strained ring system and elucidate the mechanisms by which it shields drug molecules from metabolic breakdown. Furthermore, this guide will detail the experimental workflows used to assess metabolic stability, providing researchers with the foundational knowledge to apply this strategy in their own drug discovery programs.
The Cyclopropyl Group: A Unique Architectural Element in Medicinal Chemistry
The cyclopropyl group, the smallest of the cycloalkanes, is far more than a simple three-carbon ring. Its unique geometry and electronic properties make it a valuable tool for medicinal chemists.[4] The strained nature of the ring, with C-C-C bond angles of 60°, results in shorter and stronger carbon-carbon and carbon-hydrogen bonds compared to their linear alkane counterparts.[5][6] This inherent strain imparts a higher s-character to the C-H bonds, increasing their bond dissociation energy.[4] It is this fundamental property that lies at the heart of the cyclopropyl group's ability to resist metabolic oxidation.
Beyond its electronic features, the cyclopropyl ring offers significant conformational rigidity. By locking a portion of a molecule into a specific three-dimensional orientation, it can enhance binding affinity to the target receptor and improve selectivity, thereby minimizing off-target effects.[7] This conformational constraint also plays a role in metabolic stability by limiting the molecule's ability to adopt conformations that are favorable for metabolism by enzymes.[8][9]
The strategic incorporation of cyclopropyl groups has become a hallmark of modern drug design, with a growing number of FDA-approved drugs featuring this moiety.[5][10] Its use as a bioisostere for other common chemical groups, such as gem-dimethyl or vinyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity and metabolic stability.[11][12]
Mechanisms of Metabolic Enhancement by the Cyclopropyl Group
The primary mechanism by which the cyclopropyl group enhances metabolic stability is through the prevention of oxidative metabolism, which is predominantly carried out by the cytochrome P450 (CYP) family of enzymes.[4][13] These enzymes are responsible for the Phase I metabolism of a vast number of drugs.[13][14]
Blocking Cytochrome P450-Mediated Oxidation
CYP-mediated oxidation typically begins with the abstraction of a hydrogen atom from the drug molecule.[4] The high C-H bond dissociation energy of the cyclopropyl ring makes this initial step energetically unfavorable.[4][15] By replacing a metabolically liable group, such as a methyl or methylene group, with a cyclopropyl ring, medicinal chemists can effectively "block" this site of metabolism.[15][16]
A classic example of this strategy is seen in the development of certain statins. For instance, pitavastatin utilizes a cyclopropyl group to divert metabolism away from the major CYP3A4 pathway, leading to minimal metabolism by CYP2C9 and reducing the potential for drug-drug interactions.[4]
Diagram: Mechanism of CYP450 Inhibition
Caption: Blocking CYP450 oxidation with a cyclopropyl group.
Conformational Restriction
The rigid nature of the cyclopropyl ring can lock a molecule into a conformation that is not recognized by the active site of metabolic enzymes. This steric hindrance prevents the drug from binding to the enzyme in a productive manner, thereby inhibiting its metabolism. The ability to influence the overall shape of a molecule is a powerful tool for enhancing metabolic stability.[17]
Suicide Inhibition of Cytochrome P450
In some cases, particularly with cyclopropylamines, the cyclopropyl group can act as a mechanism-based or "suicide" inhibitor of CYP450 enzymes.[18][19] In this process, the CYP450 enzyme attempts to oxidize the cyclopropylamine, leading to the formation of a reactive intermediate that covalently binds to the enzyme, irreversibly inactivating it.[20][21][22][23] While this can profoundly increase the half-life of the parent drug, it also carries the risk of drug-drug interactions if the inactivated enzyme is responsible for the metabolism of other co-administered drugs.[24]
Experimental Assessment of Metabolic Stability
Evaluating the metabolic stability of a drug candidate is a critical step in the drug discovery process.[25][] A variety of in vitro assays are employed to predict a compound's in vivo behavior.[25][27]
In Vitro Metabolic Stability Assays
The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[27][28]
-
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[29][30] Microsomal stability assays are relatively simple, cost-effective, and amenable to high-throughput screening.[3][30]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolism.[][28]
Table: Comparison of In Vitro Metabolic Stability Assay Systems
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II |
| Cellular Integrity | Disrupted (vesicles) | Intact |
| Cofactor Requirement | Exogenous addition (e.g., NADPH) | Endogenous |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
| Predictive Power | Good for CYP-mediated metabolism | More comprehensive prediction |
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Negative control (incubation without NADPH)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
2. Incubation Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Diagram: Liver Microsomal Stability Assay Workflow
Caption: Workflow for a typical liver microsomal stability assay.
Case Studies: The Cyclopropyl Group in Action
Numerous successful drug development programs have leveraged the metabolic shielding effect of the cyclopropyl group.
-
IDO1 Inhibitors: In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), researchers at Merck encountered a metabolic hotspot. By introducing a cyclopropyl group, they were able to block this site of oxidation, significantly increasing the drug's half-life and improving its potency.[4]
-
Hepatitis C NS5B Inhibitors: Scientists at Bristol-Myers Squibb utilized a cyclopropyl motif in a series of hepatitis C NS5B inhibitors. However, they discovered that this group could undergo NADPH-dependent oxidation to form reactive metabolites. This highlights the importance of thorough metabolite identification studies even when employing strategies to enhance metabolic stability.[4]
Conclusion: A Versatile Tool for Modern Drug Discovery
The cyclopropyl group has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its unique electronic and conformational properties provide a powerful means to enhance the metabolic stability of drug candidates, addressing a critical challenge in the development of new therapeutics.[5][6] By blocking sites of oxidative metabolism and constraining molecular conformation, the cyclopropyl group can significantly improve a drug's pharmacokinetic profile, leading to increased efficacy and a lower potential for adverse effects.[7] As our understanding of drug metabolism continues to evolve, the rational application of strategies such as the incorporation of the cyclopropyl group will remain a cornerstone of successful drug design.
References
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PharmaCompass. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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The N-Cyclopropylsulfamide Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The N-cyclopropylsulfamide functional group has emerged as a cornerstone in contemporary drug design, prized for its unique combination of physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound derivatives in medicinal chemistry. It delves into the synthetic strategies for their preparation, explores their diverse mechanisms of action with a focus on carbonic anhydrase and kinase inhibition, and surveys their therapeutic applications. Detailed experimental protocols, structure-activity relationship analyses, and quantitative bioactivity data are presented to offer actionable insights for researchers in the field. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.
Introduction: The Rise of the this compound Scaffold
The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique functional groups that can confer advantageous properties to drug candidates. Among these, the this compound moiety has garnered significant attention. This structural motif combines the conformational rigidity and metabolic stability of the cyclopropyl group with the hydrogen bonding capabilities and synthetic versatility of the sulfamide core.
The cyclopropyl ring, a three-membered carbocycle, is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Its rigid structure can also lead to more specific interactions with biological targets, improving potency and reducing off-target effects. When incorporated into a sulfamide (-NH-SO₂-NH-), these benefits are synergistic, creating a scaffold with broad applicability across various therapeutic areas. This guide will explore the multifaceted role of this compound derivatives, from their fundamental synthesis to their impact on key biological pathways.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be approached through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the overall complexity of the target molecule. A common and reliable strategy involves the reaction of cyclopropylamine with a suitable sulfamoylating agent.
General Synthesis via Sulfamoyl Chloride Intermediates
A robust and widely applicable method for the synthesis of N-mono- or N,N'-disubstituted sulfamides proceeds through a sulfamoyl chloride intermediate. This two-step process allows for the sequential introduction of different substituents, providing a high degree of control over the final product.
Experimental Protocol: Synthesis of a Representative N-Cyclopropyl-N'-aryl-sulfamide
This protocol outlines the synthesis of a generic N-cyclopropyl-N'-aryl-sulfamide, a common scaffold in medicinal chemistry.
Step 1: Formation of the Sulfamoyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the desired aniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Add sulfuryl chloride (SO₂Cl₂) (2.0-3.0 eq.) dropwise to the stirred solution via the dropping funnel. The excess sulfuryl chloride drives the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfamoyl chloride. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as sulfamoyl chlorides are sensitive to moisture. The dropwise addition of sulfuryl chloride at low temperature helps to control the exothermic reaction.
Step 2: Reaction with Cyclopropylamine
-
Reaction Setup: Dissolve the crude sulfamoyl chloride from Step 1 in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Cyclopropylamine: In a separate flask, prepare a solution of cyclopropylamine (1.5 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq.) in DCM. Add this solution dropwise to the stirred sulfamoyl chloride solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-cyclopropyl-N'-aryl-sulfamide.
Causality Behind Experimental Choices: The use of a base is necessary to neutralize the HCl generated during the reaction. The molar excess of cyclopropylamine and the base ensures the complete consumption of the sulfamoyl chloride intermediate.
Modern Approaches: N-Sulfinylamine Reagents
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Mechanisms of Action and Therapeutic Targets
This compound derivatives have demonstrated activity against a diverse range of biological targets, underscoring their versatility in drug discovery. This section will focus on two prominent classes of targets: carbonic anhydrases and protein kinases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3][4] The sulfonamide group is a well-established zinc-binding moiety, making sulfonamide-containing compounds potent CA inhibitors.[2]
The this compound moiety can effectively target the active site of CAs. The sulfonamide nitrogen atoms coordinate to the zinc ion, while the cyclopropyl group can engage in favorable interactions with hydrophobic pockets within the active site, contributing to both potency and selectivity.
Structure-Activity Relationship (SAR) for Carbonic Anhydrase Inhibitors
-
Sulfonamide Group: The unsubstituted -SO₂NH₂ group is crucial for potent inhibition, as it directly interacts with the Zn²⁺ ion in the enzyme's active site.
-
Aromatic/Heterocyclic Scaffold: The nature of the aromatic or heterocyclic ring to which the sulfamide is attached significantly influences the inhibitory potency and isoform selectivity.
-
N-Cyclopropyl Group: The cyclopropyl group often enhances binding affinity through hydrophobic interactions and can influence the overall physicochemical properties of the inhibitor, such as solubility and membrane permeability.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Several this compound derivatives have been developed as potent kinase inhibitors.
3.2.1. Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell proliferation, survival, migration, and invasion.[2][5][6] Inhibition of FAK is a promising therapeutic strategy for cancer.[5][6] this compound-containing compounds have been designed as FAK inhibitors, where the sulfamide moiety can form key hydrogen bond interactions with the hinge region of the kinase domain.
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of intervention by this compound inhibitors.
3.2.2. Tie-2 Kinase Inhibition
Tie-2 is a receptor tyrosine kinase predominantly expressed on endothelial cells that plays a crucial role in angiogenesis (the formation of new blood vessels).[7][8][9] Inhibition of Tie-2 is a validated strategy for anti-angiogenic therapy in cancer.[10] this compound derivatives have been investigated as Tie-2 inhibitors, where they compete with ATP for binding to the kinase domain.[9]
Tie-2 Signaling Pathway in Angiogenesis
Caption: Overview of the Tie-2 signaling pathway in angiogenesis and its inhibition.
Therapeutic Applications and Quantitative Bioactivity
The versatility of the this compound scaffold has led to its incorporation into drug candidates for a variety of diseases. This section provides an overview of their therapeutic applications and presents quantitative bioactivity data for representative compounds.
Anticancer Agents
As discussed, this compound derivatives are promising anticancer agents due to their ability to inhibit key kinases involved in tumor progression.
Table 1: Bioactivity of this compound-Containing Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| FAK Inhibitor 1 | FAK | <100 | AsPC-1, Panc-1, BxPC-3 | [11] |
| Tie-2 Inhibitor 1 | Tie-2 | 250 | HUVEC | [9] |
| LSD1 Inhibitor 1 | LSD1 | 2.25 µM | MOLT-4 | [12] |
Antiviral Agents
The this compound moiety has also been explored in the development of antiviral agents. For instance, cyclosulfamide-based derivatives have been identified as inhibitors of noroviruses.
Table 2: Bioactivity of a Cyclosulfamide-based Norovirus Inhibitor
| Compound ID | Virus | ED₅₀ (µM) | Cell Line | Reference |
| Dimeric Compound 4 | Norovirus | 0.4 | - | [5] |
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and ability to engage in specific interactions with a wide range of biological targets make it an attractive starting point for the design of novel therapeutics. The successful development of this compound-containing inhibitors of carbonic anhydrases and various kinases highlights the broad potential of this functional group.
Future research in this area is likely to focus on the development of more selective inhibitors by fine-tuning the substitution patterns on the sulfamide and the accompanying aromatic or heterocyclic rings. Furthermore, the exploration of this compound derivatives against other target classes, such as proteases and epigenetic targets, holds promise for expanding the therapeutic reach of this versatile scaffold. The continued application of rational drug design principles, coupled with advanced synthetic methodologies, will undoubtedly lead to the discovery of new and improved this compound-based drugs for the treatment of a wide spectrum of human diseases.
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An In-Depth Technical Guide to In Silico Modeling and Docking Studies of N-Cyclopropylsulfamide Analogs
Abstract
The N-cyclopropylsulfamide moiety represents a significant pharmacophore in modern drug discovery, valued for its unique conformational properties and ability to engage in critical hydrogen bonding interactions. This guide provides a comprehensive walkthrough of the in silico modeling and molecular docking workflows tailored for the exploration and optimization of this compound analogs. We will delve into the rationale behind key computational choices, from ligand and protein preparation to the nuances of docking algorithm selection and the critical importance of post-docking analysis and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on this privileged scaffold.
Introduction: The Rationale for In Silico Exploration of this compound Analogs
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of clinically approved drugs.[1][2] The incorporation of a cyclopropyl group introduces a three-dimensional element that can enhance binding affinity and modulate pharmacokinetic properties.[3] In silico modeling provides a powerful and resource-efficient avenue to explore the vast chemical space of this compound analogs, enabling the prediction of their binding modes, affinities, and potential biological activities before committing to costly and time-consuming synthesis.[4]
This guide will navigate the user through a structured, multi-step computational workflow. The core principle is to establish a robust and validated protocol that can be confidently applied to screen and prioritize novel this compound derivatives.
Foundational Principles: Ligand and Macromolecule Preparation
The fidelity of any in silico study is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing both the this compound analogs (ligands) and their biological target (macromolecule).
Ligand Preparation: From 2D Sketch to 3D Conformation
The initial step involves the generation of accurate three-dimensional structures of the this compound analogs.
Step-by-Step Protocol: Ligand Preparation
-
2D Structure Generation: Draw the chemical structures of the this compound analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structures to 3D coordinates. This can be accomplished using various software packages that employ rule-based or energy minimization algorithms.
-
Protonation State Determination: Assign the correct protonation states at a physiological pH (typically 7.4). This is a critical step as the charge state of a molecule significantly influences its interactions.[5]
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94, AMBER). This process refines the geometry of the molecules to a low-energy conformation. Density Functional Theory (DFT) can also be employed for more accurate electronic structure calculations.[6][7]
Macromolecule Preparation: Refining the Target Structure
The selection and preparation of the target protein structure are equally crucial for obtaining meaningful docking results.
Step-by-Step Protocol: Macromolecule Preparation
-
Structure Retrieval: Obtain the 3D structure of the target protein from a public repository such as the Protein Data Bank (PDB).[8]
-
Structural Cleaning: Remove any non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions that are not critical for binding.
-
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.
-
Protonation and Tautomeric State Assignment: Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate.
-
Energy Minimization (Optional but Recommended): Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9]
Selecting the Right Docking Algorithm
A variety of docking algorithms are available, each with its own strengths and weaknesses. The choice of algorithm can significantly impact the results.[10] Common algorithms include:
-
Genetic Algorithms: (e.g., AutoDock)
-
Monte Carlo Methods: (e.g., Glide)
-
Fragment-Based Methods: (e.g., DOCK)
For this compound analogs, which possess a degree of conformational flexibility, algorithms that perform well with flexible ligands are generally preferred.
Defining the Binding Site
Accurate identification of the binding site is paramount. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined based on its location.[11] In the absence of a co-crystallized ligand, blind docking or binding site prediction software can be used.
Executing the Docking Simulation
The docking software will systematically search for the optimal binding pose of the ligand within the defined binding site, evaluating each pose using a scoring function. The output is typically a ranked list of poses based on their predicted binding affinity.
Workflow for Molecular Docking
Caption: Workflow of a typical in silico molecular docking study.
Post-Docking Analysis: From Scores to Insights
The raw output of a docking simulation requires careful analysis and interpretation to extract meaningful scientific insights.
Binding Pose and Scoring Function Analysis
The top-ranked poses should be visually inspected to ensure they are sterically and chemically plausible. The scoring function provides an estimate of the binding affinity, which can be used to rank the analogs.[12]
Visualization of Interactions
Visualizing the protein-ligand interactions is crucial for understanding the structural basis of binding. Key interactions to look for include:
-
Hydrogen Bonds: The sulfonamide group is a potent hydrogen bond donor and acceptor.
-
Hydrophobic Interactions: The cyclopropyl and any aromatic moieties can engage in favorable hydrophobic contacts.
-
Electrostatic Interactions: The polarized S-O bonds of the sulfonamide can participate in electrostatic interactions.
Advanced Binding Free Energy Calculations
For a more accurate estimation of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed.[13] These methods account for solvation effects and provide a more rigorous assessment of the binding free energy.
Validation of Docking Protocols: Ensuring Reliability
A critical aspect of any in silico study is the validation of the chosen docking protocol.[14]
Step-by-Step Protocol: Docking Validation
-
Re-docking of a Co-crystallized Ligand: If a co-crystallized ligand is available, it should be extracted and re-docked into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be calculated. An RMSD of less than 2.0 Å is generally considered a successful validation.[11]
-
Enrichment Studies: A set of known active compounds and a larger set of decoy molecules are docked. A good docking protocol should be able to distinguish the active compounds from the decoys, resulting in a high enrichment factor.[11]
-
Correlation with Experimental Data: If experimental binding data (e.g., IC50 values) are available for a set of analogs, the docking scores should ideally correlate with these values.
Expanding the Scope: QSAR, Pharmacophore Modeling, and ADMET Prediction
Beyond molecular docking, other computational techniques can provide valuable insights into the properties of this compound analogs.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[15][16] For this compound analogs, QSAR can help identify key structural features that contribute to their potency.[17][18]
QSAR Modeling Workflow
Caption: A generalized workflow for QSAR model development.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity.[19] For this compound analogs, a pharmacophore model can be developed based on the common features of active compounds.[20] This model can then be used for virtual screening of large compound libraries to identify novel hits.[21]
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential component of modern drug discovery.[22][23] Early assessment of these properties can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles.[24]
Table 1: Hypothetical ADMET Prediction for this compound Analogs
| Analog ID | Predicted Oral Absorption (%) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition |
| NCS-001 | High (92%) | Low | No | No |
| NCS-002 | Moderate (65%) | High | Yes | No |
| NCS-003 | High (88%) | Low | No | Yes |
| NCS-004 | Very High (98%) | Low | No | No |
Molecular Dynamics Simulations: Capturing the Dynamics of Binding
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the protein-ligand complex over time.[4][25] MD simulations can be used to:
-
Assess the stability of the docked pose.[26]
-
Identify key conformational changes upon ligand binding.
-
Calculate binding free energies with higher accuracy.
Conclusion and Future Directions
In silico modeling and molecular docking are indispensable tools in the modern drug discovery pipeline for the exploration of this compound analogs. By following a rigorous and well-validated computational workflow, researchers can efficiently screen large numbers of compounds, prioritize promising candidates for synthesis, and gain a deeper understanding of the molecular basis of their biological activity. Future advancements in computational power and algorithm development will continue to enhance the predictive accuracy and utility of these methods, further accelerating the discovery of novel therapeutics.
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Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. (n.d.). PubMed. Retrieved from [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). National Institutes of Health. Retrieved from [Link]
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Prediction of ADME properties for sulfonamide compound. (n.d.). ResearchGate. Retrieved from [Link]
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Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. (2011). Journal of the American Chemical Society. Retrieved from [Link]
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Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. (2022). ResearchGate. Retrieved from [Link]
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Synthesis, In silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. (n.d.). ResearchGate. Retrieved from [Link]
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Sulfonamides: A Promising Pharmacophore as Carbonic Anhydrase Inhibitor. (2018). ResearchGate. Retrieved from [Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). MDPI. Retrieved from [Link]
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Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). National Institutes of Health. Retrieved from [Link]
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An update of label-free protein target identification methods for natural active products. (n.d.). National Library of Medicine. Retrieved from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]
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In silico exploration of aryl sulfonamide analogs as voltage-gated sodium channel 1.7 inhibitors by using 3D-QSAR, molecular docking study, and molecular dynamics simulations. (2018). PubMed. Retrieved from [Link]
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Target Identification of Covalently Binding Drugs by Activity-Based Protein Profiling (ABPP). (2016). PubMed. Retrieved from [Link]
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Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Studies of (N-(4-Carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[12][19]thiazolo[3,2-a]pyridine-3-carboxamide for Its Potential Use. (n.d.). Hindawi. Retrieved from [Link]
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Synthesis and characterization of (E)-N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. (2025). Indian Journal of Chemistry. Retrieved from [Link]
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Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. Retrieved from [Link]
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QSAR Study of the Biologically Active Organosulfurs in Natural Products. (2025). ResearchGate. Retrieved from [Link]
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Target identification of covalently binding drugs by activity-based protein profiling (ABPP). (2025). ResearchGate. Retrieved from [Link]
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Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. (2022). National Institutes of Health. Retrieved from [Link]
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QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (n.d.). Semantic Scholar. Retrieved from [Link]
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Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (n.d.). National Institutes of Health. Retrieved from [Link]
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QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. (n.d.). PubMed. Retrieved from [Link]
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In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review. (n.d.). PubMed. Retrieved from [Link]
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QSAR, Antimicrobial, and Antiproliferative Study of (R/ S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides. (2025). PubMed. Retrieved from [Link]
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In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus. (2024). PubMed. Retrieved from [Link]
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2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. (n.d.). MDPI. Retrieved from [Link]
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Exploring the Structural Design, Antibacterial Activity, and Molecular Docking of Newly Synthesized Zn(II) Complexes with NNO-Donor Carbazate Ligands. (n.d.). MDPI. Retrieved from [Link]
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Methodological & Application
Application Protocol: A Robust and General Method for the Synthesis of N-Aryl-N-Cyclopropylsulfamides via Palladium-Catalyzed Cross-Coupling
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of N-aryl-N-cyclopropylsulfamides, a molecular scaffold of increasing importance in medicinal chemistry and drug discovery.[1][2] The core of this methodology is a modern, palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[3][4] We present a reliable, step-by-step procedure that is broadly applicable to a range of aryl and heteroaryl halides, offering good to excellent yields and tolerance for various functional groups. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development, providing not only a detailed experimental workflow but also the underlying mechanistic principles, troubleshooting advice, and key data to ensure successful implementation.
Introduction and Scientific Background
The N-aryl-N-cyclopropylsulfamide moiety is a key structural feature in a variety of biologically active compounds. The unique conformational and electronic properties of the cyclopropyl group, combined with the hydrogen bond accepting capability of the sulfamide, make this scaffold attractive for designing novel therapeutics.[1] However, the construction of the tertiary N-aryl sulfamide bond presents a significant synthetic challenge, as traditional methods for C-N bond formation often fail or require harsh conditions that are incompatible with complex molecular architectures.[5]
Historically, reactions like the Ullmann condensation were used but typically demanded high temperatures and stoichiometric copper, limiting their scope.[6] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines and their derivatives.[3][7] This transformation allows for the formation of C-N bonds under significantly milder conditions with catalytic amounts of palladium, offering unparalleled scope and efficiency.[4][8]
This protocol focuses on a state-of-the-art Buchwald-Hartwig amination procedure tailored for the N-arylation of N-cyclopropylsulfamide. We will delve into the rationale for reagent selection, the intricacies of the catalytic cycle, and a practical guide to execution and purification.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of a bulky, electron-rich phosphine ligand is critical; these ligands stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[9]
The generally accepted mechanism proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center, displacing a halide. A base then deprotonates the sulfamide's N-H group to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-aryl-N-cyclopropylsulfamide product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for coupling this compound with an aryl bromide. Conditions may be adapted for other aryl halides (see Table 1).
Materials and Equipment
-
Reagents:
-
This compound (≥97%)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%) or other suitable Buchwald ligand
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)
-
Toluene or 1,4-Dioxane, anhydrous (solvent)
-
-
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates, LC-MS system for reaction monitoring
-
Causality Note: The use of anhydrous solvents and inert atmosphere techniques is crucial. The Pd(0) catalyst and phosphine ligands are sensitive to oxygen and moisture, which can lead to catalyst deactivation and significantly lower yields.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the catalyst and ligand solids to the Schlenk flask containing the other reagents.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
-
Reaction Execution:
-
Add anhydrous toluene (or 1,4-dioxane) via syringe to the flask to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
To monitor progress, carefully take a small aliquot from the reaction mixture under an inert atmosphere, dilute it with ethyl acetate, and filter it through a small plug of silica.
-
Analyze the filtrate by TLC or LC-MS to check for the consumption of the starting aryl halide.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue contains the desired product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the N-aryl-N-cyclopropylsulfamide, typically as a solid or viscous oil.
-
Overall Synthesis Workflow
Caption: General experimental workflow for the synthesis.
Data Summary and Expected Outcomes
The described protocol is versatile. The choice of base, ligand, and solvent can be optimized for specific substrates, particularly for less reactive aryl chlorides.[10]
| Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Aryl Bromide | Pd(OAc)₂ (2), XPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 75-95% |
| Aryl Chloride | Pd₂(dba)₃ (2), BrettPhos (4) | NaOtBu (1.5) | 1,4-Dioxane | 100 | 60-85% |
| Aryl Triflate | Pd(OAc)₂ (2), RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 70-90% |
| Heteroaryl Bromide | Pd(OAc)₂ (2), XPhos (4) | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | 65-90% |
Table 1: Representative conditions and expected yields for the N-arylation of this compound. Yields are indicative and substrate-dependent.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base for the substrate.3. Poor quality of starting materials or solvent. | 1. Ensure rigorous inert atmosphere technique; use fresh catalyst/ligand.2. For aryl chlorides, switch to a stronger base like NaOtBu or K₃PO₄.3. Use freshly distilled/anhydrous solvent and pure reagents. |
| Formation of Byproducts | 1. Dehalogenation of the aryl halide.2. Homocoupling of the aryl halide. | 1. Lower the reaction temperature slightly; ensure the base is not excessively strong.2. Use a different ligand that favors reductive elimination over side reactions. |
| Difficult Purification | Product co-elutes with ligand or byproducts. | 1. Perform an aqueous wash (e.g., with dilute HCl or NH₄Cl) during workup to remove some impurities.2. Try a different solvent system for chromatography (e.g., DCM/Methanol). |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Handle with care.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl-N-cyclopropylsulfamides. The protocol detailed in this application note provides a robust starting point for a wide range of substrates, enabling efficient access to these valuable chemical entities. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can successfully employ this methodology to advance their synthetic and drug discovery programs.
References
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
-
Combs, A. P., & Armstrong, R. W. (2000). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science, 2(3), 176-183. [Link]
-
Alcaraz, L., et al. (2004). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. Organic Letters, 6(16), 2705-2708. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11477. (Note: A representative review, specific link is to the research portal entry). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Roecker, A. J., et al. (2017). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters, 27(10), 2141-2146. [Link]
-
Helgstrand, C., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. Journal of Medicinal Chemistry, 39(13), 2533-2541. [Link]
-
You, T., & Li, J. (2022). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Organic Letters, 24(37), 6642-6646. (Note: This reference provides an alternative nickel-catalyzed method). [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link] (Note: A conceptual video resource, specific video link would be dynamic). A representative link is: [Link]
- Process for the preparation of cyclopropyl sulfonamide. (2009). WO2009053281A1.
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Application Notes and Protocols for the Design of Enzyme Inhibitors Utilizing the N-Cyclopropylsulfamide Moiety
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-cyclopropylsulfamide functional group is an emerging and valuable moiety in contemporary medicinal chemistry, particularly in the rational design of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the strategic incorporation of the this compound group into small molecule inhibitors, with a focus on targeting metalloenzymes. We will dissect the chemical properties, synthesis, and structure-activity relationships (SAR) associated with this group, and provide detailed, field-proven protocols for the synthesis, biochemical characterization, and cellular evaluation of this compound-based inhibitors.
Introduction: The Strategic Value of the this compound Moiety
The this compound functional group combines the unique attributes of two key pharmacophores: the sulfonamide and the cyclopropylamine. This union results in a versatile structural element that can confer several advantageous properties to a drug candidate.
-
The Sulfonamide Group: A well-established pharmacophore, the sulfonamide moiety is a cornerstone of many clinically successful drugs.[1] Its key features include its ability to act as a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for carboxylic acids.[2][3][4] In the context of metalloenzyme inhibition, the sulfonamide group is a highly effective zinc-binding group (ZBG), capable of coordinating with the catalytic zinc ion in the enzyme's active site.[5][6]
-
The Cyclopropylamine Group: The cyclopropyl ring is a small, rigid, and lipophilic group that is increasingly utilized in drug design.[7][8] Its rigid nature can help to lock in a favorable binding conformation, thereby improving potency and selectivity. The cyclopropyl group can also enhance metabolic stability by blocking sites of oxidative metabolism.[9]
The combination of these two groups in the this compound moiety creates a unique structural unit with the potential to simultaneously engage in key interactions within an enzyme's active site, including zinc chelation and hydrogen bonding, while also providing a rigid scaffold to orient other parts of the inhibitor for optimal binding.
Design Principles for this compound-Based Inhibitors
The successful design of an this compound-based inhibitor requires a thorough understanding of the target enzyme's active site and the application of sound medicinal chemistry principles.
Targeting Metalloenzymes: The Role as a Zinc-Binding Group
Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), utilize a zinc ion in their active site for catalysis.[10][11] The this compound group can act as an effective ZBG, with the sulfonamide oxygen and nitrogen atoms coordinating the zinc ion. The cyclopropyl group, in this context, can provide a rigid vector to position the sulfonamide for optimal chelation and can also engage in favorable hydrophobic interactions within the active site.
Caption: this compound coordinating a catalytic zinc ion.
Structure-Activity Relationship (SAR) Considerations
When designing a library of this compound-based inhibitors, a systematic exploration of the SAR is crucial for optimizing potency and selectivity.[12] Key areas for modification include:
-
The R-group: This is the main scaffold of the inhibitor and should be designed to occupy hydrophobic pockets and form hydrogen bonds with residues in the enzyme's active site.
-
Substitution on the Cyclopropyl Ring: While often unsubstituted, decoration of the cyclopropyl ring can be explored to probe for additional interactions or to fine-tune physicochemical properties.
-
The Sulfonamide Nitrogen: In some cases, the hydrogen on the sulfonamide nitrogen can be replaced, although this may impact its ability to act as a hydrogen bond donor.
| Modification | Rationale | Potential Impact |
| Varying the R-group | Explore different hydrophobic pockets and hydrogen bonding interactions. | Potency, selectivity, and pharmacokinetic properties. |
| Cyclopropyl substitution | Probe for additional binding interactions and modulate lipophilicity. | Potency and metabolic stability. |
| N-H replacement | Modulate hydrogen bonding capacity and physicochemical properties. | Potency and solubility. |
Synthetic Protocols
The synthesis of this compound-based inhibitors can be achieved through several reliable synthetic routes. The following protocols provide a general framework that can be adapted to specific target molecules.
Protocol 1: Synthesis of N-Cyclopropylsulfonamides from Sulfonyl Chlorides
This is a common and straightforward method for the formation of the this compound bond.
Materials:
-
Aryl or alkyl sulfonyl chloride
-
Cyclopropylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)
Procedure:
-
Dissolve the sulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Add the cyclopropylamine solution dropwise to the cooled sulfonyl chloride solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired N-cyclopropylsulfonamide.
Caption: Workflow for N-cyclopropylsulfonamide synthesis.
Protocol 2: One-Pot Synthesis from Aryl Halides
More advanced methods allow for the one-pot synthesis of N-acylsulfenamides from aryl halides, which can then be oxidized to the corresponding sulfonamides.[13][14]
Biochemical and Cellular Characterization
Once synthesized, the inhibitory activity and cellular effects of the this compound-based compounds must be thoroughly characterized.
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[13]
Materials:
-
Purified target enzyme
-
Enzyme substrate (preferably fluorogenic or chromogenic)
-
Assay buffer
-
This compound inhibitor (and other control compounds)
-
96- or 384-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
In a microplate, add the enzyme and the inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Representative Sulfonamide Inhibitor 1 | MMP-13 | 50 | [12] |
| Representative Sulfonamide Inhibitor 2 | HDAC1 | 25 | [15] |
| This compound Analog (Hypothetical) | MMP-13 | 30 | N/A |
| This compound Analog (Hypothetical) | HDAC1 | 15 | N/A |
Protocol 4: Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate.[2]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral chamber and analyze the concentration of the test compound by LC-MS/MS.
-
For basolateral to apical (B-A) permeability, reverse the process.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.
Caption: Iterative drug discovery cycle for this compound inhibitors.
Conclusion and Future Perspectives
The this compound moiety is a powerful tool in the arsenal of the medicinal chemist for the design of novel enzyme inhibitors. Its ability to act as a rigid scaffold and a potent zinc-binding group makes it particularly well-suited for targeting metalloenzymes. The protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile functional group in their drug discovery programs. Future work in this area will likely focus on the development of novel synthetic methodologies for the efficient construction of complex this compound-containing molecules and the further elucidation of their detailed binding interactions with a wider range of enzyme targets.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link][7]
-
Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (2023). MDPI.[15]
-
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Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved from [Link][9]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.[13]
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Development of histone deacetylase inhibitors as therapeutics for neurological disease. (n.d.). Future Medicine.[16]
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Role of sulfonamide group in matrix metalloproteinase inhibitors. (n.d.). PubMed.[17]
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Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). PubMed.[3]
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Recent developments of HDAC inhibitors: Emerging indications and novel molecules. (2021). ResearchGate.[18]
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Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. (2008). PubMed.[4]
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Mechanism of action of hydroxyurea. (n.d.). PubMed.[1]
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Design of MMP-1 inhibitors via SAR transfer and experimental validation. (2022). PMC.[19]
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Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. (2013). NIH.[10]
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Hydroxycarbamide. (n.d.). Wikipedia.[20]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). ResearchGate.[21]
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Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. (2024). PubMed.[14]
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Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature | Request PDF. (n.d.). ResearchGate.[22]
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Hydroxyurea in Sickle Cell Disease: Drug Review. (n.d.). PMC - PubMed Central.[23]
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Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. (2022). PMC - PubMed Central - NIH.[24]
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The Cell Killing Mechanisms of Hydroxyurea. (2016). PMC - PubMed Central - NIH.[25]
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Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. (2022). ChemRxiv.[26]
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Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. (2021). PubMed.[11]
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Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. (n.d.). MDPI.[30]
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Thiol Versus Hydroxamate as Zinc Binding Group In HDAC Inhibition: An Ab Initio QM/MM Molecular Dynamics Study. (2015). PMC - NIH.[31]
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Application of N-Cyclopropylsulfamide Derivatives in Oncology Drug Discovery: A Technical Guide
Introduction: Re-evaluating Epigenetic Targets in Oncology with Cyclopropylamine Scaffolds
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the need for more selective and potent therapeutic agents. A significant paradigm shift has been the focus on epigenetic modulators, enzymes that regulate gene expression without altering the DNA sequence itself. Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a pivotal target.[1][2] Overexpressed in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, LSD1 plays a critical role in oncogenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the promotion of cancer cell proliferation and survival.[3][4][5]
This guide focuses on a particularly promising class of LSD1 inhibitors: those incorporating an N-cyclopropylamine moiety. The unique chemical properties of the cyclopropyl group, specifically its ability to participate in a mechanism-based irreversible inhibition of the flavin adenine dinucleotide (FAD) cofactor of LSD1, have positioned these compounds at the forefront of epigenetic drug development.[6] This document provides a comprehensive overview of the application of N-cyclopropylsulfamide and related derivatives in oncology drug discovery, from their underlying mechanism of action to detailed protocols for their synthesis and biological evaluation.
Mechanism of Action: Covalent Inhibition of LSD1 by N-Cyclopropylamine Derivatives
The therapeutic efficacy of N-cyclopropylamine-based compounds stems from their ability to act as potent, irreversible inhibitors of LSD1.[6] The core of this inhibitory action lies in the covalent modification of the FAD cofactor, an essential component of the LSD1 catalytic site.
The proposed mechanism involves the single-electron oxidation of the cyclopropylamine nitrogen by the FAD cofactor, leading to the formation of a radical cation. This is followed by the homolytic cleavage of a carbon-carbon bond in the strained cyclopropyl ring, generating a distally stabilized carbon radical. This radical then attacks the N5 atom of the isoalloxazine ring of FAD, forming a stable covalent adduct. This irreversible inactivation of LSD1 prevents it from carrying out its demethylase activity, leading to the re-expression of silenced tumor suppressor genes and subsequent anti-tumor effects.[6]
The following diagram illustrates the signaling pathway impacted by LSD1 and its inhibition by N-cyclopropylamine derivatives.
Caption: LSD1-mediated epigenetic regulation and its inhibition.
Structure-Activity Relationship (SAR) of N-Cyclopropylamine-Based LSD1 Inhibitors
Extensive research has been conducted to optimize the potency and selectivity of N-cyclopropylamine-based LSD1 inhibitors. The general pharmacophore consists of a central cyclopropylamine core, which is essential for the irreversible inhibition mechanism, and various substituents that modulate the compound's affinity for the LSD1 active site and its pharmacokinetic properties.
The following table summarizes key SAR findings for this class of compounds, with a focus on arylcyclopropylamine derivatives.[1][7]
| Position of Substitution | Moiety | Impact on LSD1 Inhibition |
| Aryl Ring (para) | Electron-withdrawing groups (e.g., F, Cl) | Generally increases potency |
| Electron-donating groups (e.g., OMe) | Variable effects, can maintain or slightly decrease potency | |
| Bulky groups | Can decrease potency due to steric hindrance | |
| Aryl Ring (meta) | Small substituents | Generally well-tolerated |
| Aryl Ring (ortho) | Substituents | Often leads to a decrease in potency |
| Cyclopropylamine | N-alkylation | Can modulate selectivity against MAO-A/B |
| N-acylation/sulfonylation | Can improve drug-like properties |
Experimental Protocols
Synthesis of Cyclopropyl Sulfonamide: A Core Scaffold
This protocol describes a robust, scalable synthesis of cyclopropyl sulfonamide, a key building block for the development of novel this compound-based LSD1 inhibitors. The procedure is adapted from a patented industrial process.[1]
Materials:
-
3-Chloropropane sulfonyl chloride
-
tert-Butylamine
-
Triethylamine
-
Toluene
-
Tetrahydrofuran (THF)
-
n-Butyl lithium (in hexanes)
-
Formic acid
-
Ethanol
-
Charcoal
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Formation of N-tert-butyl-(3-chloro)propyl sulfonamide:
-
In a reaction vessel under an inert atmosphere, dissolve tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene.
-
Cool the solution to 0-5 °C.
-
Slowly add 3-chloropropane sulfonyl chloride (0.82 eq) to the cooled solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 5 °C for an additional 10 minutes.
-
-
Cyclization to Cyclopropane Sulfonic Acid tert-Butylamide:
-
Concentrate the toluene solution from the previous step.
-
Add tetrahydrofuran (THF) to the reaction mixture.
-
Cool the mixture to between -50 °C and -20 °C.
-
Slowly add n-butyl lithium (at least 2.0 eq) to the cooled solution, maintaining the low temperature.
-
-
Deprotection to Cyclopropyl Sulfonamide:
-
After the cyclization is complete, remove the solvents by distillation.
-
Add formic acid to the residue and heat the mixture to 70-90 °C until the conversion is complete.
-
-
Purification:
-
Remove residual formic acid by co-evaporation with toluene.
-
Dissolve the residue in a mixture of toluene and ethanol.
-
Add charcoal and heat to reflux.
-
Filter the hot solution and then concentrate it.
-
Cool the solution to -10 °C to induce crystallization.
-
Filter the crystals, wash with cold toluene, and dry under vacuum to afford cyclopropyl sulfonamide.
-
Caption: Workflow for the synthesis of cyclopropyl sulfonamide.
In Vitro LSD1 Enzymatic Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of test compounds against recombinant human LSD1. The assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.[8][9][10]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HRP and the fluorometric substrate in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
LSD1 enzyme
-
HRP solution
-
Fluorometric substrate solution
-
Test compound solution (or DMSO for control wells)
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the dimethylated H3K4 peptide substrate to each well.
-
Cover the plate and incubate at 37 °C for 30-60 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorometric substrate (e.g., Ex/Em = 530/590 nm for ADHP).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to assess the anti-proliferative effects of this compound derivatives on cancer cell lines.[5][11]
Materials:
-
Cancer cell line of interest (e.g., AML or SCLC cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis of Histone Methylation
This protocol is for the detection of changes in histone H3K4 methylation levels in cancer cells treated with this compound derivatives, providing evidence of target engagement.[6]
Materials:
-
Treated and untreated cancer cells
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Lyse the treated and untreated cells and extract the histone proteins using an acid extraction method.
-
Determine the protein concentration of the extracts.
-
-
SDS-PAGE and Transfer:
-
Denature the histone extracts in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative change in histone methylation.
-
Conclusion and Future Directions
This compound derivatives and related N-cyclopropylamine compounds represent a highly promising class of therapeutics for the treatment of various cancers. Their mechanism-based irreversible inhibition of LSD1 provides a potent and durable anti-tumor effect. The synthetic accessibility of these compounds, coupled with a clear structure-activity relationship, allows for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel this compound-based LSD1 inhibitors. Future research in this area will likely focus on the development of compounds with enhanced selectivity for LSD1 over other FAD-dependent amine oxidases, as well as the exploration of combination therapies to overcome potential resistance mechanisms. The continued application of these powerful chemical and biological tools will undoubtedly accelerate the discovery and development of new epigenetic drugs for the benefit of cancer patients.
References
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Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]
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Soranzo, T., & Vianello, P. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1120911. [Link]
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Lynch, J. T., & Yu, Y. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 1-5. [Link]
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Mai, A., & Rotili, D. (2020). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers, 12(7), 1803. [Link]
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Yoshida, T., Yamashita, M., & Ueda, R. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1464-1471. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Lee, M. G., Wynder, C., Cooch, N., & Shiekhattar, R. (2006). An essential role for CoREST in nucleosomal histone H3 lysine 4 demethylation. Nature, 442(7099), 211-214. [Link]
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Heimgreiter, M. E., & Harki, D. A. (2017). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 583, 23-45. [Link]
-
Bio-protocol. (n.d.). Western Analysis of Histone Modifications (Aspergillus nidulans). [Link]
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-
EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]
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N-Cyclopropylsulfamide: A Promising Scaffold for Novel Central Nervous System Therapeutics
Introduction: The Rationale for N-Cyclopropylsulfamide in CNS Drug Discovery
The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders is driven by the significant unmet medical need for more effective and safer treatments for conditions such as epilepsy, neuropathic pain, and mood disorders. A key strategy in medicinal chemistry is the exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a rich starting point for drug discovery. The sulfamide moiety (R-NH-SO₂-NH-R') has emerged as a versatile scaffold with a demonstrated potential for broad-spectrum anticonvulsant activity.[1][2] This is exemplified by the clinical development of compounds like JNJ-26489112, a sulfamide derivative that has shown efficacy in various preclinical models of epilepsy.[1][2][3]
Concurrently, the cyclopropyl group has established itself as a valuable component in the medicinal chemist's toolkit, particularly for CNS-active compounds.[4][5][6] Its unique stereoelectronic properties can confer a range of benefits, including enhanced metabolic stability, increased potency, and improved brain permeability.[4][5] The rigid nature of the cyclopropyl ring can also help in locking in bioactive conformations, leading to higher affinity for the target protein.
This application note proposes the This compound scaffold as a promising area of investigation for the development of next-generation CNS therapeutics. By combining the proven neuropharmacological potential of the sulfamide core with the advantageous physicochemical properties of the cyclopropyl group, researchers can potentially unlock novel chemical space for targeting a variety of CNS disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the underlying scientific principles, proposing synthetic strategies, and detailing essential experimental protocols for the evaluation of this compound derivatives.
Proposed Mechanism of Action: A Multi-Targeting Approach
Based on the known pharmacology of related sulfamide anticonvulsants, this compound derivatives are hypothesized to exert their therapeutic effects through the modulation of multiple ion channels involved in neuronal excitability. The primary proposed targets include:
-
Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Many existing anticonvulsant drugs act by blocking VGSCs, thereby reducing neuronal hyperexcitability.
-
Voltage-Gated Calcium Channels (VGCCs): Specifically, N-type and T-type calcium channels play a significant role in neurotransmitter release and neuronal firing. Inhibition of these channels can dampen excessive neuronal activity.
-
Potassium Channels: Activation of potassium channels, such as KCNQ channels, leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
The cyclopropyl substituent is not expected to directly interact with these channels but rather to influence the overall molecular properties of the compound, such as its shape, lipophilicity, and metabolic stability, thereby optimizing its interaction with the binding sites on these target proteins.
Below is a conceptual diagram illustrating the potential multi-target mechanism of action for an this compound derivative.
Caption: Two-step synthesis of N-cyclopropylsulfamides from a primary amine.
Step-by-Step Methodology:
-
Synthesis of the Sulfamoyl Chloride Intermediate:
-
Dissolve the starting primary amine (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfamoyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.
-
-
Formation of the this compound:
-
Dissolve the crude sulfamoyl chloride (1 equivalent) in an inert solvent.
-
Add a suitable base (e.g., triethylamine, pyridine; 2-3 equivalents).
-
Slowly add cyclopropylamine (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
Protocol 2: One-Pot Synthesis from a Primary Amine and Cyclopropylamine
This protocol offers a more streamlined approach by reacting a primary amine and cyclopropylamine with sulfuryl chloride in a single reaction vessel.
Workflow Diagram:
Caption: One-pot synthesis of N-cyclopropylsulfamides.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the primary amine (1 equivalent) and cyclopropylamine (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., triethylamine; 3 equivalents) at 0 °C.
-
-
Addition of Sulfuryl Chloride:
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final this compound.
-
In Vitro Evaluation Protocols
A critical step in the characterization of novel this compound derivatives is the in vitro assessment of their activity on key ion channels.
Protocol 3: Electrophysiological Patch-Clamp Assay for Ion Channel Modulation
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of test compounds on voltage-gated sodium, calcium, and potassium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest).
Workflow Diagram:
Caption: Workflow for patch-clamp electrophysiology assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells stably expressing the human isoform of the target ion channel (e.g., NaV1.2, CaV2.2, or KCNQ2/3) under standard conditions.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber of a patch-clamp setup and perfuse with an appropriate external solution.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.
-
Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents.
-
Record baseline currents for a stable period.
-
-
Compound Application:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the external solution to the desired final concentrations.
-
Apply the test compound to the cells via the perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the ionic currents in the presence of the test compound.
-
Wash out the compound to assess the reversibility of its effect.
-
Measure the peak current amplitude or current density before and after compound application.
-
Calculate the percentage of inhibition or activation at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
-
Table 1: Representative Data from In Vitro Ion Channel Assays
| Compound ID | Target Channel | Assay Type | Potency (IC₅₀/EC₅₀, µM) |
| NCS-001 | NaV1.2 | Inhibition | 5.2 |
| NCS-001 | CaV2.2 | Inhibition | 12.8 |
| NCS-001 | KCNQ2/3 | Activation | 8.5 |
| JNJ-26489112 | NaV Channels | Inhibition | Reported Active |
| JNJ-26489112 | N-type Ca²⁺ Channels | Inhibition | Reported Active |
| JNJ-26489112 | K⁺ Channels | Activation | Reported Active |
Data for NCS-001 is hypothetical and for illustrative purposes. Data for JNJ-26489112 is based on published findings.[1][2]
In Vivo Evaluation Protocols
Promising candidates from in vitro screening should be advanced to in vivo models of CNS disorders to assess their efficacy and safety.
Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6 strain).
-
Administer the test compound (this compound derivative) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
-
Seizure Induction:
-
At the predicted time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) through corneal electrodes.
-
-
Observation and Scoring:
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis:
-
Determine the percentage of animals protected at each dose.
-
Calculate the median effective dose (ED₅₀) using probit analysis.
-
Protocol 5: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a common preclinical model for assessing the efficacy of compounds in alleviating neuropathic pain.
Step-by-Step Methodology:
-
Surgical Procedure:
-
Anesthetize adult male rats (e.g., Sprague-Dawley strain).
-
Expose the sciatic nerve in one hindlimb and place four loose ligatures around it.
-
-
Behavioral Testing:
-
Allow the animals to recover for 7-14 days to develop neuropathic pain symptoms.
-
Assess baseline pain sensitivity using a von Frey filament test (for mechanical allodynia) and a Hargreaves test (for thermal hyperalgesia).
-
Administer the test compound or vehicle.
-
Measure pain sensitivity at various time points after drug administration.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams for von Frey) or latency (in seconds for Hargreaves).
-
Compare the post-drug measurements to baseline and vehicle-treated controls to determine the analgesic effect.
-
Conclusion and Future Directions
The this compound scaffold represents a compelling, yet underexplored, area for the discovery of novel CNS therapeutics. The combination of the sulfamide's proven broad-spectrum anticonvulsant properties with the beneficial pharmacokinetic and pharmacodynamic attributes of the cyclopropyl group offers a rational design strategy for developing improved treatments for epilepsy, neuropathic pain, and potentially other CNS disorders. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives. Further research into the structure-activity relationships (SAR) of this scaffold, including variations in the substitution on the second nitrogen of the sulfamide and on the cyclopropyl ring itself, will be crucial for optimizing potency, selectivity, and safety profiles.
References
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McComsey, D. F., et al. (2013). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzod[7][8]ioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of Medicinal Chemistry, 56(22), 9007-9020. [Link]
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Eichenbaum, G., et al. (2014). Implications of retinal effects observed in chronic toxicity studies on the clinical development of a CNS-active drug candidate. Regulatory Toxicology and Pharmacology, 69(2), 187-200. [Link]
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Peterson, J. F., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9467-9489. [Link]
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Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076. [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy. [Link]
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Waszkielewicz, A. M. (2011). Evaluation of anticonvulsants for possible use in neuropathic pain. Current Medicinal Chemistry, 18(28), 4343-4359. [Link]
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Boland, S., & Drège, E. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Chemistry – An Asian Journal, 11(4), 543-546. [Link]
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Johnson, J. D., et al. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society, 144(32), 14471-14476. [Link]
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Aragen Bioscience. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. [Link]
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Słoczyńska, K., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7767-7777. [Link]
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Kaminski, K., et al. (2017). Anticonvulsant and antinociceptive activity of some 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid amides. European Journal of Pharmacology, 815, 306-314. [Link]
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Kulkarni, S. S. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9467-9489. [Link]
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Zhu, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4304-4315. [Link]
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Sharma, V., & Lather, V. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Kaczor, A. A., & Płazińska, A. (2020). Structure Activity Relationship of Sulfonamides. YouTube. [Link]
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Indian Journal of Pharmacology. (2000). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmacology, 32, 266-281. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(17), 5488. [Link]
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Application Note: A Practical Guide to the Copper-Catalyzed N-Cyclopropylation of Sulfonamides
Abstract
The N-cyclopropyl sulfonamide motif is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2][3] This application note provides a comprehensive, field-tested protocol for the N-cyclopropylation of sulfonamides via a copper-catalyzed Chan-Lam type cross-coupling reaction. We delve into the mechanistic underpinnings of the transformation, offering a rationale for reagent selection and reaction parameters. The guide includes a detailed, step-by-step experimental procedure, a troubleshooting guide, and a representative summary of substrate scope, designed to enable researchers in drug discovery and synthetic chemistry to reliably implement this valuable transformation.
Introduction: The Value of the Cyclopropyl Group
In drug development, the cyclopropyl group is often used as a "bioisostere" for other functionalities, but its true value lies in the unique physicochemical properties it confers upon a parent molecule. Attaching a cyclopropyl group to a sulfonamide nitrogen can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. Its rigid, three-dimensional structure can enforce a specific conformation favorable for binding to a biological target, while its electronic nature can improve metabolic stability and reduce clearance rates.[4] The synthesis of these structures, however, requires a reliable and functional-group-tolerant methodology. Traditional methods using cyclopropyl halides often suffer from low yields and competing ring-opening side reactions.[5] Modern copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling with cyclopropylboronic acid, have emerged as a superior strategy, offering mild conditions and broad applicability.[6][7][8]
Mechanism and Scientific Rationale
The described protocol is a variation of the Chan-Lam cross-coupling reaction, which forms a carbon-heteroatom bond between an organoboronic acid and a nucleophile, such as an amine, phenol, or, in this case, a sulfonamide.[9][10] The reaction is typically mediated by a simple copper(II) salt, such as copper(II) acetate, and proceeds through a proposed catalytic cycle.
Key Components and Their Rationale:
-
Copper(II) Acetate (Cu(OAc)₂): This serves as the catalyst precursor. While the exact mechanism is subject to ongoing research, a widely accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. Cu(II) is an efficient catalyst for this transformation and is readily available and stable to air and moisture.[8]
-
Cyclopropylboronic Acid: This is the cyclopropyl source. Boronic acids are generally stable, non-toxic, and commercially available, making them ideal reagents for large-scale synthesis. Potassium cyclopropyltrifluoroborate is also an effective alternative.[6][9]
-
Base (e.g., Sodium Carbonate, Na₂CO₃): The base plays a crucial role in deprotonating the sulfonamide, which has a pKa that makes it a suitable nucleophile under these conditions.[6] The resulting sulfonamidate anion is more nucleophilic and readily coordinates to the copper center. The choice and quality of the base can significantly impact reaction kinetics.[11]
-
Oxidant (Atmospheric Oxygen): The reaction is typically run open to the air. Molecular oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalytic species, ensuring catalyst turnover and allowing for catalytic quantities of copper to be used.[6][10]
-
Ligand (Optional but often beneficial): While some systems are "ligand-free," the addition of a chelating ligand, such as a diamine (e.g., 1,10-phenanthroline), can accelerate the reaction, improve yields, and broaden the substrate scope by stabilizing the copper intermediates.[10][12][13]
Below is a diagram illustrating the proposed catalytic cycle.
Figure 1: Proposed catalytic cycle for the copper-catalyzed N-cyclopropylation of sulfonamides.
Detailed Experimental Protocol
This protocol is a general method adapted from established literature procedures.[8] Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
3.1. Materials and Equipment
-
Reagents:
-
Sulfonamide (1.0 equiv)
-
Cyclopropylboronic acid (2.0 - 3.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 - 2.0 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser (if heating is required)
-
Magnetic stir plate with heating module
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Step-by-Step Procedure
The following workflow outlines the key stages of the experimental process.
Figure 2: General experimental workflow for N-cyclopropylation of sulfonamides.
-
Reaction Setup: To a clean, dry round-bottom flask or vial containing a magnetic stir bar, add the sulfonamide (e.g., 0.5 mmol, 1.0 equiv), copper(II) acetate (1.0 equiv), sodium carbonate (2.0 equiv), and cyclopropylboronic acid (2.0 equiv).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1 M with respect to the sulfonamide.
-
Reaction Conditions: Leave the flask open to the atmosphere (or fit with a reflux condenser if heating) and stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, it can be heated to 50-80 °C. Typical reaction times range from 12 to 24 hours.
-
Scientist's Note: Vigorous stirring is important as this is a heterogeneous mixture. The reaction often changes color from blue/green to a darker suspension as it progresses.
-
-
Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM) or ethyl acetate and filter it through a pad of Celite® to remove insoluble copper salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopropyl sulfonamide product.
Substrate Scope and Performance
The protocol is generally robust and tolerates a wide variety of functional groups on both aromatic and aliphatic sulfonamides. The following table provides representative examples adapted from the literature to illustrate the method's versatility.[8][14]
| Entry | Sulfonamide Substrate | R¹ | R² | Yield (%) | Notes |
| 1 | Benzenesulfonamide | Ph | H | 85 | Standard condition, room temperature. |
| 2 | p-Toluenesulfonamide | 4-Me-C₆H₄ | H | 92 | Electron-donating group tolerated. |
| 3 | p-Nitrobenzenesulfonamide | 4-NO₂-C₆H₄ | H | 75 | Electron-withdrawing group tolerated. |
| 4 | Methanesulfonamide | Me | H | 68 | Aliphatic sulfonamides are viable substrates. |
| 5 | N-Methylbenzenesulfonamide | Ph | Me | 81 | Secondary sulfonamides react well. |
| 6 | Thiophene-2-sulfonamide | 2-Thienyl | H | 79 | Heterocyclic systems are compatible. |
Yields are isolated yields and may vary based on reaction scale and purification efficiency.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst or poor quality reagents. 2. Insufficient base or base is not finely powdered. 3. Reaction temperature is too low. | 1. Use fresh, high-purity Cu(OAc)₂ and cyclopropylboronic acid. 2. Use freshly ground, anhydrous Na₂CO₃ or consider a stronger base like K₂CO₃ or Cs₂CO₃.[11][15] 3. Gently heat the reaction to 50-80 °C. |
| Formation of Side Products | 1. Overheating causing decomposition. 2. For substrates with multiple nucleophilic sites, competitive reaction may occur. | 1. Run the reaction at the lowest effective temperature. 2. Use protecting groups for other sensitive functionalities if necessary. |
| Difficult Purification | 1. Residual copper salts co-eluting with the product. | 1. Ensure the filtration through Celite during workup is thorough. An additional wash with aqueous ammonia solution can sometimes help remove copper residues. |
Conclusion
The copper-mediated N-cyclopropylation of sulfonamides with cyclopropylboronic acid is an efficient and operationally simple method for accessing a valuable class of compounds for pharmaceutical research. The protocol utilizes readily available and inexpensive reagents, proceeds under mild conditions, and demonstrates broad functional group tolerance. This application note provides a reliable foundation for researchers to successfully synthesize N-cyclopropyl sulfonamides and explore their potential in drug discovery programs.
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Engle, K. M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry. Available at: [Link]
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Dandapani, S. (2018). Chan–Lam N- and O-cyclopropylation (Pfizer collaboration). Molecular Complexity through Catalysis. Available at: [Link]
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Request PDF. (2010). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. Available at: [Link]
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Kaur, N., et al. (2014). Diamine ligands in copper-catalyzed reactions. Chemical Science. Available at: [Link]
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Request PDF. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ResearchGate. Available at: [Link]
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Engle, K. M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry. Available at: [Link]
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Bénard, S., et al. (2008). Copper-mediated N-cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. Journal of Organic Chemistry. Available at: [Link]
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Kaur, N., et al. (2014). Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central. Available at: [Link]
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Shafir, A., et al. (2006). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PubMed Central. Available at: [Link]
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Tundel, R. E., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at: [Link]
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Grebinski, J. W., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. Available at: [Link]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Li, J-H., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. National Institutes of Health. Available at: [Link]
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Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]
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Kumar, S., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Kumar, S., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central. Available at: [Link]
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Liu, Y., & Liu, X. (2010). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
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Berredjem, M., et al. (2023). Recent Progress in Synthesis of Sulfonamides and N-Acylsulfonamides, Biological Applications and Their Structure-Activity Relationship (SAR) Studies. ChemistrySelect. Available at: [Link]
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Wang, T., et al. (2018). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications. Available at: [Link]
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Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health. Available at: [Link]
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Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Chemistry Portal. Available at: [Link]
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Nasrollahzadeh, M., et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]
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O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. Available at: [Link]
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O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. Available at: [Link]
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Védrine, C., & Répichet, S. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
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Teo, Y-C., & Hor, T. S. A. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters. Available at: [Link]
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Ma, D., & Xie, S. (2008). Copper-catalyzed intramolecular N-vinylation of sulfonamides: general and efficient synthesis of heterocyclic enamines and macrolactams. Journal of Organic Chemistry. Available at: [Link]
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Wang, H., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Available at: [Link]
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O'Driscoll, M., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]
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Chida, N., et al. (2007). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters. Available at: [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for N-Cyclopropylsulfamide Libraries
Introduction: The Emergence of N-Cyclopropylsulfamides in Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2] Within the landscape of small molecules, sulfonamide-containing compounds have established themselves as a privileged scaffold in medicinal chemistry. The recent focus on N-cyclopropylsulfamides stems from their unique combination of metabolic stability, conformational constraint, and potential for targeted covalent interactions. Recent studies on related sulfonyl/sulfonamide pyrimidines have highlighted their ability to act as covalent inhibitors, a strategy that can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, validating, and executing high-throughput screening campaigns for N-cyclopropylsulfamide libraries. We move beyond generic templates to offer field-proven insights into assay selection, robust protocol development, and rigorous data analysis, with a special emphasis on the nuances of screening potentially covalent modifiers.
Part 1: Assay Selection and Design Principles
The success of any HTS campaign is predicated on the selection of an appropriate assay. This choice is governed by the biological question being asked, the nature of the target, and the mechanism of action sought. The two major types of HTS assays are biochemical and cell-based assays.[6]
Biochemical vs. Cell-Based Assays: A Strategic Choice
Biochemical Assays directly measure the activity of a purified biological target, such as an enzyme or receptor, in an in vitro setting.[1][7] They offer simplicity and a direct readout of target engagement, making them ideal for identifying molecules that interact directly with the protein of interest.
-
Advantages: High precision, fewer confounding variables, easier to miniaturize and automate, and generally lower cost.[2]
-
Disadvantages: Lack of a physiological context; they cannot assess compound permeability, cellular toxicity, or off-target effects.
Cell-Based Assays measure a biological response within a living cell.[8] These assays provide more biologically relevant data by evaluating a compound's activity in a complex cellular environment, accounting for factors like membrane permeability and cytotoxicity from the outset.[9]
-
Advantages: Higher physiological relevance, ability to identify pathway modulators, and simultaneous assessment of bioavailability and toxicity.[9]
-
Disadvantages: More complex to develop, higher variability, and potential for artifacts that can mask true activity.[8]
For this compound libraries, a dual approach is often optimal. Initial primary screens using biochemical assays can efficiently identify direct binders, followed by secondary, cell-based assays to confirm on-target activity in a more physiological context and triage hits based on cellular effects.
Matching Assay Technology to Target Class
The choice of detection technology is critical for generating a robust and reliable signal. Fluorescence, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET) are the most common readouts in HTS due to their sensitivity and compatibility with automation.[10]
| Target Class | Recommended HTS Technology | Principle | Key Advantages |
| Protein Kinases | TR-FRET (e.g., LanthaScreen™, HTRF®) | Measures the phosphorylation of a substrate by detecting the proximity of a europium-labeled antibody and an acceptor-labeled substrate.[11] | Homogeneous "mix-and-read" format, ratiometric detection minimizes interference, high sensitivity.[11][12] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a small fluorescently labeled peptide upon phosphorylation.[13][14] | Simple, cost-effective, suitable for detecting ADP formation universally for any kinase.[15] | |
| GPCRs | Luminescence Reporter (e.g., NanoLuc®) | Uses split-luciferase complementation to detect receptor activation and subsequent recruitment of signaling partners like β-arrestin or mini-G proteins.[16][17] | High signal-to-background ratio, sensitive detection of both agonists and antagonists.[18][19] |
| cAMP Assays (e.g., AlphaScreen™) | A competition immunoassay where endogenously produced cAMP competes with a biotinylated cAMP tracer, leading to a decrease in signal.[20] | Highly sensitive, homogeneous format suitable for both Gs and Gi-coupled receptors. | |
| Protein-Protein Interactions (PPIs) | AlphaScreen™ / AlphaLISA® | Bead-based proximity assay where interaction between two binding partners brings donor and acceptor beads close, generating a luminescent signal.[21][22] | Extremely sensitive due to signal amplification, measures interactions up to 200 nm apart.[21][23] |
Special Consideration: Screening for Covalent Inhibitors
Given that sulfonamide moieties can act as covalent warheads, specific considerations must be integrated into the assay design.[3][5] Targeted covalent inhibitors (TCIs) typically involve a two-step mechanism: initial reversible binding followed by irreversible covalent bond formation.[24]
-
Pre-incubation is Critical: A pre-incubation step, where the compound library is incubated with the target protein before initiating the reaction (e.g., by adding ATP or substrate), is crucial. This allows time for the covalent bond to form, which might be missed in an assay with no pre-incubation period.
-
Monitor Reaction Progress: Assays that can monitor the reaction kinetically are highly valuable for identifying time-dependent inhibition, a hallmark of covalent modifiers.
-
Counter-Screens for Reactivity: It is essential to perform counter-screens to eliminate non-specific, highly reactive compounds (pan-assay interference compounds, or PAINS) that show activity across multiple assays.[25]
Part 2: Developing and Validating a Robust HTS Assay
A successful HTS campaign relies on a meticulously developed and validated assay. The goal is to create a large enough "signal window" between positive and negative controls with minimal variability, ensuring that true hits can be reliably distinguished from noise.[26]
The Assay Development Workflow
The process of developing an HTS assay is iterative, starting with reagent characterization and ending with a fully validated, miniaturized protocol.
Caption: A typical workflow for HTS assay development and validation.
Assay Quality Control: The Z'-Factor
The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[27][28] It measures the separation between the means of the positive and negative controls, normalized by the sum of their standard deviations.[29]
Formula: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| )
Where:
-
μ_p = mean of the positive control (e.g., uninhibited reaction)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., fully inhibited reaction)
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | Large separation between controls; confident hit identification.[30] |
| 0 to 0.5 | Acceptable | The assay is marginal and may require further optimization.[30] |
| < 0 | Unacceptable | The signal from the controls overlaps; the assay is not suitable for screening.[28] |
An assay is generally considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[29]
Part 3: Detailed HTS Protocols
Here we provide detailed, step-by-step protocols for three common HTS assay formats applicable to screening this compound libraries against different target classes.
Protocol 1: Biochemical Kinase Inhibitor Screen (TR-FRET)
This protocol describes a universal method for identifying inhibitors of a protein kinase using LanthaScreen™ TR-FRET technology.[11] The principle relies on the detection of a phosphorylated substrate via a terbium-labeled anti-phospho-substrate antibody (donor) and a GFP-labeled substrate (acceptor).
Caption: Principle of a TR-FRET kinase assay for inhibitor screening.
Methodology:
-
Reagent Preparation:
-
Prepare 4X Kinase solution in kinase buffer.
-
Prepare 4X GFP-Substrate/ATP solution in kinase buffer.
-
Prepare 2X Tb-Antibody solution in TR-FRET dilution buffer.
-
Prepare this compound compounds at 4X final concentration in 100% DMSO, then dilute into kinase buffer to create a 4X compound solution (final DMSO concentration ≤ 1%).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X compound solution (or buffer for controls) to the appropriate wells.
-
Add 5 µL of 4X Kinase solution to all wells except negative controls.
-
Pre-incubation Step: Cover the plate and incubate for 60 minutes at room temperature to allow for potential covalent bond formation.
-
Add 5 µL of 4X GFP-Substrate/ATP solution to all wells to start the kinase reaction.
-
Incubate for 90 minutes at room temperature.
-
Add 5 µL of 2X Tb-Antibody solution to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX, EnVision).[12]
-
Excitation: 340 nm.
-
Emission: Read at 520 nm (acceptor) and 490 nm (donor).
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm).
-
Protocol 2: Cell-Based GPCR Activation Screen (Split-Luciferase)
This protocol describes a cell-based assay to identify modulators of a specific GPCR using the NanoBiT® split-luciferase system.[17] It measures the recruitment of a signaling protein (e.g., β-arrestin) to the activated GPCR.
Methodology:
-
Cell Line Preparation:
-
Use a stable cell line co-expressing the GPCR of interest fused to the LgBiT luciferase subunit and β-arrestin fused to the SmBiT subunit.
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in Opti-MEM to the desired density (e.g., 2 x 10^5 cells/mL).
-
-
Assay Procedure (384-well solid white plate):
-
Add 10 µL of cell suspension to each well.
-
Add 10 µL of 2X compound solution (or reference agonist/antagonist for controls) prepared in Opti-MEM.
-
Incubate the plate at 37°C with 5% CO₂ for 2-3 hours.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add 5 µL of the reagent to all wells.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the luminescence signal on a microplate reader.
-
Data is typically expressed as Relative Luminescence Units (RLU).
-
Protocol 3: Protein-Protein Interaction (PPI) Inhibitor Screen (AlphaScreen)
This protocol outlines a method to screen for inhibitors of a known PPI using AlphaScreen technology.[21] One protein is biotinylated (binds to streptavidin-donor beads), and the other is tagged (e.g., with GST, binding to anti-GST-acceptor beads).
Caption: Principle of an AlphaScreen assay for PPI inhibitor screening.
Methodology:
-
Reagent Preparation:
-
Prepare 4X biotinylated Protein A in assay buffer.
-
Prepare 4X GST-tagged Protein B in assay buffer.
-
Prepare 4X this compound compounds.
-
Prepare a 2X mix of Streptavidin-Donor beads and anti-GST-Acceptor beads in assay buffer (prepare in subdued light).
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 5 µL of 4X compound solution.
-
Add 5 µL of 4X biotinylated Protein A.
-
Add 5 µL of 4X GST-tagged Protein B.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the 2X bead mixture to all wells under subdued light.
-
Seal the plate and incubate for 90 minutes at room temperature in the dark.
-
-
Data Acquisition:
Part 4: HTS Data Analysis and Hit Confirmation
Rigorous data analysis is essential to extract meaningful results from the vast datasets generated during an HTS campaign.[31] The goal is to confidently identify true hits while minimizing both false positives and false negatives.[32]
Data Processing and Hit Identification Workflow
Caption: Workflow for HTS data analysis and hit validation.
-
Data Normalization: Raw data from each plate is normalized to control for plate-to-plate variation.[33] Data is typically expressed as percent inhibition or percent activation relative to the on-plate controls.
-
% Inhibition = 100 * (1 - (Sample - Negative Control) / (Positive Control - Negative Control))
-
-
Hit Selection: A statistical cutoff is used to define a "hit." A common method is to use a threshold based on the mean and standard deviation (SD) of the sample population on each plate.[33] For example, a compound showing inhibition greater than 3 times the standard deviation of the plate median could be selected as a primary hit.
-
Hit Confirmation and Triage:
-
Re-testing: Primary hits must be re-tested under the same assay conditions to confirm activity.[25]
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Hits should be validated in a secondary, label-free, or alternative format assay to rule out technology-specific artifacts.[34] For example, a TR-FRET kinase hit could be confirmed using an ADP-Glo™ luminescence assay.
-
Covalent Characterization: For a library with covalent potential, follow-up assays to confirm mechanism (e.g., mass spectrometry to detect covalent adduct formation on the target protein) are highly recommended for validated hits.
-
Conclusion
Screening this compound libraries requires a thoughtful and rigorous approach that combines careful assay selection, meticulous validation, and intelligent data analysis. By understanding the underlying principles of different HTS technologies and anticipating the unique characteristics of this chemical class—particularly their potential for covalent modification—researchers can significantly increase the probability of discovering novel, high-quality lead compounds. The protocols and workflows detailed in this guide provide a robust foundation for building a successful screening campaign, from initial concept to validated hits ready for the next phase of drug discovery.
References
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- BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. BellBrook Labs.
- BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Maciarrone, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches | Request PDF.
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- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Zhang, T., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.
- Van Raemdonck, K., et al. (2020).
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Miller, R. L., et al. (2023).
- BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.
- ResearchGate. (2014). Fluorescence detection techniques for protein kinase assay.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
- BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- On HTS. (2023). Z-factor. On HTS.
- Wikipedia. (n.d.). Z-factor. Wikipedia.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
- Miller, R. L., et al. (2023).
- Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
- Emerald Cloud Lab. (2024).
- Işık, M. (2014). Data analysis approaches in high throughput screening. SlideShare.
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- Cambridge MedChem Consulting. (2017).
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- Basicmedical Key. (n.d.).
- Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BPS Video Library.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- ResearchGate. (2021). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- ResearchGate. (n.d.). Data normalization methods recommended for the analysis of HTS and HCS...
- H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed.
- H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
- WuXi AppTec. (n.d.). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.). Targeted covalent inhibitors. Wikipedia.
- National Institutes of Health. (2023). An update on the discovery and development of reversible covalent inhibitors. PMC - NIH.
- Enamine. (n.d.). High-Throughput Screening. Enamine.
- PubMed. (n.d.).
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Application Note: Analytical Techniques for the Characterization of N-Cyclopropylsulfamide Products
Introduction
N-Cyclopropylsulfamide and its derivatives represent a burgeoning class of molecules in medicinal chemistry, valued for their unique structural and electronic properties.[1] The incorporation of the strained cyclopropyl ring and the versatile sulfamide moiety imparts favorable pharmacokinetic profiles and potent biological activities, making them attractive candidates for drug development.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of these compounds, underpinning the integrity of preclinical and clinical research.
This comprehensive guide provides a suite of validated analytical methodologies for the in-depth characterization of this compound products. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The analytical workflows presented herein are structured to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines to ensure data of the highest quality and reliability.[2][3][4][5]
Orthogonal Analytical Approach for Comprehensive Characterization
A multi-technique, or orthogonal, approach is indispensable for the unambiguous characterization of this compound products. No single technique can provide a complete picture; instead, the synergistic use of chromatographic and spectroscopic methods is required to elucidate structure, confirm identity, quantify purity, and identify potential impurities.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of a newly synthesized this compound product.
Caption: Logical workflow for this compound characterization.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[6][7][8] For this compound, ¹H and ¹³C NMR are essential to confirm the presence and connectivity of the cyclopropyl and sulfamide moieties.[7]
Causality Behind Experimental Choices
The choice of deuterated solvent is critical for proper sample dissolution and to avoid interference with the analyte signals.[7] A standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a comprehensive dataset for complete structural assignment.[9] The 700 MHz instrument with a microcryoprobe is particularly advantageous when dealing with small sample quantities, as it allows for the acquisition of high-quality data from as little as 10-30 µg of material.[9]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound product into a clean, dry NMR tube.[7]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
Instrument Parameters (700 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[7]
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the chemical shifts and coupling constants for all proton and carbon signals, confirming the expected structure.
-
Expected Spectral Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Cyclopropyl CH | ~2.5 - 3.0 (m) | ~30 - 35 |
| Cyclopropyl CH₂ | ~0.5 - 1.0 (m) | ~5 - 10 |
| NH (Sulfamide) | ~5.0 - 7.0 (br s) | N/A |
Molecular Weight Confirmation and Impurity Profiling by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying and quantifying impurities.[10] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable tools for the analysis of this compound products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for volatile and thermally stable compounds.[11][12] For this compound derivatives, derivatization may be necessary to improve volatility and thermal stability.[13]
Causality Behind Experimental Choices
Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, which can be used for structural elucidation and library matching.[14][15] The choice of a capillary column with a non-polar stationary phase is suitable for the separation of a wide range of organic compounds.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound product in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a derivatization step (e.g., methylation with (trimethylsilyl)diazomethane) to enhance volatility.[13]
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative in the total ion chromatogram.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. The mass spectrum of cyclopropylamine, a key structural component, can serve as a reference for fragmentation patterns.[14][15][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.[18][19][20] It is particularly well-suited for the identification and quantification of trace-level impurities.[21]
Causality Behind Experimental Choices
A reversed-phase C18 column is a versatile choice for the separation of moderately polar compounds like this compound.[22] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier provides good separation efficiency.[20] Electrospray ionization (ESI) is a soft ionization technique that is suitable for polar and thermally labile molecules, often producing a prominent protonated molecule [M+H]⁺.
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound product in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrument Parameters:
-
Liquid Chromatograph:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Triple quadrupole or Orbitrap.
-
Scan Mode: Full scan for molecular weight confirmation and product ion scan for structural information.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.
-
Analyze the full scan mass spectrum to confirm the molecular weight.
-
For any detected impurities, perform MS/MS analysis to obtain fragmentation patterns for structural elucidation.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for determining the purity of pharmaceutical compounds and for quantifying the active pharmaceutical ingredient (API).[23][24][25][26][27] The method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[2][3][4][5][28]
Validation of the Analytical Procedure
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][4] Key validation characteristics include specificity, linearity, range, accuracy, and precision.[3][4]
Protocol: HPLC-UV Purity Analysis
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare a solution of the this compound product at a concentration of 1 mg/mL in the mobile phase.
-
-
Instrument Parameters:
-
Liquid Chromatograph:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at a suitable wavelength (e.g., 220 nm).
-
-
-
Method Validation (Abbreviated):
-
Specificity: Inject a blank (mobile phase), a solution of the reference standard, and the sample solution to demonstrate that there are no interfering peaks at the retention time of the main analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject the sample solution six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
-
Purity Calculation:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).
-
Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[29] It is a valuable tool for confirming the presence of the key sulfamide functional group in this compound products.[30][31]
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The characteristic vibrational frequencies of the S=O and N-H bonds in the sulfamide group provide a unique spectral fingerprint.[32]
Protocol: FT-IR Analysis
-
Sample Preparation:
-
Place a small amount of the solid this compound product directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[30]
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the sulfamide and cyclopropyl groups.
-
Expected FT-IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfamide) | Stretching | 3350 - 3250 |
| C-H (Cyclopropyl) | Stretching | 3100 - 3000 |
| S=O (Sulfamide) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfamide) | Symmetric Stretching | 1160 - 1130 |
| S-N (Sulfamide) | Stretching | 950 - 900 |
Inter-technique Relationship Diagram
The following diagram illustrates how the different analytical techniques provide complementary information for a comprehensive characterization of this compound.
Sources
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- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Scale-up Synthesis of N-Cyclopropylsulfamide for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of N,N'-dicyclopropylsulfamide, a key intermediate for various preclinical investigations. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for producing multi-gram to kilogram quantities of the target compound with high purity. Emphasis is placed on process safety, scalability, and the rationale behind critical process parameters to ensure a robust and reproducible synthesis. This guide includes detailed protocols for the synthesis, purification, and analytical characterization of N-Cyclopropylsulfamide.
Introduction: The Significance of this compound in Preclinical Research
This compound and its derivatives are emerging as important scaffolds in medicinal chemistry due to their unique structural and electronic properties. The cyclopropyl moiety can impart favorable metabolic stability, lipophilicity, and conformational rigidity to drug candidates. As a result, N-cyclopropylsulfamides are being explored in a variety of therapeutic areas. The availability of a reliable and scalable synthesis is therefore paramount to facilitate extensive preclinical evaluation, including pharmacology, toxicology, and pharmacokinetic studies.
This application note addresses the critical need for a robust scale-up synthesis of N,N'-dicyclopropylsulfamide, moving from laboratory-scale preparations to quantities sufficient for comprehensive preclinical development.
Synthetic Strategy: A Robust and Scalable Approach
The most direct and industrially viable route for the synthesis of symmetrically disubstituted sulfamides is the reaction of a primary amine with sulfuryl chloride (SO₂Cl₂). This method is high-yielding and utilizes readily available starting materials.
The overall reaction is as follows:
Where R = cyclopropyl
A suitable base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Causality Behind Experimental Choices
-
Choice of Amine: Cyclopropylamine is a commercially available and relatively inexpensive primary amine.
-
Choice of Sulfonylating Agent: Sulfuryl chloride is a powerful and efficient reagent for the formation of the sulfamide bond.
-
Choice of Base: Triethylamine is a common, non-nucleophilic organic base that effectively scavenges the generated HCl without competing in the main reaction.
-
Solvent Selection: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.
Process Safety and Risk Mitigation
The scale-up of any chemical process requires a thorough safety assessment. The reaction between cyclopropylamine and sulfuryl chloride is highly exothermic and generates corrosive HCl gas.
Key Hazards:
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water.[1][2][3][4] Inhalation can be fatal.[1][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical resistant gloves, safety goggles, and a face shield.
-
Cyclopropylamine: Flammable liquid and vapor.[5] Causes skin burns and eye damage.[5] Handle in a well-ventilated area and away from ignition sources.
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of sulfuryl chloride can lead to a rapid temperature increase (thermal runaway), potentially causing the solvent to boil and creating a hazardous pressure buildup.
-
HCl Gas Evolution: The reaction produces significant amounts of HCl gas, which is corrosive and toxic. The reaction vessel must be equipped with a gas outlet connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the evolved HCl.
Mitigation Strategies:
-
Controlled Addition: Slow, dropwise addition of sulfuryl chloride to the cooled reaction mixture is crucial for managing the exotherm.
-
Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., an ice-salt bath or a cryostat) to maintain the desired reaction temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the ingress of moisture, which would react with sulfuryl chloride.
-
Proper Quenching: The reaction should be quenched carefully by the slow addition of water or a saturated aqueous solution of a mild base.
Experimental Workflow
The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.
Caption: Overall workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 100 g of N,N'-dicyclopropylsulfamide. The quantities can be scaled proportionally, with appropriate adjustments to equipment size and cooling capacity.
Materials and Equipment
| Material | Quantity | Molar Mass ( g/mol ) | Moles | Purity | Supplier |
| Cyclopropylamine | 100 g (113 mL) | 57.09 | 1.75 | >99% | e.g., Sigma-Aldrich |
| Sulfuryl Chloride | 108 g (65 mL) | 134.97 | 0.80 | >97% | e.g., Sigma-Aldrich |
| Triethylamine | 186 g (256 mL) | 101.19 | 1.84 | >99% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | 2 L | - | - | Anhydrous | e.g., Fisher Scientific |
| Hydrochloric Acid (1 M) | 500 mL | - | - | Aqueous | - |
| Saturated Sodium Bicarbonate | 500 mL | - | - | Aqueous | - |
| Brine | 500 mL | - | - | Aqueous | - |
| Anhydrous Sodium Sulfate | 50 g | - | - | Granular | - |
| Ethyl Acetate | As needed | - | - | Reagent Grade | - |
| Hexanes | As needed | - | - | Reagent Grade | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel (500 mL)
-
Thermometer
-
Nitrogen inlet/outlet
-
Ice-salt bath or cryostat
-
Gas scrubber (containing NaOH solution)
-
Separatory funnel (4 L)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven
Reaction Setup and Procedure
Sources
Application Notes & Protocols: The N-Cyclopropylsulfamide Scaffold in Modern Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The N-cyclopropylsulfamide moiety has emerged as a promising pharmacophore, combining the established antibacterial heritage of the sulfonamides with the unique physicochemical advantages conferred by the cyclopropyl group. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on leveraging this scaffold. We delve into the scientific rationale, synthetic strategies, detailed protocols for antimicrobial and cytotoxicity evaluation, and the elucidation of its mechanism of action. Our focus is on providing not just procedural steps, but the underlying scientific causality to empower robust and reproducible research in the development of next-generation antimicrobial agents.
Introduction: Rationale for the this compound Scaffold
The development of effective antimicrobial agents is a cornerstone of modern medicine. However, the rise of multidrug-resistant pathogens presents a formidable challenge to global health.[1][2][3] The discovery pipeline for new antibiotics has slowed, creating an urgent need for innovative therapeutic strategies and novel molecular frameworks.[1][4]
The this compound scaffold is built upon two key structural components, each contributing distinct and synergistic advantages:
-
The Sulfonamide Core: As one of the earliest classes of synthetic antibacterial agents, sulfonamides are well-characterized antimetabolites.[5][6] They act as structural analogues of para-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthetase (DHPS).[5][7] This enzyme is critical for the bacterial synthesis of folic acid, a precursor required for the production of nucleic acids.[6][7] Because mammalian cells acquire folic acid from their diet and do not possess the DHPS pathway, sulfonamides exhibit selective toxicity towards bacteria.[6][7]
-
The Cyclopropyl Moiety: The cyclopropane ring is a highly valuable structural element in medicinal chemistry.[8][9] It is a conformationally constrained, three-dimensional structure that can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity.[8][10] Its inclusion can lead to improved pharmacokinetic and pharmacodynamic profiles, making it an attractive feature in the design of new drug candidates.[8][9]
By combining these two moieties, this compound derivatives represent a strategic approach to developing novel antibiotics that are both potent and possess favorable drug-like properties.
The Drug Discovery Workflow: A Strategic Overview
The development pathway for a novel this compound-based antimicrobial agent follows a logical progression from initial design to preclinical validation. This workflow ensures that candidate molecules are systematically evaluated for efficacy, safety, and mechanism of action.
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Application Notes and Protocols for the Preclinical Evaluation of N-Cyclopropylsulfamide-Based Compounds
Introduction: Targeting Chromatin Modification with N-Cyclopropylsulfamide-Based LSD1 Inhibitors
This compound-based compounds have emerged as a promising class of small molecules, primarily recognized for their potent and often selective inhibition of Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). The dysregulation of LSD1 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. By inhibiting LSD1, these compounds prevent the demethylation of H3K4, leading to the suppression of specific gene expression programs involved in cancer cell proliferation and survival.
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of this compound-based LSD1 inhibitors. The protocols herein are designed to be self-validating, offering researchers, scientists, and drug development professionals a robust toolkit to assess compound potency, selectivity, cellular activity, and preclinical efficacy.
PART 1: In Vitro Evaluation
The initial phase of characterizing this compound-based compounds involves a suite of in vitro assays to determine their biochemical potency, selectivity, and effects on cancer cell pathophysiology.
Biochemical Potency: LSD1 Enzymatic Inhibition Assay
Rationale: The primary objective is to quantify the direct inhibitory effect of the compound on purified LSD1 enzyme activity. This is crucial for establishing a baseline potency (IC50) and for structure-activity relationship (SAR) studies. A common and reliable method is the horseradish peroxidase (HRP)-coupled assay, which detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[1][2][3]
Experimental Workflow:
Caption: Workflow for LSD1 Enzymatic Inhibition Assay.
Protocol: LSD1/KDM1A Inhibitor Assay
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-based compound in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Dilute purified, active recombinant human LSD1 enzyme in assay buffer to the desired concentration (e.g., at least 200 ng/µl for sufficient fluorescence intensity).[4]
-
Prepare the LSD1 substrate solution containing a di-methylated histone H3K4 peptide.
-
Prepare the detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red or 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP).[1][5]
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test compound solutions to the appropriate wells. Include wells for a positive control (LSD1 with no inhibitor) and a negative control (no LSD1).
-
Add the diluted LSD1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate to all wells.
-
Incubate at 37°C for 60 minutes.[4]
-
Stop the reaction and initiate detection by adding the HRP/ADHP solution.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~530-535 nm and emission at ~590 nm).[4][5][6]
-
-
Data Analysis:
-
Calculate the percentage of LSD1 inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Profiling: MAO-A and MAO-B Inhibition Assays
Rationale: LSD1 shares structural homology with monoamine oxidases A and B (MAO-A and MAO-B).[7] Therefore, it is critical to assess the selectivity of this compound-based compounds to ensure that their biological effects are due to LSD1 inhibition and not off-target effects on MAOs.
Protocol:
The protocol is similar to the LSD1 enzymatic assay, with the following modifications:
-
Enzymes: Use purified recombinant human MAO-A and MAO-B.
-
Substrates: Use specific substrates for each enzyme. For example, kynuramine is a common substrate for MAO-B.[8]
-
Detection: The detection method will depend on the substrate used. For kynuramine, the fluorescent product, 4-hydroxyquinoline, can be measured.[8]
Data Interpretation:
Compare the IC50 values for LSD1, MAO-A, and MAO-B. A significantly higher IC50 for the MAOs compared to LSD1 indicates selectivity. For example, a 90-fold selectivity over MAO-A has been reported for some potent LSD1 inhibitors.[7]
| Parameter | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| Compound X | 0.1 µM | >10 µM | >10 µM | >100-fold | >100-fold |
| Compound Y | 0.5 µM | 5 µM | 2.5 µM | 10-fold | 5-fold |
Cellular Activity: Antiproliferative and Cytotoxicity Assays
Rationale: To determine the effect of the compounds on cancer cell growth and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[9][10][11][12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HCT-116, MV4-11) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[13]
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the this compound-based compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Target Engagement: Cellular Histone Methylation Analysis
Rationale: To confirm that the compound inhibits LSD1 within a cellular context, leading to an increase in its substrate, H3K4me2. Western blotting is the primary method for this analysis.[15][16]
Experimental Workflow:
Caption: Workflow for Western Blot Analysis of Histone Methylation.
Protocol: Western Blot for H3K4me2
-
Cell Treatment and Histone Extraction:
-
Treat cancer cells with the this compound-based compound at various concentrations for 24-72 hours.[5]
-
Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
-
SDS-PAGE and Transfer:
-
Separate the histone proteins on a 15% polyacrylamide gel.[15]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[17]
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities for H3K4me2.
-
To ensure equal loading, strip and re-probe the membrane with an antibody against total histone H3 or β-actin.
-
Normalize the H3K4me2 signal to the total H3 signal. An increase in the normalized H3K4me2 signal indicates target engagement.
-
Phenotypic Assays: Cell Migration and Apoptosis
Rationale: To evaluate the functional consequences of LSD1 inhibition on cancer cell behavior, such as migration (a hallmark of metastasis) and apoptosis (programmed cell death).
Protocol: Wound Healing (Scratch) Assay for Cell Migration [18][19][20][21]
-
Grow cells to a confluent monolayer in a 6-well or 24-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[18]
-
Wash with PBS to remove detached cells and add fresh medium containing the test compound or vehicle.[21]
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the area of the wound at each time point and calculate the rate of wound closure. A decrease in the rate of closure in the presence of the compound indicates inhibition of cell migration.
Protocol: Apoptosis Assay by Flow Cytometry [22][23][24][25][26]
-
Treat cells with the test compound for a specified duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
PART 2: In Vivo Evaluation
Following successful in vitro characterization, promising this compound-based compounds are advanced to in vivo studies to assess their pharmacokinetic properties and antitumor efficacy in a whole-animal system.
Pharmacokinetic (PK) Analysis
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is critical for determining an appropriate dosing regimen for efficacy studies.[27]
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c).
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[28]
-
Plasma Preparation: Process the blood samples to obtain plasma.[29]
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[30]
-
Data Analysis: Calculate key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (%F): For oral dosing, compare the AUC after oral administration to the AUC after IV administration.
-
| Parameter | Value | Unit |
| Dose (Oral) | 10 | mg/kg |
| Cmax | 1.5 | µg/mL |
| Tmax | 2 | hours |
| AUC (0-24h) | 8.5 | µg*h/mL |
| t1/2 | 4.3 | hours |
| Bioavailability | 45 | % |
Antitumor Efficacy in Xenograft Models
Rationale: To evaluate the ability of the this compound-based compound to inhibit tumor growth in vivo. Patient-derived xenograft (PDX) models are often preferred as they are considered more predictive of clinical outcomes.[31]
Experimental Workflow:
Caption: Workflow for an In Vivo Xenograft Efficacy Study.
Protocol: Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude).[13]
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 2.5 x 10^6 HCT-116 cells) or PDX tissue fragments into the flank of each mouse.[13]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 125 mm³), randomize the mice into treatment and vehicle control groups.[13]
-
Drug Administration: Administer the this compound-based compound at a dose and schedule determined from PK studies.[31]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint and Analysis:
-
Conclude the study when tumors in the control group reach the maximum allowed size.
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring H3K4me2 levels by Western blot or immunohistochemistry, to confirm target engagement in vivo.[32]
-
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Troubleshooting & Optimization
Overcoming challenges in the synthesis of N-Cyclopropylsulfamide
Welcome to the dedicated technical support resource for the synthesis of N-Cyclopropylsulfamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experimental work.
Introduction
This compound is a key building block in medicinal chemistry, notably for its incorporation into various therapeutic agents. The unique combination of a strained cyclopropyl ring and a sulfamide moiety imparts specific conformational constraints and physicochemical properties to parent molecules. However, the synthesis of this compound is not without its hurdles. This guide provides practical, field-tested insights to help you overcome these challenges, optimize your reaction conditions, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that researchers encounter when approaching the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
The most prevalent and direct method involves the reaction of cyclopropylamine with sulfamoyl chloride or a related sulfamoylating agent. Variations of this approach exist, primarily differing in the choice of base, solvent, and reaction temperature. An alternative, though less direct, route involves the construction of the cyclopropane ring on a pre-formed sulfamide scaffold, but this is often more complex and less atom-economical.
Q2: Why is the reaction between cyclopropylamine and sulfamoyl chloride often problematic?
Several factors contribute to the challenges in this reaction. Firstly, the high reactivity of sulfamoyl chloride can lead to the formation of side products, including bis-sulfamated cyclopropylamine and hydrolysis of the sulfamoyl chloride. Secondly, cyclopropylamine is a volatile and relatively basic amine, which requires careful handling and precise stoichiometric control. Finally, the product, this compound, can be prone to degradation under harsh reaction or work-up conditions.
Q3: What are the critical safety precautions when working with the reagents for this synthesis?
Both cyclopropylamine and sulfamoyl chloride require careful handling in a well-ventilated fume hood.
-
Cyclopropylamine: is a flammable and volatile liquid with a pungent odor.[1] It can cause skin and eye irritation.[1]
-
Sulfamoyl Chloride: is highly reactive and moisture-sensitive. It can release HCl gas upon contact with water, which is corrosive and toxic.
-
Bases: Strong bases like triethylamine or pyridine should also be handled with care due to their corrosive and toxic nature.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) can be developed to distinguish between the starting materials (cyclopropylamine and sulfamoyl chloride) and the product (this compound). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed on aliquots taken from the reaction mixture.
Q5: What are the typical storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong acids or bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
Problem 1: Low or No Product Yield
| Symptom | Probable Cause(s) | Troubleshooting Steps & Explanations |
| TLC analysis shows only starting materials. | 1. Inactive Sulfamoyl Chloride: The reagent may have degraded due to exposure to moisture. | 1. Use fresh or newly opened sulfamoyl chloride. Always handle it under an inert atmosphere (e.g., in a glovebox or under an argon/nitrogen blanket). |
| 2. Insufficient Base: The reaction generates HCl, which can protonate the cyclopropylamine, rendering it non-nucleophilic. An inadequate amount of base will stall the reaction. | 2. Ensure at least one equivalent of a non-nucleophilic base is used. Triethylamine or pyridine are common choices. For sluggish reactions, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | |
| 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 3. Gradually increase the reaction temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. Monitor by TLC at regular intervals. | |
| Significant amount of a polar baseline material on TLC. | 1. Hydrolysis of Sulfamoyl Chloride: Presence of water in the solvent or on the glassware will lead to the formation of sulfuric acid diamide. | 1. Use anhydrous solvents and flame-dried glassware. Ensure all reagents are handled under strict anhydrous conditions.[2] |
| 2. Degradation of Product: The product might be unstable under the reaction or work-up conditions. | 2. Perform a milder work-up. Use a saturated solution of a weak base like sodium bicarbonate for quenching instead of a strong base. Extract the product quickly and avoid prolonged exposure to acidic or basic conditions. |
Problem 2: Formation of Multiple Side Products
| Symptom | Probable Cause(s) | Troubleshooting Steps & Explanations |
| TLC shows multiple spots close to the product spot. | 1. Bis-sulfamation: Excess sulfamoyl chloride or localized high concentrations can lead to the formation of N,N'-bis(cyclopropyl)sulfamide. | 1. Slow, controlled addition of sulfamoyl chloride. Add the sulfamoyl chloride solution dropwise to the cooled solution of cyclopropylamine and base. This maintains a low concentration of the electrophile and favors monosubstitution. |
| 2. Reaction with the Base: If a nucleophilic base is used, it can react with the sulfamoyl chloride. | 2. Use a non-nucleophilic base. Triethylamine or Hünig's base (N,N-diisopropylethylamine) are preferable to bases like pyridine which can act as nucleophiles. | |
| A new, less polar spot appears on TLC. | 1. Dimerization or Oligomerization: This can occur under certain conditions, especially with prolonged reaction times or elevated temperatures. | 1. Optimize reaction time and temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. |
Problem 3: Difficulties in Product Purification
| Symptom | Probable Cause(s) | Troubleshooting Steps & Explanations |
| Product co-elutes with impurities during column chromatography. | 1. Similar Polarity of Product and Impurities: The desired product and side products may have very similar polarities, making separation challenging. | 1. Optimize the chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| 2. Product is an oil that is difficult to handle. | 2. Attempt crystallization. If the product is an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal can also be effective. | |
| Low recovery after purification. | 1. Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | 1. Neutralize the silica gel. Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. |
| 2. Product Volatility: If the product is somewhat volatile, it can be lost during solvent removal under high vacuum. | 2. Use gentle solvent removal techniques. Remove the solvent at a lower temperature and pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
Cyclopropylamine
-
Sulfamoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add cyclopropylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 10 minutes.
-
Addition of Sulfamoylating Agent: Dissolve sulfamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the sulfamoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC until the cyclopropylamine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
Diagram 1: Synthetic Workflow for this compound
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Key stages in the synthesis of this compound.
References
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Preparation of cyclopropyl sulfonylamides.
- Synthesis of acyl and sulfamoyl variation of aminocyclopropane derivatives.
- Process for the manufacture of cyclopropylamine.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
Sources
Technical Support Center: Optimizing N-Cyclopropylsulfamide Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of N-Cyclopropylsulfamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your reactions. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound in a direct question-and-answer format.
Low Reaction Yield
Question: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this compound synthesis can often be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
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Hydrolysis of the Sulfonylating Agent: Sulfonylating agents like sulfuryl chloride (SO₂Cl₂) are highly susceptible to hydrolysis.[1] Moisture in your reaction setup, solvents, or reagents will convert the sulfuryl chloride into sulfuric acid, which is unreactive towards the amine, thus lowering the yield of your desired product.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Inappropriate Stoichiometry: The molar ratio of cyclopropylamine to the sulfonylating agent is critical. An insufficient amount of the sulfonylating agent will lead to incomplete conversion of the starting amine. Conversely, a large excess of the sulfonylating agent can lead to the formation of undesired side products.
-
Solution: Carefully control the stoichiometry. A slight excess of the amine can sometimes be beneficial to ensure the complete consumption of the more expensive or reactive sulfonylating agent.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction and the stability of the reactants and products. If the temperature is too low, the reaction may be sluggish and incomplete. If it's too high, it could promote the decomposition of the product or the formation of side products.
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Solution: Start with a low temperature (e.g., 0 °C or even -20 °C) during the addition of the sulfonylating agent to control the initial exothermic reaction, and then allow the reaction to slowly warm to room temperature.[2] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature profile.
-
Formation of Side Products
Question: I am observing a significant amount of a major byproduct in my reaction mixture, which I suspect is N,N'-dicyclopropylsulfamide. How can I minimize its formation?
Answer: The formation of the bis-substituted byproduct, N,N'-dicyclopropylsulfamide, is a common issue when using primary amines like cyclopropylamine.[1] This occurs when the initially formed this compound reacts with another molecule of the sulfonylating agent and then a second molecule of cyclopropylamine.
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Slow Addition of the Sulfonylating Agent: Adding the sulfonylating agent too quickly can create localized areas of high concentration, which can favor the formation of the bis-substituted product.
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Solution: Add the sulfonylating agent dropwise to a stirred solution of cyclopropylamine and a base.[2] This maintains a low concentration of the reactive sulfonylating agent, promoting the desired mono-sulfonylation.
-
-
Excess of Amine: Using an excess of cyclopropylamine can help to outcompete the this compound for the sulfonylating agent.
-
Solution: Employ a molar excess of cyclopropylamine (e.g., 1.5 to 2 equivalents) relative to the sulfonylating agent.
-
-
Choice of Base: The base used to neutralize the HCl generated during the reaction can influence the reaction pathway. A non-nucleophilic, sterically hindered base is generally preferred.
Product Purification Challenges
Question: I am having difficulty purifying my this compound to the desired level. What are the recommended purification methods?
Answer: Effective purification is crucial for obtaining high-purity this compound. The choice of method will depend on the nature of the impurities.
-
Aqueous Workup: A standard aqueous workup is the first step to remove inorganic salts and water-soluble impurities.
-
Procedure: After the reaction is complete, quench the reaction mixture with a dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate excess amine. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.[1]
-
-
Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds like this compound.[4][5][6]
-
Solvent Selection: The key is to find a suitable solvent or solvent system. An ideal single solvent will dissolve the compound when hot but not when cold.[7] For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second (antisolvent), and the two solvents must be miscible.[8][9]
-
Recommended Solvents: While specific solvent systems for this compound are not extensively reported, you can screen common solvents such as hexanes, ethyl acetate, toluene, ethanol, and mixtures thereof. A mixture of toluene and ethanol has been reported for the crystallization of a related cyclopropyl sulfonamide.[10]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the good solvent in a two-solvent system). If using an antisolvent, add it dropwise to the hot solution until cloudiness persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them thoroughly.[7][8]
-
-
Column Chromatography: If crystallization does not provide the desired purity, flash column chromatography on silica gel is a viable option.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for eluting this compound. The exact ratio will need to be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sulfonylating agent to use for this synthesis?
A1: Sulfuryl chloride (SO₂Cl₂) is a common and effective sulfonylating agent for the synthesis of sulfamides.[11] It is highly reactive, and the reaction can often be performed at low temperatures.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, product, and any byproducts. The spots can be visualized under UV light if they are UV-active, or by using a staining agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) can be used.[12]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Sulfuryl chloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Cyclopropylamine is a flammable and corrosive liquid. Handle all reagents with care and follow standard laboratory safety procedures.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the molecule.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl group (S=O stretches) and the N-H bond.[13][14]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[13]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to determine the purity of the sample.[10][15]
Q5: Can impurities in the starting cyclopropylamine affect the reaction?
A5: Yes, impurities in the starting materials can have a significant impact on the reaction. Water, as mentioned earlier, will decompose the sulfonylating agent. Other amine impurities could compete in the reaction, leading to a mixture of sulfamide products that may be difficult to separate. It is recommended to use high-purity starting materials.[16]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Two-Step Synthesis of this compound
This protocol is adapted from a general method for the synthesis of unsymmetrical sulfamides and involves the formation of a sulfamoyl chloride intermediate.[2]
Step 1: Formation of Cyclopropylsulfamoyl Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve cyclopropylamine (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
In the dropping funnel, place sulfuryl chloride (3.3 equivalents).
-
Add the sulfuryl chloride dropwise to the stirred cyclopropylamine solution over a period of 30 minutes, ensuring the temperature remains below -15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess sulfuryl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude cyclopropylsulfamoyl chloride can be used in the next step without further purification.
Step 2: Formation of this compound
-
Dissolve the crude cyclopropylsulfamoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a clean, dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, prepare a solution of a secondary amine (e.g., another equivalent of cyclopropylamine to form the symmetric sulfamide, or a different amine for an unsymmetrical product) (1.5 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
-
Add the amine-pyridine solution dropwise to the stirred cyclopropylsulfamoyl chloride solution over a period of 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, ethanol) both at room temperature and upon heating. Identify a suitable single solvent or a two-solvent system.[5][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[7]
-
Two-Solvent: To the hot solution of the compound in the "good" solvent, add the "bad" solvent (antisolvent) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Decision-making workflow for troubleshooting low yields.
Reaction Scheme for this compound Synthesis
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
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- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 15. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Troubleshooting [chem.rochester.edu]
Side reactions and byproduct formation in N-cyclopropylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-cyclopropylation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of N-cyclopropylamines. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles to proactively optimize your reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during N-cyclopropylation experiments. Each problem is followed by a systematic approach to identify the cause and implement a solution.
Problem 1: Low to No Product Formation
Initial Observation: After the reaction and workup, analysis (TLC, LC-MS, NMR) shows little to no desired N-cyclopropylamine product.
Systematic Troubleshooting:
A low or non-existent yield can be frustrating, but a methodical approach can quickly pinpoint the issue. Let's break down the potential culprits.
-
Reagent Quality and Stoichiometry:
-
Amine Starting Material: Is your amine pure? Impurities can interfere with the reaction. Is it sufficiently nucleophilic? Highly hindered or electron-deficient amines may require more forcing conditions.
-
Cyclopropylating Agent: How old is your cyclopropylating agent (e.g., cyclopropyl bromide, potassium cyclopropyltrifluoroborate)? Some reagents can degrade over time. For instance, cyclopropylboronic acid can be prone to decomposition.[1] Always use freshly purchased or properly stored reagents.
-
Base: Is the base strong enough to deprotonate the amine? Is it soluble in the reaction solvent? For example, using a carbonate base in a non-polar solvent might lead to poor reactivity due to low solubility.
-
Catalyst (if applicable): If you are running a metal-catalyzed reaction (e.g., Chan-Lam or Buchwald-Hartwig type), is the catalyst active?[1][2] Catalysts can be sensitive to air and moisture. Ensure proper handling and storage.
-
-
Reaction Conditions:
-
Temperature: Is the reaction temperature optimal? Some N-cyclopropylation reactions require heating to overcome the activation energy, while others might be sensitive to high temperatures, leading to decomposition.
-
Solvent: Is the solvent appropriate for the reaction type? For polar reactions, a polar aprotic solvent like DMF or DMSO is often a good choice. For metal-catalyzed cross-couplings, solvents like toluene or dioxane are common. The solvent should also be dry, as water can quench reagents and deactivate catalysts.
-
Atmosphere: Are you running the reaction under an inert atmosphere (e.g., nitrogen or argon) if required? This is crucial for many metal-catalyzed reactions where the catalyst is oxygen-sensitive.[2]
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low N-cyclopropylation yield.
Problem 2: Formation of Significant Byproducts
Initial Observation: The reaction mixture contains the desired product along with one or more significant, unidentified spots by TLC or peaks by LC-MS.
Common Byproducts and Their Causes:
| Byproduct Type | Probable Cause | Proposed Solution |
| Over-alkylation/Di-cyclopropylation | Excess cyclopropylating agent or highly reactive amine. | Use a 1:1 stoichiometry of amine to cyclopropylating agent. For primary amines, consider using a protecting group strategy. |
| Ring-Opened Products (e.g., allyl or propenyl amines) | High reaction temperatures, acidic conditions, or radical pathways. The high ring strain of the cyclopropyl group makes it susceptible to opening.[3][4] | Lower the reaction temperature. Use milder, non-acidic conditions. If a radical mechanism is suspected, add a radical scavenger. |
| Elimination Products from Cyclopropylating Agent | Strong, non-nucleophilic bases can promote elimination from reagents like cyclopropyl bromide. | Use a weaker base or a more nucleophilic one that favors substitution over elimination. |
| Homocoupling of Cyclopropylating Agent | In metal-catalyzed reactions, this can occur if the catalytic cycle is inefficient. | Optimize catalyst, ligand, and reaction conditions. |
Protocol for Byproduct Identification:
-
Isolate the Byproduct: Use flash chromatography or preparative TLC/HPLC to isolate a pure sample of the byproduct.
-
Characterize the Byproduct: Obtain a mass spectrum (MS) to determine the molecular weight and an NMR spectrum to elucidate the structure.
-
Compare with Known Possibilities: Based on the structure, deduce the likely side reaction that occurred.
Problem 3: Ring-Opening of the Cyclopropyl Group
Initial Observation: Formation of byproducts with a mass corresponding to the addition of a C3H5 fragment, but NMR analysis shows signals consistent with an allyl or propenyl group instead of a cyclopropyl ring.
The Chemistry Behind Ring Opening:
The cyclopropyl group is a strained three-membered ring, making it susceptible to ring-opening reactions under certain conditions.[3][4] This can occur through several mechanisms:
-
Acid-Catalyzed Ring Opening: Protonation of the nitrogen can lead to the formation of a cyclopropylcarbinyl-like cation, which can rearrange to a more stable allyl cation.[5]
-
Radical-Mediated Ring Opening: Single-electron transfer processes can generate a cyclopropylaminyl radical cation, which can undergo rapid ring opening.[6][7] This is a known pathway in certain biological and chemical oxidations of cyclopropylamines.[7]
-
Thermal Rearrangement: At high temperatures, the strain in the cyclopropyl ring can be released through thermal rearrangement to form an alkene.
Strategies to Minimize Ring Opening:
-
Avoid Strong Acids: If an acidic workup is necessary, use dilute acid and keep the temperature low.[8]
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Consider the Electronic Nature of Substituents: Electron-withdrawing groups on the amine can sometimes stabilize the N-cyclopropyl bond.
Visualizing Ring-Opening Pathways
Caption: Common triggers for cyclopropyl ring-opening.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best cyclopropylating agent to use for my reaction?
A1: The choice of cyclopropylating agent depends on several factors, including the nature of your amine, the desired reaction conditions, and scalability.
| Cyclopropylating Agent | Common Reaction Type | Advantages | Disadvantages |
| Cyclopropyl Bromide | Nucleophilic Substitution | Readily available, relatively inexpensive.[9] | Can lead to elimination byproducts, may require forcing conditions. |
| Potassium Cyclopropyltrifluoroborate | Chan-Lam Coupling | Stable, easy to handle solid, good functional group tolerance.[2] | Requires a copper catalyst and specific ligands.[2] |
| Cyclopropylboronic Acid | Suzuki-Miyaura, Chan-Lam Coupling | Versatile, can be used in both copper and palladium-catalyzed reactions.[1][10] | Can be unstable, may require an inert atmosphere. |
| (1-Ethoxycyclopropoxy)trimethylsilane | Reductive Amination | Milder conditions, can be used for less nucleophilic amines.[11][12] | Multi-step process, may generate silyl byproducts. |
Q2: My N-cyclopropylation reaction is very slow. How can I speed it up?
A2: To accelerate a slow reaction, consider the following:
-
Increase the Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for byproduct formation, especially ring-opening.
-
Change the Solvent: Switching to a more polar solvent (e.g., from THF to DMF) can sometimes accelerate nucleophilic substitution reactions.
-
Add a Catalyst: For nucleophilic substitution with cyclopropyl halides, adding a catalytic amount of sodium iodide can promote the reaction via the Finkelstein reaction.
-
Optimize the Base: Ensure the base is appropriate for your reaction. A stronger base may be needed to fully deprotonate the amine.
Q3: How can I purify my N-cyclopropylamine product from unreacted starting material and byproducts?
A3: The purification strategy will depend on the physical properties of your product and the impurities.
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used.
-
Acid-Base Extraction: If your product is basic (as most amines are), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This is an effective way to remove non-basic impurities.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Distillation: For volatile liquid products, distillation can be a good option, provided the boiling points of the components are sufficiently different.[13]
Q4: What analytical techniques are best for monitoring the progress of my N-cyclopropylation reaction and identifying byproducts?
A4: A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and molecular weight of the components in your reaction mixture. This is invaluable for confirming the presence of your product and getting initial information about the byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can provide high-resolution separation and mass information.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final, purified product and for elucidating the structure of any isolated byproducts. The characteristic signals of the cyclopropyl protons are typically found in the upfield region of the ¹H NMR spectrum (around 0.5-1.0 ppm).
References
-
(PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation - ResearchGate. Available from: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. Available from: [Link]
- Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2 | CoLab.
-
Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - NIH. Available from: [Link]
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Available from: [Link]
-
Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. Available from: [Link]
-
N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines - PubMed. Available from: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]
-
(1-ETHOXYCYCLOPROPOXY)TRIMETHYLSILANE Nine Chongqing Chemdad Co. Available from: [Link]
-
Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed. Available from: [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing). Available from: [Link]
- CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents.
-
Enantioselective Synthesis of Cyclopropanone Equivalents and Applica-tion to the Synthesis of β-Lactams | ChemRxiv. Available from: [Link]
-
Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Available from: [Link]
-
N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N , N -Dialkyl Aromatic Amines | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. Available from: [Link]
-
Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I - ChemRxiv. Available from: [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. Available from: [Link]
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways | Request PDF - ResearchGate. Available from: [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed. Available from: [Link]
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Technical Support Center: Purification Strategies for N-Cyclopropylsulfamide Analogs
Welcome to the technical support center for the purification of N-cyclopropylsulfamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of molecules. The unique combination of the polar sulfamide group and the non-polar, strained cyclopropyl ring can present specific purification hurdles. This resource offers troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Question 1: My crude this compound analog shows multiple spots on TLC, including what I suspect are unreacted starting materials (amine and sulfonyl chloride). What is the most efficient first-pass purification strategy?
Answer:
For a complex crude mixture containing both starting materials and your desired product, a multi-step approach starting with an acid-base extraction followed by flash column chromatography is often the most effective strategy.
Rationale: The acidic and basic nature of the unreacted starting materials can be exploited for a liquid-liquid extraction. The unreacted amine is basic and can be removed by washing with a dilute acid solution.[1] Conversely, any unreacted sulfonyl chloride will likely hydrolyze to the corresponding sulfonic acid, which can be removed with a basic wash. Your this compound analog, being weakly acidic to neutral, should remain in the organic layer. This initial extraction will significantly simplify the mixture, making the subsequent chromatographic purification more efficient.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve your crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
Following this extraction, the resulting material should be significantly purer, making flash column chromatography more effective for isolating your final product from non-acidic/basic impurities.
Question 2: I'm struggling with poor separation of my this compound analog from a closely-eluting impurity during flash chromatography on silica gel. What can I do to improve the resolution?
Answer:
Improving resolution in flash chromatography involves optimizing several parameters, including the solvent system, stationary phase, and loading technique.
Rationale: The polarity of this compound analogs can be nuanced due to the presence of both a polar sulfamide moiety and a non-polar cyclopropyl group. The cyclopropyl group, due to its strained ring and p-character, can engage in unique interactions.[3][4] This can lead to co-elution with impurities that have similar overall polarity.
Troubleshooting Strategies:
-
Optimize the Mobile Phase:
-
Solvent System Selection: A standard starting point for compounds of moderate polarity is an ethyl acetate/hexanes mixture.[5] For more polar analogs, a methanol/dichloromethane system may be more appropriate.[5]
-
Fine-tuning Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). If it's sticking to the silica (low Rf), increase the polarity. An ideal Rf for good separation is typically between 0.2 and 0.3.[6]
-
Consider Alternative Solvents: Sometimes, changing the nature of the solvents, while keeping the overall polarity similar, can improve separation. For example, substituting ethyl acetate with diethyl ether can alter the selectivity.
-
-
Change the Stationary Phase:
-
If normal-phase silica gel is not providing adequate separation, consider alternative stationary phases. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or a diol-bonded silica phase might be effective.[7] For less polar analogs that are still challenging on silica, reversed-phase (C18) flash chromatography could be an option.[8]
-
-
Loading Technique:
-
For compounds with poor solubility in the mobile phase, dry loading is recommended. This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column. This technique often leads to sharper bands and better separation.[9]
-
Workflow for Improving Flash Chromatography Resolution:
Caption: Decision workflow for troubleshooting poor resolution in flash chromatography.
Question 3: My this compound analog appears pure by TLC and NMR, but I'm seeing a persistent impurity in my LC-MS analysis. What could this be and how can I remove it?
Answer:
A persistent impurity detectable by LC-MS but not by TLC or NMR is often a low-level, structurally similar byproduct or a regioisomer. For such challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.[10][11][12]
Rationale: Preparative HPLC offers significantly higher resolving power than flash chromatography, making it ideal for separating closely related compounds.[13] The choice of column and mobile phase is critical for success.
Recommended Approach: Preparative HPLC
-
Column Selection: A reversed-phase C18 column is a versatile starting point for many this compound analogs.[11]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is commonly used.
-
Method Development:
-
Start with a broad analytical-scale HPLC gradient to determine the retention time of your product and the impurity.
-
Optimize the gradient on the analytical scale to maximize the separation between the two peaks.
-
Scale up the optimized method to a preparative HPLC system.
-
Data Presentation: Typical Preparative HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |
| Gradient | Optimized based on analytical run (e.g., 10-90% B over 20 min) |
| Detection | UV (select a wavelength where your compound absorbs) |
| Collection | Fraction collector triggered by UV signal |
Question 4: I have a highly crystalline this compound analog, but I'm struggling to find a suitable solvent for recrystallization. What's a systematic way to screen for recrystallization solvents?
Answer:
A systematic approach to solvent screening is crucial for successful recrystallization. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2][14]
Rationale: Crystallization is a powerful purification technique that relies on the differential solubility of the desired compound and its impurities.[15] A slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[16]
Step-by-Step Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent from the list below, dropwise, at room temperature, until the solid just dissolves. If it dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
For solvent pairs, dissolve the compound in a small amount of the "good" solvent (in which it is soluble) at its boiling point, and then add the "bad" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Table of Common Recrystallization Solvents (in order of decreasing polarity):
| Solvent | Boiling Point (°C) | Notes |
| Water | 100 | For very polar compounds |
| Ethanol | 78 | Good general-purpose solvent |
| Isopropanol | 82 | Similar to ethanol |
| Acetone | 56 | Can be too good a solvent for many compounds |
| Ethyl Acetate | 77 | Good for moderately polar compounds |
| Dichloromethane | 40 | Often used in solvent pairs |
| Toluene | 111 | For less polar compounds |
| Hexanes | 69 | Good anti-solvent for polar compounds |
Common Solvent Pairs:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound analogs?
A1: Common impurities often stem from the starting materials and side reactions. These can include:
-
Unreacted starting amine: Typically basic and can be removed with an acid wash.
-
Unreacted sulfonyl chloride (or its hydrolysis product, sulfonic acid): Acidic and can be removed with a base wash.
-
Di-sulfonated amine: If the starting amine has more than one reactive site.
-
Products of side reactions: Depending on the specific functionalities present in your molecule.
Q2: How does the cyclopropyl group affect the polarity and purification of my compound?
A2: The cyclopropyl group is generally considered non-polar, but its electronic properties are unique. It has some "pi-character" and can participate in conjugation-like interactions.[3] This can influence its interaction with chromatographic stationary phases in ways that are not always predictable based on simple polarity rules. The rigid, three-dimensional structure of the cyclopropyl group can also affect how the molecule packs into a crystal lattice, influencing its crystallization behavior.[18]
Q3: Is it possible to purify my this compound analog without chromatography?
A3: Yes, if your compound is a solid and the impurities have significantly different solubilities, crystallization can be a very effective purification method.[2][17] If the impurities are acidic or basic, an acid-base extraction might be sufficient to achieve the desired purity.[19][20] A combination of extraction and crystallization can often preclude the need for chromatography.
Q4: What analytical techniques are essential to confirm the purity of my final this compound analog?
A4: A combination of techniques is recommended to confirm purity:
-
NMR (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight. This is particularly sensitive to impurities that may not be visible by NMR.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Analytical HPLC with UV detection: To quantify the purity of the sample.
Purity Verification Workflow:
Caption: A workflow for the analytical verification of the final product's purity.
References
-
The Power of Preparative HPLC Systems. Teledyne LABS. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
-
What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]
-
Crystallization of small molecules. [Link]
-
Crystallization techniques for small molecules compounds: a review. IUCr Journals. [Link]
-
Preparative HPLC Systems. Shimadzu. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Preparative HPLC. Aralyse. [Link]
-
A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Crystallisation Techniques. [Link]
-
Crystallization. Organic Chemistry at CU Boulder. [Link]
-
How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]
-
Cyclopropyl group. Wikipedia. [Link]
-
Acid-Base Extraction. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Acid-base extraction. Bionity.com. [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]
-
Sulfonamide-impurities. Pharmaffiliates. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
- Sulfonamide purification process.
-
Matrix solid-phase dispersion extraction of sulfonamides from blood. PubMed. [Link]
-
The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of N-Cyclopropylsulfamide Derivatives
Welcome to the technical support center for N-Cyclopropylsulfamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the aqueous solubility challenges frequently encountered with this chemical class. This guide is structured to offer not just protocols, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.
Introduction: The Solubility Challenge with this compound Derivatives
This compound derivatives are a promising class of compounds in medicinal chemistry. The incorporation of the cyclopropyl group can enhance metabolic stability and target affinity.[1] However, the combination of the often rigid sulfamide core and the lipophilic cyclopropyl moiety can lead to poor aqueous solubility, a significant hurdle for achieving desired bioavailability and therapeutic efficacy.[2][3] Over 40% of new chemical entities are poorly soluble in water, making solubility enhancement a critical aspect of drug development.[4] This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions to address these challenges head-on.
Part 1: Troubleshooting Guide
This section is designed to address specific experimental issues in a question-and-answer format.
Question 1: My this compound derivative is precipitating out of my aqueous buffer during my in vitro assay. How can I resolve this?
Answer:
Precipitation during an assay is a common indication that the compound's concentration exceeds its thermodynamic solubility in the assay medium. Here’s a systematic approach to troubleshoot this issue:
Immediate Corrective Actions:
-
Lower the Concentration: The most straightforward solution is to reduce the compound's concentration to below its solubility limit. This, however, may not always be feasible if a higher concentration is required for the desired biological effect.
-
Increase Co-solvent Concentration: If your assay tolerates it, a modest increase in the co-solvent (e.g., DMSO, ethanol) percentage can significantly improve solubility. However, be mindful of the co-solvent's potential to interfere with the assay or cause cellular toxicity.
Workflow for Optimizing Compound Solubilization:
Caption: Decision-making framework for formulation strategies.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of my this compound derivative that I should measure to predict solubility issues?
A1: Several key parameters can provide early insights into potential solubility challenges:
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Generally, a LogP > 3 suggests potential solubility issues.
-
Melting Point (Tm): A high melting point often correlates with lower solubility due to strong crystal lattice energy that must be overcome for dissolution.
-
pKa: For ionizable compounds, the pKa will determine the extent of ionization at a given pH, which in turn affects solubility. The sulfonamide moiety itself is weakly acidic.
-
Aqueous Solubility: This should be determined at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.
Q2: Can I use computational tools to predict the solubility of my this compound derivatives?
A2: Yes, in silico tools can be valuable for early-stage assessment. Various software packages and online platforms can predict aqueous solubility (LogS) based on the chemical structure. While these predictions are useful for prioritizing compounds, they are not a substitute for experimental determination. A recent challenge in solubility prediction highlighted that while methods have improved, there can still be significant deviations from experimental values.
Q3: Are there any specific safety concerns associated with the sulfonamide group that I should be aware of during formulation?
A3: While the sulfonamide functional group is present in many approved drugs, it is historically associated with "sulfa allergies." [3]These hypersensitivity reactions are primarily linked to sulfonamide antibiotics that contain an aniline-like aromatic amine. [3]For novel this compound derivatives lacking this specific structural motif, the risk may be lower, but it is a factor to be aware of in preclinical safety assessments.
Q4: How do I prepare a solid dispersion of my this compound derivative?
A4: Here is a general protocol for preparing a solid dispersion using the solvent evaporation method:
Experimental Protocol: Solvent Evaporation for Solid Dispersion
-
Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC E5, Soluplus®).
-
Solvent Selection: Identify a common solvent that can dissolve both your this compound derivative and the chosen carrier (e.g., methanol, ethanol, acetone).
-
Dissolution: Dissolve the drug and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation of the compound.
-
Drying: Dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve of appropriate mesh size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction).
References
-
Savoury, D. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
(n.d.). A study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Academic Journals. Retrieved January 14, 2026, from [Link]
-
(n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Retrieved January 14, 2026, from [Link]
-
(n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
(n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Retrieved January 14, 2026, from [Link]
-
(n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Retrieved January 14, 2026, from [Link]
-
(n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. Retrieved January 14, 2026, from [Link]
-
(n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved January 14, 2026, from [Link]
-
(n.d.). Methods to boost solubility. IJSDR. Retrieved January 14, 2026, from [Link]
-
(n.d.). The sulfonamide group as a structural alert: A distorted story?. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Llinàs, A., et al. (2020). Findings of the Second Challenge to Predict Aqueous Solubility. Journal of Chemical Information and Modeling, 60(10), 4793-4804. Retrieved January 14, 2026, from [Link]
-
(n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
(n.d.). Chemical Properties of N-Isopropylcyclohexylamine (CAS 1195-42-2). Cheméo. Retrieved January 14, 2026, from [Link]
-
(2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Retrieved January 14, 2026, from [Link]
-
(n.d.). Current Challenges and Opportunities for Improved Cannabidiol Solubility. MDPI. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Navigating the Metabolic Landscape of N-Cyclopropylsulfamides
Welcome to the technical support center dedicated to addressing the metabolic instability of N-cyclopropylsulfamide-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for your in vivo experiments. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve metabolic challenges associated with this unique chemical scaffold.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic fate of N-cyclopropylsulfamides.
Q1: What are the primary metabolic pathways responsible for the in vivo instability of N-cyclopropylsulfamides?
A1: The metabolic instability of N-cyclopropylsulfamides is typically attributed to two main pathways targeting the cyclopropyl moiety. The primary route often involves oxidation of the cyclopropyl ring, which can lead to ring opening and the formation of reactive intermediates.[1] This process is frequently mediated by cytochrome P450 (CYP) enzymes.[2] A second significant pathway is N-dealkylation, which cleaves the cyclopropyl group from the sulfamide nitrogen.[3]
Q2: Which cytochrome P450 isozymes are most commonly implicated in the metabolism of N-cyclopropylsulfamides?
A2: While the specific isozymes involved can be compound-dependent, CYP3A4, CYP2D6, and members of the CYP2C family are frequently implicated in the metabolism of a wide range of xenobiotics and are key enzymes to investigate.[4][5] For cyclopropylamine-containing structures, CYP1A2 has also been shown to play a role in oxidative metabolism.[1] It is crucial to perform reaction phenotyping studies using a panel of recombinant human CYP enzymes to identify the specific contributors to your compound's metabolism.[4]
Q3: What are the expected metabolites of an this compound?
A3: Based on known metabolic pathways, you can anticipate several types of metabolites.[6][7] The most common will likely be the N-dealkylated sulfamide and various hydroxylated species on the cyclopropyl ring. Ring-opened metabolites, resulting from the oxidative cleavage of the cyclopropyl group, may also be present.[1] Additionally, depending on the overall structure of the molecule, you may observe metabolites arising from phase II conjugation reactions, such as glucuronidation or sulfation of hydroxylated metabolites.[6]
Q4: How can I predict the metabolic stability of my this compound candidate early in development?
A4: In vitro metabolic stability assays are indispensable for early prediction.[8][9][10] Incubating your compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog, monkey) can provide valuable data on its intrinsic clearance and half-life.[10][11] These assays, which typically utilize LC-MS/MS for analysis, help you rank compounds and identify potential metabolic liabilities before advancing to in vivo studies.[8][9]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the development of this compound-containing compounds.
Problem 1: High in vivo clearance and low oral bioavailability.
-
Potential Cause: Rapid metabolism by hepatic enzymes.
-
Troubleshooting Steps:
-
Confirm Metabolic Liability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[8][10] A short half-life and high intrinsic clearance in this assay will support metabolism as the primary cause of high in vivo clearance.[8]
-
Identify the "Soft Spot": Perform metabolite identification studies using high-resolution mass spectrometry to determine the primary sites of metabolic modification on your molecule.[9]
-
Structural Modification Strategies:
-
Blocking Metabolic Sites: If hydroxylation of the cyclopropyl ring is the main pathway, consider introducing a substituent, such as a methyl group, on the ring to sterically hinder enzyme access.[1]
-
Bioisosteric Replacement: If the this compound moiety itself is the liability, explore bioisosteric replacements.[12][13][14][15] A gem-dimethyl sulfone has been shown to be an effective replacement for a sulfonamide, retaining activity while improving metabolic stability.[16]
-
-
Problem 2: Discrepancy between in vitro and in vivo metabolic data.
-
Potential Cause: Involvement of non-CYP enzymes or extrahepatic metabolism.
-
Troubleshooting Steps:
-
Investigate Non-CYP Pathways: While CYPs are major players, other enzymes like flavin-containing monooxygenases (FMOs) can also contribute to the metabolism of nitrogen-containing compounds.[1][17] Compare metabolism in microsomes (rich in CYPs and FMOs) to S9 fractions (contains cytosolic enzymes as well).
-
Assess Extrahepatic Metabolism: Incubate your compound with intestinal microsomes or S9 fractions to evaluate the potential for first-pass metabolism in the gut wall.
-
Consider Transporter Effects: Poor absorption due to efflux transporters can limit the amount of drug reaching the liver, leading to an underestimation of hepatic metabolism in vivo. Conduct cell-based assays to assess if your compound is a substrate for transporters like P-glycoprotein.
-
Problem 3: Formation of reactive metabolites.
-
Potential Cause: Oxidative ring opening of the cyclopropylamine can generate reactive intermediates that may lead to toxicity.[1]
-
Troubleshooting Steps:
-
Reactive Metabolite Trapping: Conduct in vitro incubations in the presence of trapping agents like glutathione (GSH). The detection of GSH adducts by mass spectrometry is a strong indicator of reactive metabolite formation.[1]
-
Structural Modifications to Mitigate Risk:
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the molecule can sometimes disfavor the oxidative pathways that lead to reactive species.[18]
-
Bioisosteric Replacement: As mentioned previously, replacing the cyclopropylsulfamide with a more stable isostere can be a highly effective strategy.[16]
-
-
Section 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of an this compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of your test compound and positive control in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[8]
| Parameter | Description |
| In Vitro Half-life (t1/2) | The time it takes for 50% of the parent compound to be metabolized. |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug. |
Protocol 2: Metabolite Identification Study
This protocol outlines a general workflow for identifying the metabolites of an this compound.
Materials:
-
Same as Protocol 1
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Follow steps 1-6 from Protocol 1, but with a longer final incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
Analyze the supernatant using a high-resolution mass spectrometer.
-
Process the data using metabolite identification software. Look for potential biotransformations such as hydroxylation (+16 Da), N-dealkylation, and glucuronidation (+176 Da).
-
Compare the mass spectra of potential metabolites with the parent compound to identify characteristic fragment ions.
Section 4: Visualizing Metabolic Pathways and Workflows
Diagram 1: Potential Metabolic Fates of an this compound
Caption: Key metabolic pathways for N-cyclopropylsulfamides.
Diagram 2: Troubleshooting Workflow for High In Vivo Clearance
Caption: A decision tree for addressing high in vivo clearance.
References
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
-
Haskali, M. B., & Ploegh, H. L. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2333. [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. PubMed. Retrieved from [Link]
- Stoloff, L. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(4), 700-704.
- Vree, T. B., & Hekster, Y. A. (1985). Metabolism of Sulfonamides. In Pharmacokinetics of Sulfonamides (pp. 22-108). Karger Publishers.
- Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(7), 784-788.
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
Slideshare. (2016). Analysis of sulfonamides. Retrieved from [Link]
-
Bertamino, A., et al. (2020). In vitro metabolic stability assays for the selected compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from [Link]
- Hanzlik, R. P., & Cerny, M. A. (2006). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of the American Chemical Society, 128(10), 3134-3135.
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
- Willis, M. C., et al. (2022). Reported synthetic methods for labeling primary sulfonamides with stable isotopes. Chemical Science, 13(23), 6765-6778.
-
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Retrieved from [Link]
-
BioAgilytix. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PubMed Central. Retrieved from [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
- Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
- Casida, J. E., & Ford, K. A. (2013). Unique and common metabolites of thiamethoxam, clothianidin, and dinotefuran in mice. Chemical Research in Toxicology, 26(6), 913-922.
-
Cytochrome P450. (2024). The role of cytochrome p450 in drug metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed metabolic pathway of cyclopropylfentanyl (A, top) with the.... Retrieved from [Link]
-
The Pharma Innovation. (2019). Evaluation of the effect of selective CYP 450 enzymes on NCE. Retrieved from [Link]
-
ResearchGate. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Retrieved from [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Small Business Assistance: Frequently Asked Questions on Drug Development and Investigational New Drug Applications. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Diversity of Nitrogen-Containing Metabolites in Heliotropium procumbens: A Genus-Wide Comparative Profile. Retrieved from [Link]
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Improving the cell permeability of N-Cyclopropylsulfamide-containing drugs
Strategies for Improving Cell Permeability
Welcome to the technical resource center for researchers working with N-Cyclopropylsulfamide-containing compounds. This guide is designed to provide in-depth, actionable advice for diagnosing and overcoming cell permeability challenges. We understand that the unique physicochemical properties of this chemical series can present significant hurdles in achieving desired cell entry and oral bioavailability. This center combines troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your drug development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when poor permeability is observed.
Q1: Why do my this compound compounds exhibit low cell permeability?
A: The this compound moiety, while often crucial for target engagement, introduces physicochemical properties that can hinder passive diffusion across the cell membrane. The primary culprits are typically:
-
High Polarity & Hydrogen Bonding Capacity: The sulfamide group contains multiple hydrogen bond donors (HBDs) and acceptors (HBAs). These polar interactions are energetically favorable in the aqueous extracellular environment but are penalized upon entering the lipophilic core of the cell membrane.[1][2][3]
-
Molecular Rigidity and Conformation: The overall structure may adopt a conformation that masks lipophilic regions and presents a polar face to the solvent, increasing the energy barrier for membrane partitioning.
Q2: I'm just starting. What is the best first-line assay to assess the permeability of my compounds?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen.[4][5][6] It is a high-throughput, cost-effective method that specifically measures passive diffusion, which is often the primary route of entry for small molecules.[4][5][7] By isolating this mechanism, you can quickly determine if your molecule has a fundamental issue with crossing a lipid bilayer, without the complexities of active transporters present in cell-based assays.[6]
Q3: My compound shows moderate permeability in the PAMPA assay, but very low permeability in a Caco-2 cell assay. What does this discrepancy indicate?
A: This is a classic and informative result. The difference between PAMPA (passive diffusion only) and Caco-2 assays (which include passive diffusion and active transport) strongly suggests that your compound is a substrate for an active efflux transporter.[6] Caco-2 cells, derived from human colon adenocarcinoma, express a variety of transporters, most notably P-glycoprotein (P-gp), which acts as a cellular pump to remove xenobiotics.[8][9][10] Your compound likely enters the cell via passive diffusion (as shown by PAMPA) but is then actively pumped back out, resulting in low net permeability.[8]
Q4: How can I definitively confirm if my compound is a P-glycoprotein (P-gp) substrate?
A: To confirm P-gp involvement, you should run a bi-directional Caco-2 assay. This involves measuring permeability in the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions.[10][11] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux. To specifically implicate P-gp, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil.[8][11] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Part 2: Troubleshooting Guide for Low Permeability
This guide provides a systematic approach to diagnosing and solving permeability issues encountered during your experiments.
Workflow: From Problem Identification to Solution
Caption: Troubleshooting workflow for low cell permeability.
Scenario 1: Low Permeability in PAMPA Assay (Poor Passive Diffusion)
If your compound struggles to cross the artificial membrane, the issue lies with its fundamental physicochemical properties.
-
Underlying Cause: The molecule has an unfavorable balance of polarity and lipophilicity, making the transition from the aqueous donor compartment into the lipid membrane energetically costly. This is often due to an excessive number of hydrogen bond donors (HBDs) on the this compound scaffold.[1][2]
-
Recommended Actions:
-
Mask Hydrogen Bond Donors (Prodrug Approach): This is a highly effective strategy.[1][3][12] By temporarily masking a key HBD, such as an amide N-H, with a promoiety, you can dramatically improve permeability. This moiety is designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active parent drug inside the cell.[1] This "donor-acceptor swap" can be effective even if it increases molecular weight.[3][12]
-
Increase Lipophilicity via Structural Modification: Systematically synthesize analogs where peripheral functional groups are modified to increase overall lipophilicity (LogP/LogD). This could involve adding small alkyl or aryl groups. However, be cautious, as this can sometimes introduce new liabilities, such as P-gp recognition or reduced solubility.[13]
-
Scenario 2: Good PAMPA Permeability, Poor Caco-2 Permeability (Active Efflux)
This common scenario points directly to active transport as the limiting factor.
-
Underlying Cause: Your compound is recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[8][14] P-gp is a transmembrane protein that functions as a biological pump, protecting cells from foreign substances by expelling them.[8][9]
-
Recommended Actions:
-
Confirm P-gp Substrate Liability: As detailed in the FAQs, perform a bi-directional Caco-2 assay with and without a P-gp inhibitor like verapamil.[8][11] This experiment is the gold standard for confirming P-gp-mediated efflux.
-
Structural Modifications to Evade Efflux: This is a complex medicinal chemistry challenge. The goal is to design new analogs that are no longer recognized by P-gp without losing target potency. Strategies include:
-
Reducing H-bond acceptors: P-gp recognition is often linked to specific patterns of H-bond acceptors.
-
Altering molecular shape and rigidity: Subtle conformational changes can disrupt the key interactions required for transporter binding.
-
Introducing charged groups: In some cases, adding a charged moiety can prevent the molecule from entering the P-gp binding pocket.
-
-
Data Interpretation Guide
The relationship between different permeability assays can be diagnostic. Use the following table to interpret your results.
| PAMPA Result | Caco-2 (A-B) Result | Caco-2 Efflux Ratio (ER) | Likely Interpretation & Next Step |
| Low | Low | < 2 | Poor Passive Permeability. Focus on improving physicochemical properties (e.g., masking HBDs, increasing lipophilicity).[1][12] |
| High | High | < 2 | Good Permeability. The compound is not limited by permeability. Proceed with further development. |
| High | Low | > 2 | Active Efflux. The compound is likely a P-gp substrate. Confirm with an inhibitor study and begin structural modifications to evade efflux.[6][8] |
| Low | High | < 2 | Active Uptake. This is rare but possible. The compound may be a substrate for an uptake transporter expressed on Caco-2 cells. |
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.
Objective: To determine the apparent permeability coefficient (Papp) of a compound based on its ability to diffuse across a lipid-infused artificial membrane.[4][5]
Materials:
-
96-well PAMPA "sandwich" plate (hydrophobic PVDF filter donor plate and a Teflon acceptor plate).[5]
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[4]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds (10 mM stock in DMSO).
-
Control compounds: High permeability (e.g., Chloramphenicol), Low permeability (e.g., Theophylline).[15]
-
UV/Vis or LC-MS/MS compatible 96-well plates for analysis.
Procedure:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[5]
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for at least 15-20 minutes.[5]
-
Prepare Donor Solutions:
-
Prepare a 500 µM working solution of each test and control compound by diluting the 10 mM DMSO stock into PBS. The final DMSO concentration should be ≤ 5%.[5][15]
-
Expert Tip: High DMSO concentrations can disrupt the artificial membrane. If compound solubility is an issue, clarify the solution by centrifugation and use the supernatant.[15]
-
-
Start the Assay: Add 200 µL of the donor solution to each well of the lipid-coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor filter makes contact with the buffer in the acceptor plate.[5]
-
Incubation: Incubate the plate sandwich at room temperature for 5 to 18 hours with gentle shaking (e.g., 150 rpm).[5] Incubation time should be optimized based on compound characteristics.
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[5]
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VA / (Area * Time)) Where:
-
CA = Compound concentration in the acceptor well
-
Ceq = Equilibrium concentration = (CDVD + CAVA) / (VD + VA)
-
VA, VD = Volume of acceptor and donor wells
-
Area = Surface area of the membrane
-
Time = Incubation time in seconds
-
References
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec (formerly Cyprotex). [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Monash University Research Repository. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors | Request PDF. ResearchGate. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. PubMed. [Link]
-
Improving membrane permeation in the beyond rule-of-five space by using prodrugs to mask hydrogen bond donors. ACS Fall 2025 Meeting. [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
-
Designing Cell-Permeable Macrocyclic Peptides. National Center for Biotechnology Information (NCBI). [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Role of P-glycoprotein in drug disposition. PubMed. [Link]
-
7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information (NCBI). [Link]
-
Physico-Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. ResearchGate. [Link]
-
Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs. MDPI. [Link]
-
(PDF) P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. ResearchGate. [Link]
-
Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Drug Discovery and Development. [Link]
-
The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]
-
Probing the Physicochemical Boundaries of Cell Permeability and Oral Bioavailability in Lipophilic Macrocycles Inspired by Natural Products. PubMed. [Link]
-
Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. National Center for Biotechnology Information (NCBI). [Link]
-
Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. National Center for Biotechnology Information (NCBI). [Link]
-
How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. National Center for Biotechnology Information (NCBI). [Link]
-
Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). National Center for Biotechnology Information (NCBI). [Link]
-
Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. MDPI. [Link]
-
Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. National Center for Biotechnology Information (NCBI). [Link]
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Technical Support Center: Optimizing ADME Properties of N-Cyclopropylsulfamide Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Cyclopropylsulfamide drug candidates. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the preclinical development of this important class of molecules.
Introduction: The this compound Moiety - A Double-Edged Sword
The this compound group is an attractive functional moiety in medicinal chemistry. The cyclopropyl ring can enhance potency, improve metabolic stability by blocking metabolism at adjacent sites, and favorably influence conformation.[1] However, this structural motif also presents a unique set of challenges in achieving a desirable ADME profile, often becoming a focal point for optimization efforts. This guide will address the most pressing issues in a practical, question-and-answer format, providing not just protocols, but the scientific rationale behind them.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses specific problems you might be observing in your in vitro and in vivo experiments.
Issue 1: Poor Metabolic Stability in Liver Microsomes or Hepatocytes
Question: My this compound compound shows high clearance in human liver microsomes (HLM) and/or hepatocytes. What are the likely metabolic pathways responsible, and how can I improve its stability?
Answer:
High metabolic instability in this compound candidates is a frequent and critical issue. The primary culprits are often cytochrome P450 (CYP) enzymes.[1] Understanding the exact point of metabolic attack is key to designing more robust analogues.
Underlying Causality:
The N-cyclopropyl group, while sometimes a metabolic shield, can also be a metabolic liability. The two main pathways of concern are:
-
CYP-mediated oxidation of the cyclopropyl ring: This can lead to ring-opening and the formation of reactive intermediates, which may result in bioactivation and potential hepatotoxicity.[1] CYP1A2 and CYP3A4 are often implicated in the metabolism of cyclopropylamines.[1]
-
Metabolism at other sites on the molecule: The this compound moiety might be stable, but other "soft spots" on your molecule could be susceptible to oxidation, hydrolysis, or conjugation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high metabolic clearance.
Step-by-Step Experimental Protocols:
Protocol 1: Metabolite Identification
-
Incubation: Incubate your compound (typically 1-10 µM) with pooled human liver microsomes (0.5 mg/mL) or cryopreserved hepatocytes (1 million cells/mL) in the presence of NADPH (for microsomes) for a time course (e.g., 0, 15, 30, 60 minutes).
-
Sample Preparation: Quench the reaction with an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer to identify potential metabolites (e.g., hydroxylations, N-dealkylations, ring-opened products).
-
Data Analysis: Compare the chromatograms of the time-zero samples with the later time points to identify new peaks corresponding to metabolites. Determine the structure of the metabolites based on their mass-to-charge ratio and fragmentation patterns.[2][3][4]
Protocol 2: CYP Reaction Phenotyping
-
Recombinant CYPs: Incubate your compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which isoforms are capable of metabolizing it.
-
Chemical Inhibition: In pooled HLMs, co-incubate your compound with known selective inhibitors for the major CYP isoforms. A significant reduction in the metabolism of your compound in the presence of a specific inhibitor points to the involvement of that CYP.
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Structural Modification Strategies to Enhance Metabolic Stability:
-
Blocking the site of metabolism: If a specific site of oxidation is identified, you can block it by introducing a metabolically stable group, such as a fluorine or a methyl group. For example, if a phenyl ring is being hydroxylated, adding a fluorine atom at that position can prevent this.[5]
-
Modulating electronics: Introducing electron-withdrawing groups can decrease the electron density of a particular part of the molecule, making it less susceptible to oxidation.
-
Conformational constraints: Introducing steric hindrance near the metabolic soft spot can prevent the enzyme from accessing it.
Issue 2: Poor Aqueous Solubility
Question: My this compound drug candidate has very low aqueous solubility, which is limiting my ability to perform in vitro assays and is likely to cause poor oral absorption. What strategies can I use to improve its solubility?
Answer:
Low solubility is a common challenge for sulfonamide-containing compounds.[6] This is often due to a combination of high crystallinity (high melting point) and/or high lipophilicity. Improving solubility is crucial for both reliable in vitro data and achieving adequate in vivo exposure.
Underlying Causality:
-
Crystal Lattice Energy: The strong intermolecular interactions in the crystal lattice of a solid compound can make it difficult for solvent molecules to break them apart.
-
Lipophilicity: A high logP value indicates that the compound prefers to be in a non-polar environment rather than in water.
-
pKa: The ionization state of the molecule at a given pH is critical. Sulfonamides are generally weakly acidic, and their solubility is pH-dependent. The cyclopropyl group can influence the pKa of the sulfonamide nitrogen.[7]
Troubleshooting and Optimization Strategies:
1. Physicochemical Characterization:
-
Measure Thermodynamic Solubility: Determine the solubility in buffers at different pH values (e.g., pH 2, 6.8, 7.4) to understand the pH-solubility profile.
-
Determine pKa: This is essential for understanding how the charge state of your molecule changes with pH.
-
Assess Solid-State Properties: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to understand the crystallinity and identify any polymorphs.
2. Formulation Approaches for Preclinical Studies:
For early-stage in vivo studies, various formulation strategies can be employed to enhance exposure:[8][9]
| Formulation Strategy | Mechanism | Best For |
| pH adjustment | Ionizing the molecule to increase its charge and interaction with water. | Compounds with ionizable groups. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., PEG400, propylene glycol) to increase the solubility of lipophilic compounds. | Early in vivo screening. |
| Surfactants | Forming micelles that can encapsulate the drug molecule. | Highly lipophilic compounds. |
| Cyclodextrins | Forming inclusion complexes where the drug molecule sits inside the hydrophobic core of the cyclodextrin. | A wide range of poorly soluble drugs. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and thus higher apparent solubility than the crystalline form. | More advanced formulations for later-stage studies. |
3. Structural Modification Strategies:
-
Introduce Ionizable Groups: Adding a basic amine or an acidic group can significantly improve solubility in the relevant physiological pH range.
-
Reduce Lipophilicity (logP/logD): Replace lipophilic groups with more polar ones, while being mindful of maintaining potency.
-
Break up Crystallinity: Introduce conformational flexibility or disrupt planar systems to lower the melting point and improve solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I assess the membrane permeability of my this compound candidate?
A1: The most common in vitro model for assessing intestinal permeability is the Caco-2 cell monolayer assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of tight junctions.
-
Assay:
-
Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
The A-B direction represents absorption into the bloodstream.
-
The B-A direction helps to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
-
Data Analysis:
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
High permeability is generally considered to be a Papp (A-B) > 10 x 10⁻⁶ cm/s.
-
Q2: What is the risk of my this compound being a CYP inhibitor, and how do I test for it?
A2: N-cyclopropylsulfamides, like many nitrogen-containing compounds, have the potential to inhibit CYP enzymes, which can lead to drug-drug interactions (DDIs). It is crucial to assess this early.
Experimental Protocol: CYP Inhibition Assay
-
Incubation: Incubate your compound at a range of concentrations with human liver microsomes and a specific probe substrate for each major CYP isoform.
-
Analysis: Measure the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for your compound against each CYP isoform. An IC50 value below 10 µM is often considered a potential for in vivo DDI and may warrant further investigation.
Q3: Should I be concerned about time-dependent inhibition (TDI) of CYPs?
A3: Yes. The N-cyclopropylamine moiety is a known structural alert for mechanism-based or time-dependent inhibition of CYPs.[1] This occurs when a metabolite of your drug binds irreversibly to the enzyme. TDI is a more significant concern than reversible inhibition because the enzyme activity can only be restored through the synthesis of new enzyme.
Experimental Protocol: TDI Assay
-
Pre-incubation: Pre-incubate your compound with human liver microsomes and NADPH for a period of time (e.g., 30 minutes) to allow for the formation of any reactive metabolites.
-
Incubation: After the pre-incubation, add a high concentration of a specific probe substrate and measure the enzyme activity.
-
Data Analysis: A decrease in enzyme activity after pre-incubation with your compound suggests TDI. This is often followed up with more detailed experiments to determine the kinetic parameters (k_inact and K_I).
Q4: How do I evaluate plasma protein binding, and what is an acceptable range?
A4: High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. Rapid equilibrium dialysis (RED) is a common method to determine the fraction of unbound drug.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Setup: Add your compound to plasma in one chamber of the RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber.
-
Incubation: Allow the system to equilibrate (typically 4-6 hours).
-
Analysis: Measure the concentration of your compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu).
Interpretation: While there is no strict cutoff, a very high plasma protein binding (e.g., >99.5%) can be a concern, especially if the compound has modest potency. The goal is to have a sufficient free drug concentration at the target site.
Part 3: Integrated ADME Optimization Strategy
A successful drug discovery program integrates ADME assessment from the very beginning. The following diagram illustrates a tiered approach to ADME optimization.
Caption: Tiered approach to ADME optimization in drug discovery.
By addressing potential ADME liabilities early and iteratively, you can significantly increase the probability of success for your this compound drug candidates.
References
-
Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(6), 703-707. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Archer, C. R., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8563-8587. [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
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Barlaam, B., et al. (2013). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847-4852. [Link]
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Patsnap. (2025). How to improve ADME properties?. Patsnap Synapse. [Link]
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Dalvie, D., & Obach, R. S. (2009). Metabolite identification and profiling in drug design: current practice and future directions. Current Pharmaceutical Design, 15(19), 2220-2235. [Link]
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Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
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European Medicines Agency. (1997). Note for guidance on the investigation of drug interactions. [Link]
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]
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Singh, G., et al. (2018). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Molecules, 23(12), 3196. [Link]
-
ResearchGate. (2025). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]
-
ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
-
Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(5), 682-687. [Link]
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ResearchGate. (2025). Proposed metabolic pathway of cyclopropylfentanyl (A, top) with the... [Link]
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Luo, X., et al. (2025). In vitro metabolic profiling and structure-metabolism relationships of substituted acetyl fentanyl-type new psychoactive substances. Archives of Toxicology. [Link]
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ResearchGate. (2025). Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. [Link]
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- 2. Metabolite identification and profiling in drug design: current practice and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. oroxbios.com [oroxbios.com]
Validation & Comparative
Validating the Biological Activity of Novel N-Cyclopropylsulfamide Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents is paramount. Among the privileged scaffolds in medicinal chemistry, the N-cyclopropylsulfamide moiety has garnered significant attention for its potential to yield highly active compounds across a range of biological targets. This guide provides an in-depth, technical comparison for validating the biological activity of novel this compound compounds, using the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) as a primary target. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in carcinogenesis through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), making it an attractive target for cancer therapy.[1][2]
This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources.
The Rationale for Targeting LSD1 with this compound Compounds
The cyclopropylamine scaffold is a well-established pharmacophore for irreversible inhibition of FAD-dependent amine oxidases, including LSD1.[3][4][5] The inherent strain of the cyclopropyl ring facilitates a mechanism-based inactivation, where the compound forms a covalent adduct with the FAD cofactor, leading to irreversible inhibition of the enzyme.[6] This mechanism offers the potential for high potency and prolonged duration of action. The sulfamide group can be readily modified to fine-tune physicochemical properties and explore interactions with the target protein, offering a versatile platform for developing novel inhibitors.
For the purpose of this guide, we will compare a hypothetical novel this compound compound, designated NCS-001 , with the well-characterized, albeit non-selective, LSD1 inhibitor, tranylcypromine .[1][7][8] Tranylcypromine, a clinically used antidepressant, is also a known inhibitor of monoamine oxidases (MAOs), which share structural homology with LSD1.[8][9] This comparison will highlight the critical aspects of potency and selectivity that are essential in modern drug development.
A Hierarchical Approach to Validation: From Biochemical Potency to Cellular Efficacy
A robust validation workflow for a novel inhibitor follows a logical progression from initial biochemical characterization to cellular and, ultimately, in vivo studies. This guide will focus on the foundational in vitro and cellular assays that form the basis of this process.
Caption: A hierarchical workflow for validating novel LSD1 inhibitors.
Phase 1: Biochemical Validation
Primary Screening: Biochemical LSD1 Inhibition Assay
The initial step is to determine the direct inhibitory potential of NCS-001 on purified LSD1 enzyme. A commonly used and reliable method is the peroxidase-coupled assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[10][11]
Experimental Protocol: LSD1 Peroxidase-Coupled Inhibition Assay
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar fluorogenic peroxidase substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (NCS-001 and tranylcypromine) dissolved in DMSO
-
384-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of NCS-001 and tranylcypromine in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.
-
In a 384-well plate, add 5 µL of diluted compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing LSD1 enzyme and HRP in assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of a solution containing the H3K4me2 peptide substrate and Amplex Red.
-
Immediately begin kinetic reading of fluorescence intensity (excitation ~540 nm, emission ~590 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
The use of a kinetic assay provides a more dynamic and accurate measure of enzyme inhibition compared to an endpoint assay.
-
Pre-incubation of the enzyme with the inhibitor is crucial for irreversible inhibitors like N-cyclopropylsulfamides to allow for the covalent modification to occur.
-
Amplex Red is a highly sensitive and stable fluorogenic substrate for HRP, providing a robust signal-to-noise ratio.[10]
Selectivity Profiling: MAO-A and MAO-B Inhibition Assays
A critical aspect of developing a novel LSD1 inhibitor is to ensure its selectivity over other FAD-dependent amine oxidases, particularly MAO-A and MAO-B.[11] Inhibition of MAOs can lead to undesirable side effects, as seen with non-selective inhibitors like tranylcypromine. A similar peroxidase-coupled assay can be used, substituting LSD1 with MAO-A or MAO-B and using a suitable substrate such as kynuramine.[11]
Phase 2: Cellular Validation
Target Engagement: Cellular Histone Methylation Assay
Demonstrating that NCS-001 can engage with LSD1 in a cellular context and modulate its activity is a crucial next step. This is typically assessed by measuring the levels of LSD1's primary substrate, dimethylated H3K4 (H3K4me2), in cells. Inhibition of LSD1 should lead to an accumulation of H3K4me2.
Experimental Protocol: Western Blot for H3K4me2 Levels
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to be sensitive to LSD1 inhibition (e.g., the acute myeloid leukemia (AML) cell line MV4-11).[12]
-
Treat the cells with increasing concentrations of NCS-001 and tranylcypromine for 24-48 hours. Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K4me2.
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
-
Caption: Simplified signaling pathway of LSD1 and the action of an inhibitor.
Phenotypic Response: Cell Viability Assay
The ultimate goal of an anticancer agent is to inhibit the proliferation of cancer cells. A cell viability assay, such as the MTS or CellTiter-Glo® assay, will quantify the dose-dependent effect of NCS-001 on the growth of cancer cells.
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed MV4-11 cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of NCS-001 and tranylcypromine for 72 hours.
-
-
MTS Assay:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation and Comparison
The quantitative data from these assays should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Potency and Selectivity
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| NCS-001 | 25 | >50,000 | >50,000 | >2000-fold | >2000-fold |
| Tranylcypromine | 1,800 | 200 | 150 | 0.11-fold | 0.08-fold |
Table 2: Cellular Activity in MV4-11 AML Cells
| Compound | H3K4me2 Accumulation (EC₅₀, nM) | Cell Viability (GI₅₀, nM) |
| NCS-001 | 150 | 300 |
| Tranylcypromine | 5,000 | 12,000 |
Interpretation of Results:
The hypothetical data above illustrates the desired profile of a novel LSD1 inhibitor. NCS-001 demonstrates significantly higher potency against LSD1 compared to tranylcypromine and, crucially, exhibits a vastly superior selectivity profile. This biochemical advantage translates into more potent on-target activity in cells, as evidenced by the lower EC₅₀ for H3K4me2 accumulation, and a more potent anti-proliferative effect.
Sources
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- 3. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Cyclopropylsulfamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-cyclopropylsulfamide moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of rigidity, metabolic stability, and synthetic tractability has led to its incorporation into a wide array of therapeutic agents. This guide provides an in-depth comparison of this compound derivatives, delving into their structure-activity relationships (SAR) and the experimental data that underpin our understanding of their biological effects. We will explore how subtle modifications to this core structure can profoundly impact potency, selectivity, and pharmacokinetic properties, offering a roadmap for the rational design of next-generation therapeutics.
The Enduring Appeal of the Sulfonamide and the Rise of the Cyclopropyl Group
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Their ability to act as bioisosteres for other functional groups and their synthetic accessibility have cemented their place in the drug discovery pipeline.[4][5] The introduction of a cyclopropyl group onto the sulfonamide nitrogen imparts several advantageous characteristics. The cyclopropyl ring is a small, rigid carbocycle that can enhance metabolic stability by blocking sites of oxidation.[6] Furthermore, its unique electronic properties can influence the acidity of the sulfonamide proton and contribute to favorable binding interactions with biological targets.[6]
Deconstructing the this compound Pharmacophore: A Three-Point Analysis
The biological activity of this compound derivatives can be systematically explored by dissecting the molecule into three key components: the N-cyclopropyl group, the central sulfamide core, and the appended aryl or heterocyclic moiety. Understanding the SAR of each component is crucial for optimizing the overall pharmacological profile.
The N-Cyclopropyl Moiety: More Than Just a Steric Blocker
The cyclopropyl group is not merely an inert spacer. Its conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[6] Moreover, the C-H bonds of the cyclopropyl ring are stronger than those in linear alkanes, contributing to increased metabolic stability.[6]
Key SAR Insights:
-
Substitution on the Cyclopropyl Ring: While unsubstituted N-cyclopropyl groups are common, substitution on the ring can be a viable strategy to fine-tune activity and selectivity. However, steric hindrance can also be a limiting factor, and the optimal substitution pattern is highly target-dependent.
-
Stereochemistry: If the cyclopropyl ring is substituted, the stereochemistry of the substituents can have a profound impact on biological activity. This underscores the importance of stereoselective synthesis and characterization of individual enantiomers or diastereomers.
The Sulfonamide Core: The Heart of the Pharmacophore
The sulfonamide group is a critical hydrogen bond donor and acceptor, often playing a pivotal role in anchoring the molecule to the active site of an enzyme or the binding pocket of a receptor. The acidity of the sulfonamide N-H can be modulated by the electronic nature of the attached aryl group, which in turn influences its interaction with biological targets.
The Aryl/Heterocyclic Component: The Key to Selectivity and Potency
The nature of the aromatic or heterocyclic ring attached to the sulfonyl group is arguably the most critical determinant of both potency and selectivity. This portion of the molecule is typically responsible for making key interactions with the target protein, often extending into hydrophobic pockets or forming specific hydrogen bonds.
Comparative Analysis of Aryl Substitutions:
To illustrate the profound impact of aryl substitution, let's consider a hypothetical SAR study of N-cyclopropyl arylsulfonamides as inhibitors of a generic kinase.
| Compound | Aryl Group | R1 | R2 | R3 | R4 | Kinase IC50 (nM) |
| 1a | Phenyl | H | H | H | H | 500 |
| 1b | Phenyl | H | H | Cl | H | 150 |
| 1c | Phenyl | H | H | OMe | H | 800 |
| 1d | Phenyl | Cl | H | Cl | H | 50 |
| 1e | Naphthyl | - | - | - | - | 75 |
| 1f | Pyridyl | - | - | - | - | 200 |
Analysis of the Data:
-
Halogenation: The introduction of a chlorine atom at the para-position (compound 1b ) leads to a significant increase in potency compared to the unsubstituted phenyl analog (1a ). This suggests the presence of a halogen bond acceptor or a hydrophobic pocket in the kinase active site. The dichlorinated analog (1d ) shows a further enhancement in activity, indicating that multiple hydrophobic interactions may be at play.
-
Electronic Effects: The electron-donating methoxy group in compound 1c results in a loss of activity, suggesting that electron-withdrawing groups on the aryl ring are favorable for potent inhibition.
-
Aromatic System Extension: Expanding the aromatic system from a phenyl to a naphthyl group (1e ) also enhances potency, likely due to increased van der Waals interactions within the binding site.
-
Heterocyclic Scaffolds: The introduction of a nitrogen atom in the pyridyl ring (1f ) leads to a moderate potency, suggesting that the hydrogen bonding potential of the heteroatom can be exploited, but the overall hydrophobic character might be slightly diminished compared to the carbocyclic analogs.
Experimental Protocols: A Foundation for Reproducible Research
The reliability of any SAR study hinges on the robustness of the experimental methods used for synthesis and biological evaluation. Below are representative protocols for the synthesis of an N-cyclopropyl arylsulfonamide and a common assay for evaluating its biological activity.
General Synthetic Procedure for N-Cyclopropyl Arylsulfonamides
This protocol describes a typical two-step synthesis starting from a commercially available arylsulfonyl chloride.
Step 1: Synthesis of the Arylsulfonamide
-
To a solution of the desired arylsulfonyl chloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of aqueous ammonia (excess) dropwise.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude arylsulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: N-Alkylation with a Cyclopropyl Moiety
-
To a solution of the arylsulfonamide (1.0 eq.) in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) and stir at room temperature for 30 minutes.
-
Add a cyclopropyl halide (e.g., bromocyclopropane, 1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired N-cyclopropyl arylsulfonamide.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the SAR: A Conceptual Workflow
The process of conducting an SAR study can be visualized as a cyclical workflow, starting from a lead compound and iteratively improving its properties through chemical synthesis and biological testing.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
The Impact of Structural Modifications on Biological Activity: A Visual Representation
The following diagram illustrates how modifications to the different components of the this compound scaffold can influence its biological activity.
Caption: Impact of modifications on the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of these derivatives is paramount for the successful design of potent and selective drug candidates. Future research in this area will likely focus on the exploration of novel heterocyclic replacements for the aryl moiety, the use of computational methods to predict binding affinities and guide synthetic efforts, and the investigation of these compounds against a wider range of biological targets. By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
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Abdel-Maksoud, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. ResearchGate. [Link]
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Dandepally, S. R., & Williams, A. L. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8511-8543. [Link]
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El-Sayed, M. A. A., et al. (2023). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. ChemistrySelect, 8(36). [Link]
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Ghandi, M., & Tabatabai, S. A. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076. [Link]
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Hassan, A. S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3749. [Link]
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Mali, S. N., & Jagdale, B. S. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
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Oltenfreiter, R., et al. (2005). Tryptophane-based biphenylsulfonamide matrix metalloproteinase inhibitors as tumor imaging agents. Cancer Biotherapy & Radiopharmaceuticals, 20(6), 639-650. [Link]
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Ou-Yahia, S., et al. (2023). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. OUCI. [Link]
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- 2. Tryptophane-based biphenylsulfonamide matrix metalloproteinase inhibitors as tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of N-Cyclopropylsulfamide Analogs Versus Existing Inhibitors for Lysine-Specific Demethylase 1 (LSD1)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of LSD1 in Oncology and the Quest for Potent Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a pivotal epigenetic regulator and a high-value therapeutic target in oncology.[1] Discovered in 2004, LSD1 was the first identified histone demethylase, capable of removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). This enzymatic activity is crucial for the regulation of gene expression, and its dysregulation is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1] LSD1 is often overexpressed in tumor cells, where it contributes to the maintenance of a stem-like state and the suppression of tumor suppressor genes. Consequently, the development of potent and selective LSD1 inhibitors has become a major focus of academic and industrial research.
A diverse chemical landscape of LSD1 inhibitors has been explored, leading to several compounds entering clinical trials.[1] These inhibitors can be broadly classified as either irreversible or reversible. Irreversible inhibitors, such as the tranylcypromine derivatives, form a covalent bond with the FAD cofactor essential for LSD1's catalytic activity. Reversible inhibitors, on the other hand, bind non-covalently to the enzyme's active site. The N-Cyclopropylsulfamide scaffold represents a promising chemical class for the development of novel LSD1 inhibitors. This guide provides a comprehensive comparison of the efficacy of a representative this compound analog, Compound L8, against a panel of existing, well-characterized LSD1 inhibitors, supported by experimental data and detailed methodologies.
The LSD1 Signaling Pathway and Mechanism of Inhibition
LSD1 functions within larger protein complexes, most notably the CoREST complex, to exert its demethylase activity on histone substrates. The enzymatic reaction is an FAD-dependent oxidative process. Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation, ultimately leading to anti-tumor effects.
Caption: Figure 1: LSD1 Signaling Pathway and Point of Inhibition.
Comparative Efficacy of LSD1 Inhibitors: A Data-Driven Analysis
The inhibitory potency of this compound analog Compound L8 and a selection of existing LSD1 inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Chemical Class | Mechanism | LSD1 IC50 (nM) | Reference |
| Compound L8 | This compound Analog | Reversible | 60 | [2] |
| Iadademstat (ORY-1001) | Tranylcypromine Derivative | Irreversible | <20 | [1] |
| Seclidemstat (SP-2577) | Non-covalent | Reversible | 13 | [3] |
| Pulrodemstat (CC-90011) | Non-covalent | Reversible | 0.25 | [4] |
| GSK2879552 | Tranylcypromine Derivative | Irreversible | 24 | [5] |
| Bomedemstat (IMG-7289) | Tranylcypromine Derivative | Irreversible | 56.8 | [6] |
| INCB059872 | Tranylcypromine Derivative | Irreversible | - (EC50: 47-377 nM in SCLC cells) | [2] |
| Tranylcypromine (TCP) | Phenylcyclopropylamine | Irreversible | 20,700 |
Analysis of Comparative Efficacy:
The data clearly demonstrates that the this compound analog, Compound L8, is a potent inhibitor of LSD1 with an IC50 value of 60 nM.[2] Its potency is comparable to several clinically investigated LSD1 inhibitors such as GSK2879552 and Bomedemstat. While some reversible inhibitors like Pulrodemstat and Seclidemstat exhibit even lower IC50 values, Compound L8's nanomolar potency positions it as a highly promising candidate for further development. Notably, its efficacy is orders of magnitude greater than the parent compound, Tranylcypromine, highlighting the significant improvements achieved through medicinal chemistry efforts.
Experimental Methodologies: Ensuring Scientific Rigor
The determination of inhibitor potency is reliant on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the characterization of LSD1 inhibitors.
Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay is a widely used method for measuring the enzymatic activity of LSD1 and assessing the potency of inhibitors.
Caption: Figure 2: Workflow for LSD1 HRP-Coupled Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Dilute recombinant human LSD1/CoREST complex in assay buffer to the desired concentration.
-
Prepare a stock solution of the test inhibitor (e.g., Compound L8) in DMSO and perform serial dilutions in assay buffer.
-
Prepare a substrate solution containing a di-methylated H3K4 peptide, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the LSD1 enzyme solution.
-
Add the serially diluted inhibitor solutions to the respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for LSD1 Target Engagement
To confirm that an inhibitor engages with LSD1 within a cellular context, western blotting can be used to measure the levels of H3K4 methylation.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a human AML cell line like MV4-11) under standard conditions.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Western Blotting:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K4me1/2 levels to the total Histone H3 levels. An increase in H3K4 methylation upon inhibitor treatment indicates successful target engagement.
-
Conclusion and Future Directions
The this compound analog, Compound L8, demonstrates potent and selective inhibition of LSD1, with an efficacy comparable to several LSD1 inhibitors currently in clinical development.[2] This positions the this compound scaffold as a valuable starting point for the design of novel therapeutics targeting LSD1-driven cancers. The reversible nature of Compound L8 may offer advantages in terms of safety and off-target effects compared to irreversible inhibitors.
Future studies should focus on a more comprehensive preclinical evaluation of this compound analogs, including:
-
In vivo efficacy studies: Assessing the anti-tumor activity of these compounds in relevant animal models of cancer.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Determining the absorption, distribution, metabolism, and excretion properties of these compounds and correlating them with target engagement and efficacy in vivo.
-
Selectivity profiling: A broader screening against other histone demethylases and amine oxidases to ensure a high degree of selectivity.
-
Combination studies: Investigating the potential for synergistic effects when combined with other anti-cancer agents.
The continued exploration of the this compound chemical space holds significant promise for the development of the next generation of epigenetic therapies for the treatment of cancer.
References
-
LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Signal Transduction and Targeted Therapy. [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]
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Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. Pharmaceuticals. [Link]
-
Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Communications Biology. [Link]
-
Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Pharmacology. [Link]
-
Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Journal of Medicinal Chemistry. [Link]
-
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. [Link]
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. [Link]
-
Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Proceedings of the National Academy of Sciences. [Link]
-
Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. Oncotarget. [Link]
-
Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. Pharmaceuticals. [Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- US Patent for Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors.
-
Representative structures of reported LSD1 inhibitors. a Tranylcypromine (TCPA) IC50 = 20.7 uM, b OG-L002 IC50 = 20 nM, c ORY-1001 IC50 = 20 nM, d GSK-2879552 IC50 = 20 nM, e IC50 = 16.8 uM, f IC50 = 2.41 uM, g IC50 = 2.11 uM, h GSK-354 IC50 = 90 nM, i SP-2509 IC50 = 13nM. ResearchGate. [Link]
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- 3. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-Validation of In Vitro and In Vivo Results for N-Cyclopropylsulfamide: A Comparative Guide
A Note on the Subject Compound: Publicly available scientific literature and databases do not contain specific in vitro or in vivo studies for a compound explicitly named "N-Cyclopropylsulfamide." Therefore, this guide has been constructed as a representative model for drug development professionals, utilizing a hypothetical this compound. The experimental data, protocols, and comparisons presented herein are based on established methodologies and findings from closely related cyclic sulfamide derivatives and other cyclopropyl-containing molecules, particularly those investigated as 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) inhibitors. This approach provides a realistic framework for the cross-validation of preclinical data for a novel chemical entity within this class.
Introduction: The Critical Role of In Vitro-In Vivo Correlation
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A significant hurdle lies in the translation of early-stage laboratory findings to whole-organism efficacy and safety. This guide focuses on the crucial process of cross-validating in vitro and in vivo results, using the hypothetical compound this compound as a case study. As a member of the cyclic sulfamide class of molecules, this compound is posited to be an inhibitor of 11β-HSD1, an enzyme implicated in various metabolic disorders.
The U.S. Food and Drug Administration (FDA) defines in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2] Establishing a strong IVIVC is pivotal for streamlining drug development, as it can reduce the need for extensive bioequivalence studies and provide a surrogate for in vivo performance.[2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting correlative in vitro and in vivo studies for a novel sulfamide derivative.
In Vitro Evaluation of this compound
The initial characterization of a drug candidate's therapeutic potential begins with a battery of in vitro assays. These controlled experiments are designed to assess the compound's direct effects on its molecular target and to profile its basic pharmacological and toxicological properties.
Rationale for In Vitro Assay Selection
For a putative 11β-HSD1 inhibitor like this compound, the primary in vitro assays are selected to:
-
Confirm Target Engagement: Directly measure the compound's ability to inhibit the 11β-HSD1 enzyme.
-
Determine Potency and Selectivity: Quantify the concentration of the compound required for inhibition and assess its activity against related targets (e.g., 11β-HSD2) to predict potential off-target effects.
-
Evaluate Cellular Activity: Confirm that the compound can penetrate cell membranes and inhibit the target enzyme in a more complex biological environment.
-
Assess Early Safety Profile: Screen for potential liabilities such as cytotoxicity and genotoxicity.
In Vitro Experimental Workflow
The following diagram illustrates a typical in vitro testing cascade for a novel 11β-HSD1 inhibitor.
Caption: In Vitro Testing Cascade for this compound.
Summary of In Vitro Results
The following table summarizes the hypothetical in vitro data for this compound and a comparator compound, a known 11β-HSD1 inhibitor.
| Assay | This compound | Comparator Compound | Endpoint |
| 11β-HSD1 Enzymatic Inhibition | IC₅₀ = 50 nM | IC₅₀ = 75 nM | Potency |
| 11β-HSD2 Selectivity | IC₅₀ > 10,000 nM | IC₅₀ > 10,000 nM | Selectivity |
| Cellular 11β-HSD1 Inhibition | EC₅₀ = 150 nM | EC₅₀ = 250 nM | Cellular Efficacy |
| HepG2 Cytotoxicity | CC₅₀ > 50 µM | CC₅₀ > 50 µM | Cytotoxicity |
| Ames Test | Negative | Negative | Mutagenicity |
| hERG Inhibition | IC₅₀ > 30 µM | IC₅₀ > 30 µM | Cardiotoxicity |
Interpretation: The in vitro data suggest that this compound is a potent and selective inhibitor of 11β-HSD1 with good cellular activity and a favorable early safety profile.
In Vivo Evaluation of this compound
Following promising in vitro results, the investigation transitions to in vivo models to understand the compound's behavior in a complex, whole-organism system.
Rationale for In Vivo Model Selection
The choice of animal models is critical for obtaining relevant and translatable data. For a metabolic disease target like 11β-HSD1, common models include:
-
Pharmacokinetic (PK) Studies in Rodents: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Efficacy Studies in Disease Models: To assess the therapeutic effect of the compound in animals that mimic aspects of human metabolic disease (e.g., diet-induced obese mice).
In Vivo Experimental Workflow
The diagram below outlines the progression of in vivo studies for this compound.
Caption: In Vivo Study Progression for this compound.
Summary of In Vivo Results
The following table presents hypothetical in vivo data for this compound.
| Study | Parameter | This compound | Comparator Compound |
| Rat Pharmacokinetics (10 mg/kg, PO) | Cₘₐₓ | 1.5 µM | 1.2 µM |
| Tₘₐₓ | 1 hour | 2 hours | |
| Oral Bioavailability | 40% | 30% | |
| Ex Vivo 11β-HSD1 Inhibition (10 mg/kg, PO) | Liver | 85% Inhibition | 70% Inhibition |
| Adipose Tissue | 75% Inhibition | 60% Inhibition | |
| Efficacy in DIO Mice (10 mg/kg/day, 28 days) | Body Weight Change | -10% | -7% |
| Fasting Glucose | -20% | -15% | |
| Insulin Sensitivity | +30% | +20% |
Interpretation: The in vivo data indicate that this compound has good oral bioavailability and achieves significant target engagement in key metabolic tissues. This translates to superior efficacy in a relevant disease model compared to the comparator compound.
Cross-Validation: Bridging the In Vitro-In Vivo Gap
The cornerstone of preclinical assessment is the correlation between in vitro potency and in vivo efficacy. A strong correlation provides confidence that the observed in vivo effects are due to the intended mechanism of action.
Correlating In Vitro Potency with In Vivo Efficacy
A key aspect of IVIVC is determining if the in vitro potency (IC₅₀ or EC₅₀) translates to the in vivo setting. This involves considering the compound's pharmacokinetic properties. A simplified relationship can be visualized as follows:
Caption: Logic Flow of In Vitro to In Vivo Correlation.
For this compound, the in vivo plasma concentrations (Cₘₐₓ = 1.5 µM or 1500 nM) are well above the in vitro cellular potency (EC₅₀ = 150 nM). This 10-fold margin provides a strong rationale for the observed in vivo efficacy. The significant target engagement measured ex vivo further strengthens this correlation.
Discrepancies and Considerations
It is not uncommon for discrepancies to arise between in vitro and in vivo results. Potential reasons include:
-
Poor Pharmacokinetics: The compound may be potent in vitro but has low bioavailability or is rapidly metabolized in vivo.
-
Off-Target Effects: The in vivo phenotype may be driven by unintended interactions with other biological targets.
-
Model Limitations: The chosen in vitro or in vivo models may not accurately reflect the human disease state.
Should such discrepancies occur, further mechanistic and toxicological studies are warranted.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are essential.
In Vitro: 11β-HSD1 HTRF Assay
-
Reagents: Human recombinant 11β-HSD1, cortisone, NADPH, and HTRF detection reagents.
-
Procedure: a. Add 5 µL of this compound or control compound at various concentrations to a 384-well plate. b. Add 5 µL of 11β-HSD1 enzyme solution. c. Initiate the reaction by adding 10 µL of a substrate mix containing cortisone and NADPH. d. Incubate for 2 hours at 37°C. e. Add 10 µL of HTRF detection reagents. f. Incubate for 1 hour at room temperature. g. Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate IC₅₀ values using a four-parameter logistic fit.
In Vivo: Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Animals: Male C57BL/6J mice fed a high-fat diet for 12 weeks.
-
Procedure: a. Randomize mice into vehicle and treatment groups (n=10 per group). b. Administer this compound (10 mg/kg) or vehicle daily by oral gavage for 28 days. c. Monitor body weight and food intake daily. d. At the end of the study, perform an oral glucose tolerance test. e. Collect blood samples for analysis of glucose, insulin, and other metabolic biomarkers. f. Harvest tissues (liver, adipose) for ex vivo target engagement analysis.
-
Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment and vehicle groups.
Conclusion and Future Directions
The cross-validation of in vitro and in vivo data for the hypothetical this compound demonstrates a robust and logical progression in preclinical drug development. The strong correlation between in vitro potency, in vivo target engagement, and efficacy in a relevant disease model provides a solid foundation for advancing this compound toward clinical development. Future studies should focus on long-term safety and toxicology, as well as exploring its efficacy in other models of metabolic disease. The principles and methodologies outlined in this guide serve as a valuable resource for researchers working to translate promising laboratory discoveries into impactful medicines.
References
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In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors. PubMed Central. [Link]
-
In Vitro Toxicology Testing. Charles River Laboratories. [Link]
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A Head-to-Head Comparison of Synthetic Routes to N-Cyclopropylsulfamide: A Guide for Researchers
Introduction
N-Cyclopropylsulfamide is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of therapeutic agents. The presence of the cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates, making the efficient and scalable synthesis of this intermediate a topic of significant interest to researchers in the pharmaceutical and agrochemical industries. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering an in-depth analysis of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative summary of key performance metrics to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Classical Approach: Reaction of Cyclopropylamine with Sulfuryl Chloride
The most direct and widely employed method for the synthesis of N-substituted sulfamides is the reaction of a primary amine with sulfuryl chloride (SO₂Cl₂). This approach is favored for its simplicity and the ready availability of the starting materials.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the cyclopropylamine on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of hydrogen chloride, which is typically scavenged by a base to drive the reaction to completion and prevent the formation of the amine hydrochloride salt. The choice of base and solvent is critical to optimize the yield and purity of the product.
Experimental Protocol
Materials:
-
Cyclopropylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of cyclopropylamine (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Sulfuryl chloride (1.05 eq) is added dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
The reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfuryl chloride is highly reactive towards water, leading to its decomposition into sulfuric acid and hydrochloric acid. Therefore, anhydrous solvents and reagents are crucial to prevent side reactions and maximize the yield of the desired product.
-
Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of sulfuryl chloride helps to control the reaction rate, minimize the formation of byproducts, and prevent potential thermal runaway.
-
Use of a Base: A non-nucleophilic organic base like triethylamine or pyridine is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the starting cyclopropylamine, which would render it non-nucleophilic and halt the reaction.
Route 2: The Sulfamoyl Chloride Intermediate Strategy
An alternative to the direct reaction with sulfuryl chloride involves the preparation and subsequent reaction of N-cyclopropylsulfamoyl chloride. This two-step approach can offer better control and may be advantageous when dealing with sensitive substrates.
Synthesis of N-Cyclopropylsulfamoyl Chloride
N-Cyclopropylsulfamoyl chloride (CAS No: 391912-54-2) is a key intermediate in this route.[1] It can be synthesized by reacting cyclopropylamine with an excess of sulfuryl chloride, where the amine initially forms the sulfamoyl chloride, and the excess SO₂Cl₂ serves as the solvent and reactant.
Mechanistic Insight
The formation of the sulfamoyl chloride follows a similar mechanism to the direct sulfonylation. The subsequent reaction of N-cyclopropylsulfamoyl chloride with a nucleophile, in this case, a source of ammonia or a protected amine followed by deprotection, leads to the formation of this compound. This method allows for the isolation and purification of the intermediate sulfamoyl chloride, potentially leading to a cleaner final product.
Experimental Protocol
Step 1: Synthesis of N-Cyclopropylsulfamoyl Chloride
-
To a stirred solution of excess sulfuryl chloride (e.g., 5-10 equivalents) cooled to 0 °C, cyclopropylamine (1.0 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The excess sulfuryl chloride is removed under reduced pressure to yield the crude N-cyclopropylsulfamoyl chloride, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
The purified N-cyclopropylsulfamoyl chloride (1.0 eq) is dissolved in a suitable solvent like acetonitrile or THF.
-
The solution is cooled to 0 °C, and an excess of aqueous ammonia or a solution of a protected amine (e.g., benzylamine followed by hydrogenolysis) is added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up involves partitioning between an organic solvent and water, followed by drying and evaporation of the solvent.
-
Purification is typically achieved by column chromatography.
Causality Behind Experimental Choices:
-
Excess Sulfuryl Chloride: In the synthesis of the sulfamoyl chloride, using an excess of SO₂Cl₂ ensures the complete conversion of the amine and minimizes the formation of the symmetrical N,N'-dicyclopropylsulfamide.
-
Two-Step Process: This approach allows for the purification of the intermediate N-cyclopropylsulfamoyl chloride, which can be crucial for achieving high purity in the final product, especially in a research or pharmaceutical setting where stringent purity requirements are in place.
Route 3: Alternative Sulfonating Agents and Green Chemistry Approaches
Concerns regarding the hazardous nature of sulfuryl chloride have prompted the exploration of alternative sulfonating agents and more environmentally friendly synthetic methods.
Sulfur Dioxide Surrogates
Reagents like DABSO (DABCO-bis(sulfur dioxide)) serve as a solid, stable source of sulfur dioxide and can be used in the synthesis of sulfonamides, often in conjunction with an oxidant.
Mechanistic Insight
DABSO releases sulfur dioxide in a controlled manner upon heating or under specific reaction conditions. The in-situ generated SO₂ can then react with an amine in the presence of an oxidizing agent to form the corresponding sulfonamide. This avoids the handling of gaseous sulfur dioxide or highly reactive reagents like sulfuryl chloride.
Experimental Protocol (Conceptual)
-
To a solution of cyclopropylamine (1.0 eq) in a suitable solvent, DABSO (0.5 eq) is added.
-
An oxidizing agent (e.g., an N-halosuccinimide) is added, and the reaction is stirred, possibly with heating.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by filtration to remove any solid byproducts, followed by extraction and purification of the desired this compound.
Causality Behind Experimental Choices:
-
DABSO as SO₂ Source: This choice is driven by safety and handling considerations. DABSO is a crystalline solid that is easier and safer to handle than gaseous SO₂ or corrosive sulfuryl chloride.
-
Oxidative Conditions: The reaction requires an oxidant to convert the intermediate sulfur species to the +6 oxidation state of the sulfonyl group.
Head-to-Head Comparison
| Feature | Route 1: Sulfuryl Chloride | Route 2: Sulfamoyl Chloride Intermediate | Route 3: Alternative Sulfonating Agents |
| Starting Materials | Cyclopropylamine, Sulfuryl Chloride | Cyclopropylamine, Sulfuryl Chloride, Ammonia/Amine | Cyclopropylamine, DABSO, Oxidant |
| Number of Steps | 1 | 2 | 1 (potentially) |
| Reaction Conditions | Low temperature, anhydrous | Low to room temperature | Mild to moderate heating |
| Reagent Handling | Requires caution with corrosive and moisture-sensitive SO₂Cl₂ | Requires handling of SO₂Cl₂ and the intermediate | Safer handling of solid DABSO |
| Scalability | Readily scalable | Scalable, but with an additional step | Potentially scalable, depends on oxidant and conditions |
| Control & Purity | Can lead to byproducts (e.g., N,N'-disubstituted) | Better control, potentially higher purity | Can be cleaner, but may require optimization |
| Green Chemistry | Less favorable due to hazardous reagent | Less favorable due to hazardous reagent | More favorable due to safer SO₂ source |
Visualization of Synthetic Pathways
Sources
A Researcher's Guide to the Pharmacokinetic Landscape of N-Cyclopropylsulfamide Derivatives and Their Analogs
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a cornerstone of translational success. This guide provides a comparative analysis of the pharmacokinetic properties of compounds structurally related to N-Cyclopropylsulfamide derivatives, offering a robust framework for experimental design and data interpretation in this chemical space.
Given the limited publicly available, direct comparative pharmacokinetic data for a series of this compound derivatives, this guide will focus on the well-characterized sulfonylurea drugs, glyburide (also known as glibenclamide) and glipizide. These molecules share key structural motifs with N-Cyclopropylsulfamides and serve as excellent surrogates for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles that can be anticipated for this class of compounds. The experimental protocols detailed herein are directly applicable to the preclinical evaluation of novel this compound derivatives.
Comparative Pharmacokinetic Profiles of Structurally Related Sulfonylureas
The oral antidiabetic agents glyburide and glipizide have been extensively studied, providing a wealth of pharmacokinetic data. While both are second-generation sulfonylureas that stimulate insulin secretion, their ADME properties exhibit notable differences that can influence their clinical application.[1]
| Parameter | Glyburide | Glipizide |
| Bioavailability (%) | Variable (29-100%) | ~100% |
| Time to Peak Plasma Concentration (Tmax) (hours) | 2-4 | 1-3[2] |
| Plasma Protein Binding (%) | >99%[3] | 98-99% |
| Elimination Half-life (t½) (hours) | ~10 (can be prolonged)[4] | 2-5[5] |
| Metabolism | Hepatic (CYP2C9) to weakly active metabolites[6] | Hepatic to inactive metabolites |
| Excretion | ~50% renal, ~50% biliary[7] | Primarily renal |
Key Insights from the Comparative Data:
-
Absorption: Glipizide generally exhibits more consistent and complete absorption compared to glyburide.[8] The formulation of glyburide can significantly impact its bioavailability.[3]
-
Distribution: Both drugs are highly bound to plasma proteins, primarily albumin, resulting in a relatively small volume of distribution.[1][3]
-
Metabolism and Excretion: Glyburide is metabolized to metabolites that retain some hypoglycemic activity, and its elimination is divided between renal and biliary routes.[6][7] In contrast, glipizide is metabolized to inactive compounds that are primarily excreted in the urine.[5] This difference can be clinically significant, particularly in patients with renal impairment. The longer and more variable half-life of glyburide, especially with chronic dosing, may increase the risk of hypoglycemia.[1][4]
Experimental Methodologies for Pharmacokinetic Profiling
The following protocols provide a detailed guide for conducting essential pharmacokinetic studies. These methodologies are standard in the field and can be readily adapted for the evaluation of novel this compound derivatives.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical single-dose oral pharmacokinetic study in rats, a common preclinical model for assessing the in vivo behavior of new chemical entities.[9][10]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after oral administration to rats.
Materials:
-
Test compound (e.g., an this compound derivative)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Step-by-Step Protocol:
-
Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least 3 days. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[11]
-
Dose Preparation and Administration: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration. Administer a single oral dose to each rat via gavage. The volume is typically 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule for an orally administered drug might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[12]
-
Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[12]
-
Sample Storage: Transfer the resulting plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method (see below for a protocol outline).
-
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental analysis software.
Caption: Workflow for an in vivo oral pharmacokinetic study in rats.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a high-throughput method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[13] It provides an estimate of a compound's intrinsic clearance.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor)
-
Positive control compounds (with known metabolic stability, e.g., midazolam, testosterone)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare stock solutions of the test compound and positive controls. Prepare the liver microsomal suspension in phosphate buffer on ice. Prepare the NADPH regenerating system solution.
-
Incubation Setup: In a 96-well plate, add the liver microsomal suspension to each well. Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).[14] To initiate the metabolic reaction, add the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (containing an internal standard for the LC-MS/MS analysis).[13]
-
Protein Precipitation: After the final time point, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).
Caption: Workflow for an in vitro metabolic stability assay.
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
A robust and sensitive bioanalytical method is crucial for accurately determining drug concentrations in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]
Objective: To develop and validate a method for the quantification of a sulfonylurea (e.g., glyburide) in human plasma.
Step-by-Step Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add an internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for analysis.[7]
-
-
Chromatographic Conditions (LC):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typical for sulfonylureas.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For glyburide, a common transition is m/z 494.2 → 369.2.
-
-
Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.
-
Calibration curves are prepared by spiking known concentrations of the analyte into blank plasma. The concentration range should cover the expected concentrations in the study samples. For glyburide, a range of 5-500 ng/mL is often used.[7]
-
Conclusion
While direct comparative pharmacokinetic data on this compound derivatives remains sparse in the public domain, the well-established profiles of structurally related sulfonylureas like glyburide and glipizide provide a valuable predictive framework. The experimental and bioanalytical protocols detailed in this guide offer a comprehensive and validated approach for researchers to characterize the ADME properties of novel this compound derivatives. By applying these methodologies, drug development professionals can generate the critical data needed to assess the viability of new drug candidates and make informed decisions to advance the most promising compounds toward clinical development.
References
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Wåhlin-Boll, E., Melander, A., Sartor, G., & Scherstén, B. (1982). Bioavailability, pharmacokinetics and effects of glipizide in type 2 diabetics. Clinical pharmacokinetics, 7(4), 363-372.[8]
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Alfaqeeh, M., Al-Onazi, M., Alakeel, A., Al-Dossari, M., & Al-Harbi, S. (2024). Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes. Indonesian Journal of Clinical Pharmacy, 13(2).[6]
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Yadav, M., Rao, R., Shinde, A., & Shrivastav, P. S. (2007). Liquid chromatography tandem mass spectrometry method for simultaneous determination of antidiabetic drugs metformin and glyburide in human plasma. Journal of pharmaceutical and biomedical analysis, 45(1), 113-119.[7]
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Jaber, L. A., Ducharme, M. P., & Halapy, H. (1996). Comparison of pharmacokinetics and pharmacodynamics of short- and long-term glyburide therapy in NIDDM. Diabetes care, 19(11), 1239-1245.[4]
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Maideen, N. M. P. (2018). Pharmacokinetic and Pharmacodynamic Interactions of Sulfonylurea Antidiabetics. European Journal of Medicine, 6(2), 83-96.[16]
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Segura, J., Borja, L., & Bakke, O. M. (1976). Pharmacokinetics of sulpiride after oral and intravenous administration in the rat and the dog. Archives internationales de pharmacodynamie et de therapie, 223(1), 88-95.[9]
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Kalra, S., Bahendwar, K., & Singh, V. (2015). Sulfonylureas and their use in clinical practice. Diabetology & Metabolic Syndrome, 7(1), 1-10.[1]
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A Comparative Guide to Assessing the Off-Target Effects of N-Cyclopropylsulfamide Compounds
In the landscape of modern drug discovery, the N-cyclopropylsulfamide moiety has emerged as a valuable pharmacophore in the design of potent and selective therapeutic agents. Its unique conformational constraints and electronic properties can contribute to high target affinity. However, as with any chemical scaffold, a thorough understanding of a compound's selectivity profile is paramount to mitigating potential safety liabilities and ensuring clinical success. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making their early identification a critical step in the drug development pipeline.[1][2]
This guide provides a comprehensive comparison of key experimental strategies for assessing the off-target effects of this compound compounds. We will delve into the mechanistic underpinnings of each approach, offer detailed protocols, and present data visualization strategies to aid in the interpretation of results. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to design and execute robust off-target assessment cascades.
The Rationale for Off-Target Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which can be attributed to undesirable interactions with unintended biological targets.[2] These off-target effects can manifest in a spectrum of adverse events, ranging from mild side effects to severe, dose-limiting toxicities.[1] For this compound-containing molecules, the compact and rigid nature of the cyclopropyl group, combined with the hydrogen bonding capacity of the sulfamide, can facilitate interactions with a variety of protein active sites. Therefore, a proactive and multi-faceted approach to off-target profiling is not just a regulatory requirement but a cornerstone of sound scientific practice in drug development.
Comparative Analysis of Off-Target Assessment Strategies
A comprehensive off-target assessment strategy typically employs a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, hypothesis-driven investigations in cellular and in vivo models. Here, we compare three orthogonal and widely adopted methodologies: Large-Scale Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Phenotypic Screening.
Large-Scale Kinase Profiling: A Broad Net for a Promiscuous Target Class
Expertise & Experience: Protein kinases represent one of the largest and most functionally diverse enzyme families, and they are notoriously promiscuous targets for small molecule inhibitors.[3][4] The structural similarity of the ATP-binding site across the kinome makes unintended kinase inhibition a common source of off-target effects. Kinase profiling has become a standard practice to proactively identify these liabilities.[3][4]
Trustworthiness: The self-validating nature of kinase profiling lies in its comprehensive scope. By screening a compound against a large panel of kinases, a selectivity profile emerges that can be cross-referenced with known toxicity pathways. For instance, inhibition of kinases like hERG channel regulators or key signaling nodes in vital pathways can be flagged early.
Methodological Comparison:
| Assay Type | Principle | Advantages | Limitations |
| Biochemical Assays | Measures direct inhibition of purified kinase enzymatic activity (e.g., radiometric, luminescence, TR-FRET).[5] | High throughput, quantitative (IC50 values), allows for direct comparison of potency across kinases. | Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations), may not reflect in-cell potency. |
| Cell-Based Assays | Measures target engagement or downstream signaling in a cellular environment (e.g., NanoBRET™).[4] | More physiologically relevant, accounts for cell permeability and competition with endogenous ATP. | Lower throughput than biochemical assays, indirect measure of kinase inhibition. |
Experimental Protocol: Biochemical Kinase Profiling
This protocol outlines a typical workflow for a radiometric-based kinase assay.
-
Compound Preparation: Serially dilute the this compound test compound in DMSO to create a concentration range (e.g., 10 µM to 0.1 nM).
-
Assay Plate Preparation: In a 96- or 384-well plate, add the kinase, a suitable substrate (peptide or protein), and [γ-³³P]ATP.
-
Initiation of Reaction: Add the test compound to the wells and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Scintillation Counting: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Kinome Selectivity Map
The results of a large-scale kinase screen are often visualized as a kinome tree map, providing an at-a-glance representation of a compound's selectivity.
Case Study Example: this compound Compound "Cpd-X"
Let's consider a hypothetical this compound compound, "Cpd-X," designed as a selective inhibitor of Dihydroorotate Dehydrogenase (DHODH). A kinase screen against a panel of over 400 kinases is performed.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| DHODH (On-Target) | 98% | 10 |
| Kinase A | 85% | 150 |
| Kinase B | 60% | 800 |
| Kinase C | 15% | >10,000 |
| ... (400+ others) | <10% | >10,000 |
This data suggests that while Cpd-X is potent against its intended target, it exhibits off-target activity against Kinase A and, to a lesser extent, Kinase B. This would warrant further investigation into the physiological roles of these kinases to assess potential liabilities.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
Expertise & Experience: A critical question in drug discovery is whether a compound engages its intended target within the complex milieu of a living cell.[6][7] CETSA provides a direct biophysical readout of target engagement by leveraging the principle that ligand binding stabilizes a protein against thermal denaturation.[8][9][10] This technique is invaluable for validating on-target activity and can be extended to identify off-target interactions in an unbiased, proteome-wide manner.
Trustworthiness: The internal validation of CETSA comes from the dose-dependent thermal shift observed upon compound treatment. A specific and saturable shift in the melting temperature (Tm) of a protein provides strong evidence of direct binding.
Experimental Workflow Diagram
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the this compound compound or vehicle (DMSO) for a defined period.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze the abundance of the target protein at each temperature by Western blotting.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. Determine the Tm and the thermal shift (ΔTm) induced by the compound.
Data Presentation: CETSA Melting Curves
The primary output of a CETSA experiment is a set of melting curves, which clearly illustrates the stabilizing effect of the compound on its target.
Phenotypic Screening: An Unbiased Approach to Uncover Functional Consequences
Expertise & Experience: While target-based assays are essential, they are inherently biased towards known interactions. Phenotypic screening takes a complementary, unbiased approach by assessing the effect of a compound on the overall phenotype of a cell or organism.[1][11] This can reveal unexpected biological activities and potential off-target effects that might be missed by other methods.[11]
Trustworthiness: The self-validating aspect of phenotypic screening lies in the ability to link a specific phenotype to a molecular mechanism of action through subsequent deconvolution studies. Techniques like CRISPR-Cas9 screens can be employed to identify the gene (and therefore the protein target) responsible for the observed phenotype.[12]
Logical Relationship Diagram
Caption: The logical progression from phenotypic screening to off-target identification.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Assay Development: Choose a cell line relevant to the therapeutic indication or potential toxicities. Develop a multi-parametric imaging assay using fluorescent dyes to label various cellular components (e.g., nucleus, mitochondria, cytoskeleton).
-
Compound Plating: Plate cells in multi-well imaging plates. Add the this compound compound at various concentrations.
-
Incubation and Staining: Incubate for a duration sufficient to induce a phenotypic change (e.g., 24-72 hours). Add the fluorescent dyes.
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify dozens to hundreds of cellular features (e.g., nuclear size, mitochondrial membrane potential, cell shape).
-
Data Analysis: Use multivariate statistical analysis to identify compounds that induce phenotypic profiles distinct from the on-target effect or known toxicities.
Data Presentation: Phenotypic Profile Comparison
The data from a high-content screen can be represented as a "phenotypic fingerprint" for each compound, allowing for clustering and comparison.
Integrated Strategy for this compound Compounds
A robust assessment of off-target effects for an this compound compound should not rely on a single methodology. Instead, an integrated approach is recommended:
-
Initial Broad Screening: Begin with a large-scale biochemical kinase panel to identify potential off-target kinase interactions.[3][13]
-
Cellular Target Engagement: Use CETSA to confirm on-target engagement in a cellular context and to investigate any high-priority off-targets identified in the initial screen.
-
Unbiased Phenotypic Profiling: Employ high-content phenotypic screening to uncover unexpected functional consequences and guide further mechanism-of-action studies for any observed phenotypes of concern.[1][11]
-
Computational Prediction: In silico methods can be used to predict potential off-target interactions based on chemical structure and machine learning models, helping to prioritize experimental resources.[14][15][16]
By combining these orthogonal approaches, researchers can build a comprehensive and reliable off-target profile for this compound compounds, enabling more informed decision-making throughout the drug discovery and development process. This multi-pronged strategy enhances the likelihood of developing safer and more effective medicines.[1]
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- 16. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Cyclopropylsulfamide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Cyclopropylsulfamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in established best practices for handling novel or uncharacterized chemical substances and are aligned with general guidelines from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle of this guide is to treat this compound as a potentially hazardous substance to ensure the highest level of safety.
Hazard Assessment and Initial Safety Precautions
Given the absence of specific toxicological and environmental hazard data for this compound, a conservative approach to handling is mandatory. The chemical structure, containing a cyclopropyl group and a sulfamide moiety, suggests that it should be handled with care. For instance, related compounds like cyclopropylamine are known to be flammable, corrosive, and harmful.[1][2] Therefore, it is prudent to assume this compound may possess similar hazardous properties.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against potential splashes that could cause eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential absorption.[4] |
| Body Protection | A flame-resistant lab coat | To protect against spills and splashes.[4] |
| Respiratory Protection | A respirator may be necessary if working outside a fume hood or with poor ventilation. | To prevent inhalation of airborne particles or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream unless confirmed otherwise by analytical data. This protocol ensures compliance with safety and environmental regulations.
Step 1: Waste Identification and Segregation
Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (such as vials, pipette tips, and weighing boats), and solutions. It is crucial to segregate this waste from other laboratory waste streams to prevent unintentional chemical reactions.[3] Incompatible materials, such as strong oxidizing agents, should be stored separately.[1]
Step 2: Containerization
Use only approved, chemically compatible hazardous waste containers for collecting this compound waste. High-density polyethylene (HDPE) containers are a suitable choice for many chemical wastes.[4]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated and clearly labeled solid waste container.
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a dedicated and appropriately labeled liquid waste container.
-
Sharps Waste: Any sharps contaminated with this compound should be disposed of in a designated sharps container.
All waste containers must be kept securely closed when not in use and must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[4]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA should be located at or near the point of generation and under the control of the laboratory personnel. The area should be away from sources of ignition such as open flames, hot surfaces, and sparks.[4] The waste container should be placed in secondary containment to mitigate the impact of potential leaks.[4]
Step 4: Arranging for Final Disposal
This compound waste must be disposed of through your institution's licensed and approved hazardous waste disposal program.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]
-
Consult your EHS Office: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your this compound waste.[5]
-
Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material. Place the absorbed material in a sealed container and label it as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these conservative, step-by-step procedures, researchers can ensure they are handling this compound responsibly, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- Benchchem. Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropylamine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropylamine.
- Benchchem. Proper Disposal of N-Isopropylcyclohexylamine: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of N-Octadecyl-N'-propyl-sulfamide: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Regulatory and Guidance Information by Topic: Waste.
- Oakland University. (2025). EHSO Manual 2025-2026 - Hazardous Waste.
Sources
A Researcher's Guide to Handling N-Cyclopropylsulfamide: Essential Personal Protective Equipment (PPE) and Safety Protocols
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling N-Cyclopropylsulfamide, focusing on personal protective equipment (PPE), operational procedures, and disposal. This is not just a checklist; it's a framework for building a culture of safety in your laboratory.
This compound and its analogues are valuable compounds in medicinal chemistry and drug development. However, their handling requires a thorough understanding of their potential hazards. The structural motifs present in this compound suggest potential for skin, eye, and respiratory irritation. Therefore, a robust PPE strategy is not just recommended, it is imperative.
Understanding the Risks: Why This PPE is Crucial
The selection of PPE is dictated by the potential routes of exposure and the known or anticipated hazards of the material. For this compound, we must consider the following:
-
Dermal Contact: The primary route of exposure is often through the skin. Compounds of this class can be irritants or sensitizers, and absorption through the skin is a possibility.
-
Ocular Exposure: Accidental splashes are a significant risk and can cause serious eye irritation or damage.
-
Inhalation: While the volatility of this compound may be low, aerosols can be generated during handling, posing a risk to the respiratory system.
Core PPE Requirements for Handling this compound
The following table summarizes the essential PPE for working with this compound. This should be considered the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (ASTM D6978 rated) | Provides a primary barrier against dermal contact. Double-gloving offers an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.[1][2] |
| Eye Protection | Tightly fitting safety goggles with side shields | Protects against splashes and aerosols, preventing contact with the sensitive mucous membranes of the eyes.[3] |
| Lab Coat/Gown | Disposable, low-permeability fabric with a solid front and tight-fitting cuffs | Prevents contamination of personal clothing and skin. A solid front and tight cuffs are crucial for containing spills.[1][2] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a risk assessment should be performed to determine the need for a respirator (e.g., N95 or higher).[4] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol is as critical as the PPE itself. The following workflow is designed to minimize the risk of exposure at every stage of handling this compound.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including waste containers, is within the fume hood before you begin.
-
PPE Donning:
-
Wash hands thoroughly.
-
Don a disposable gown, ensuring it is fully fastened.
-
Don the inner pair of nitrile gloves, pulling the cuffs over the cuffs of the gown.
-
Don the outer pair of nitrile gloves.
-
Don tightly fitting safety goggles.
-
Safe Handling within the Fume Hood
-
Dispensing: Handle this compound with care, avoiding the generation of dust or aerosols. Use appropriate tools for transfer (e.g., spatulas, weighing paper).
-
Reactions and Manipulations: Keep all containers of this compound sealed when not in use. Perform all manipulations deep within the fume hood to ensure containment.
-
Contamination: If the outer gloves become contaminated, remove and dispose of them immediately. Don a new pair of outer gloves before resuming work.
Post-Handling Procedures and Disposal
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a clearly labeled, sealed waste container.
-
Liquid waste should be collected in a designated, sealed container. Follow your institution's hazardous waste disposal guidelines.
-
-
PPE Doffing:
-
Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Remove the disposable gown, rolling it inward to contain any contamination, and dispose of it.
-
Remove the inner pair of gloves and dispose of them.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Visualizing the Workflow
The following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: PPE selection is based on a task-specific risk assessment.
Caption: A systematic workflow for handling this compound.
By integrating these practices into your daily laboratory routine, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) for any chemical before you begin your work.
References
Sources
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. echemi.com [echemi.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.es [fishersci.es]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
